m-PEG7-thiol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O7S/c1-16-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23/h23H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSKDHZQTUFAEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584839 | |
| Record name | 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651042-82-9 | |
| Record name | 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG7-thiol: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-PEG7-thiol is a discrete polyethylene glycol (PEG) derivative that plays a pivotal role in modern bioconjugation and drug delivery strategies. Its defined structure, featuring a methoxy-terminated heptameric PEG chain and a reactive thiol group, offers a unique combination of hydrophilicity, biocompatibility, and versatile reactivity. This guide provides a comprehensive overview of the physicochemical properties, experimental characterization protocols, and key applications of this compound, serving as a technical resource for researchers in drug development, materials science, and biotechnology.
Core Properties of this compound
This compound, systematically named 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol, is a monodisperse PEG linker.[1] Unlike traditional polydisperse PEG polymers, its defined molecular weight and structure ensure batch-to-batch consistency and predictable behavior in conjugation reactions.
Physicochemical Data
The following table summarizes the key quantitative properties of this compound compiled from various sources.
| Property | Value | Reference(s) |
| CAS Number | 651042-82-9 | [1][2][3] |
| Molecular Formula | C₁₅H₃₂O₇S | [1][2][3] |
| Molecular Weight | 356.48 g/mol | [1][2] |
| Appearance | Colorless Liquid or Solid | [3] |
| Purity | Typically ≥95% | [2][3] |
| Solubility | High water solubility; Soluble in DMSO, DMF, and most organic solvents. | [1] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store under inert gas and protect from light.[4][5] | [4][5] |
| Topological Polar Surface Area (TPSA) | 64.61 Ų | [2] |
| logP | 0.6622 | [2] |
| Rotatable Bonds | 20 | [2] |
Chemical Reactivity
The terminal thiol (-SH) group is the key functional moiety of this compound, dictating its utility in bioconjugation. This sulfhydryl group exhibits high reactivity towards specific functional groups, enabling the formation of stable covalent bonds.
-
Thiol-Maleimide Michael Addition: This is the most prominent reaction involving this compound. The thiol group undergoes a Michael addition reaction with a maleimide group, typically found on proteins or other molecules, to form a stable thioether linkage.[1] This reaction is highly efficient and proceeds readily at neutral to slightly basic pH (pH 6.5-7.5).[6][7]
-
Thiol-Ene Reaction: The thiol group can participate in radical-mediated thiol-ene "click" chemistry reactions with molecules containing alkene (ene) functionalities, often initiated by light (photoclick chemistry).
-
Disulfide Bond Formation: Under oxidative conditions or in the presence of pyridyl disulfide groups, the thiol can form disulfide bonds (-S-S-). These bonds are cleavable under reducing conditions, a property exploited in controlled-release drug delivery systems.
-
Surface Binding: The thiol group has a strong affinity for noble metal surfaces, such as gold, silver, and quantum dots, forming stable metal-sulfur bonds.[3] This property is extensively used for the surface modification of nanoparticles and biosensors.[3]
Experimental Protocols
This section provides detailed methodologies for the characterization and application of this compound.
Synthesis and Purification
The synthesis of this compound is a multi-step process that is typically performed by specialized chemical suppliers. A general workflow is outlined below.
A detailed enzymatic synthesis approach for PEG-thiols has also been described, involving the transesterification of methyl 3-mercaptopropionate with PEG using Candida antarctica Lipase B (CALB) under solvent-less conditions.[8]
Purification Protocol (General):
-
Reaction Quenching: After the reaction is complete, quench the reaction mixture with a suitable reagent (e.g., water or a mild acid).
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate as the eluent. Alternatively, reversed-phase HPLC can be used for high-purity applications.
Characterization Protocols
¹H NMR is a crucial technique to confirm the structure of this compound and assess its purity.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (Example):
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Typical Chemical Shifts (δ, ppm):
-
~3.64 ppm (s, large): Methylene protons of the PEG backbone (-O-CH₂ -CH₂ -O-).
-
~3.38 ppm (s): Methoxy group protons (CH₃ -O-).
-
~2.85 ppm (t): Methylene protons adjacent to the thiol group (-CH₂ -SH).
-
~1.5-1.6 ppm (t): Thiol proton (-SH ). The integration of this peak can be variable and it may exchange with residual water in the solvent.
-
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this purpose.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Data Acquisition (Example):
-
Instrument: ESI-Time of Flight (ESI-TOF) or Quadrupole-TOF (Q-TOF) Mass Spectrometer.
-
Ionization Mode: Positive ion mode.
-
Expected Ions: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 357.49. Adducts with sodium [M+Na]⁺ at m/z 379.47 and potassium [M+K]⁺ at m/z 395.45 may also be present.
HPLC is used to assess the purity of this compound.
Methodology (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Bioconjugation Protocols
This protocol describes the conjugation of this compound to a maleimide-functionalized protein.
Materials:
-
Maleimide-activated protein in a thiol-free buffer (e.g., PBS, pH 7.2-7.5).
-
This compound.
-
Degassed buffers.
Procedure:
-
Dissolve the maleimide-activated protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Dissolve this compound in the conjugation buffer.
-
Add a 10- to 20-fold molar excess of this compound to the protein solution.[6][7]
-
React for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.[6][7]
-
Purify the resulting PEGylated protein using size exclusion chromatography (SEC) or dialysis to remove unreacted this compound.[6]
This protocol outlines the functionalization of gold nanoparticles (AuNPs) with this compound.
Materials:
-
Aqueous suspension of citrate-capped AuNPs.
-
This compound.
-
Phosphate buffer.
Procedure:
-
Prepare a stock solution of this compound in deionized water or phosphate buffer.
-
Add an excess of the this compound solution to the AuNP suspension (a common ratio is >3 x 10⁴ this compound molecules per nanoparticle).[9]
-
Stir the mixture overnight at room temperature.[9]
-
Purify the PEGylated AuNPs by centrifugation. Remove the supernatant containing excess this compound and resuspend the nanoparticle pellet in fresh buffer. Repeat this washing step 2-3 times.[9]
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several advanced applications.
-
PROTACs: this compound is widely used as a flexible, hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker connects the target-binding and ligase-binding moieties.
-
Drug Delivery: The PEG chain enhances the solubility and stability of conjugated drugs, reduces their immunogenicity, and prolongs their circulation half-life.[1] The thiol group allows for conjugation to drug carriers like nanoparticles and liposomes.
-
Surface Modification: this compound is used to create biocompatible and protein-repellent surfaces on medical devices, biosensors, and nanoparticles.[1] This "stealth" coating minimizes non-specific protein adsorption and reduces immune responses.
-
Hydrogel Formation: As a component in hydrogel synthesis, this compound can form cross-linked networks through reactions like thiol-maleimide chemistry, which are used in tissue engineering and as matrices for controlled drug release.[1]
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is considered harmful if swallowed and very toxic to aquatic life with long-lasting effects.[10] It may cause skin and serious eye irritation, as well as respiratory irritation.[11]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
Handle in a well-ventilated area or a fume hood to avoid inhalation.[10]
-
Avoid contact with skin and eyes.[10]
-
Wash hands thoroughly after handling.[10]
-
Store properly at -20°C for long-term stability, away from oxidizing agents.[10]
Conclusion
This compound is a well-defined, versatile chemical tool with significant applications in the life sciences. Its discrete nature provides a level of precision unattainable with traditional polydisperse PEGs, making it an ideal component for the rational design of sophisticated bioconjugates, drug delivery systems, and advanced materials. This guide has provided the core properties, detailed experimental protocols, and an overview of the applications of this compound to support its effective use in research and development.
References
- 1. Buy this compound | 651042-82-9 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound, 651042-82-9 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. broadpharm.com [broadpharm.com]
- 10. This compound|651042-82-9|MSDS [dcchemicals.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
An In-Depth Technical Guide to m-PEG7-thiol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (7)-thiol (m-PEG7-thiol), a versatile heterobifunctional linker. This document details its chemical structure, molecular properties, and key applications in bioconjugation, nanoparticle functionalization, and as a linker in Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is a hydrophilic linker composed of a methoxy-terminated polyethylene glycol chain with seven repeating ethylene glycol units, ending in a reactive thiol (-SH) group. This structure imparts water solubility while the terminal thiol allows for specific covalent bond formation with various substrates.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₂O₇S | [1][2] |
| Molecular Weight | 356.48 g/mol | [1][2][3] |
| CAS Number | 651042-82-9 | [1][3][4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in water, DMSO, and chloroform. | |
| SMILES | COCCOCCOCCOCCOCCOCCOCCS | [1][2][3] |
| IUPAC Name | 2,5,8,11,14,17,20-heptaoxadocosane-22-thiol | [2][4] |
Key Applications and Experimental Protocols
The unique properties of this compound make it a valuable tool in several areas of scientific research and drug development. Below are detailed experimental protocols for its most common applications.
Bioconjugation via Thiol-Maleimide Chemistry
The sulfhydryl group of this compound reacts specifically with maleimide groups to form a stable thioether bond. This reaction is widely used to conjugate PEG chains to proteins, peptides, and other biomolecules, a process known as PEGylation, which can improve solubility, stability, and pharmacokinetic properties.
Materials:
-
This compound
-
Maleimide-activated protein
-
Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) (if protein has disulfide bonds)
-
Dimethylsulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: If the target protein contains disulfide bonds that need to be reduced to expose free thiols, dissolve the protein in degassed PBS and add a 10-fold molar excess of TCEP. Incubate for 1 hour at room temperature.
-
This compound Solution Preparation: Prepare a stock solution of this compound in DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C under gentle mixing.
-
Purification: Purify the resulting PEGylated protein from excess this compound and other reaction components using a suitable size-exclusion chromatography column.
-
Characterization: Characterize the conjugate to determine the degree of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Functionalization of Gold Surfaces and Nanoparticles
The thiol group of this compound has a strong affinity for gold surfaces, enabling the formation of self-assembled monolayers (SAMs). This is commonly used to passivate gold nanoparticles, improving their stability in biological media and providing a hydrophilic surface to prevent non-specific protein adsorption.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or gold nanoparticles)
-
This compound
-
Absolute ethanol (200 proof)
-
Clean glass or polypropylene container
-
Dry nitrogen gas
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate by rinsing with absolute ethanol and drying under a stream of dry nitrogen gas.
-
Thiol Solution Preparation: Prepare a 1-5 mM solution of this compound in absolute ethanol.
-
Self-Assembly: Immerse the clean gold substrate into the this compound solution in a clean container. To minimize oxidation, the headspace of the container can be purged with dry nitrogen gas.
-
Incubation: Allow the self-assembly to proceed for 24-48 hours at room temperature.
-
Rinsing: Remove the substrate from the thiol solution and rinse thoroughly with fresh absolute ethanol to remove non-chemisorbed molecules.
-
Drying: Dry the functionalized gold surface under a stream of dry nitrogen gas.
PROTAC Synthesis
This compound can serve as a flexible linker in the synthesis of PROTACs. The thiol group can be reacted with a suitable functional group on either the E3 ligase ligand or the target protein ligand to form the heterobifunctional PROTAC molecule. The length and hydrophilicity of the PEG chain are critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
This is a generalized workflow, and the specific synthetic steps will depend on the functional groups present on the protein of interest (POI) ligand and the E3 ligase ligand. One common approach involves a thiol-maleimide conjugation.
Prerequisites:
-
One ligand (either POI or E3 ligase) functionalized with a maleimide group.
-
The other ligand prepared for subsequent attachment.
Procedure:
-
Ligand-Linker Conjugation: React the maleimide-functionalized ligand with this compound in a suitable buffer (e.g., PBS at pH 7.2-7.5) to form a stable thioether bond. This creates a ligand-PEG-thiol intermediate.
-
Purification: Purify the ligand-PEG-thiol intermediate using chromatography (e.g., HPLC).
-
Activation of the Second Ligand (if necessary): The second ligand may require chemical activation to enable its conjugation to the terminal group of the linker.
-
Final Conjugation: React the purified ligand-PEG-thiol intermediate with the second ligand using appropriate coupling chemistry.
-
Final Purification and Characterization: Purify the final PROTAC molecule using preparative HPLC and confirm its identity and purity using LC-MS and NMR.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental processes described above.
Caption: Workflow for Protein Bioconjugation with this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of m-PEG7-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)-thiol with seven ethylene glycol repeat units (m-PEG7-thiol). This heterobifunctional PEG linker is a valuable tool in bioconjugation, drug delivery, and nanoparticle functionalization. The methodologies detailed herein are based on established chemical transformations, offering a reproducible workflow for obtaining high-purity this compound.
Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available m-PEG7-alcohol. The strategy involves:
-
Activation of the Terminal Hydroxyl Group: The primary alcohol of m-PEG7-alcohol is converted into a better leaving group, commonly a tosylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
-
Nucleophilic Substitution to Introduce the Thiol Group: The tosylated intermediate, m-PEG7-OTs, undergoes nucleophilic substitution with a thiol-containing nucleophile, such as sodium hydrosulfide (NaSH), to yield the final product, this compound.
Subsequent purification steps are crucial to remove unreacted starting materials, reagents, and byproducts.
Experimental Protocols
Synthesis of m-PEG7-tosylate (m-PEG7-OTs)
This procedure details the tosylation of m-PEG7-alcohol.
Materials:
-
m-PEG7-alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve m-PEG7-alcohol (1 equivalent) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the stirred solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude m-PEG7-tosylate. The product is often used in the next step without further purification.
Synthesis of this compound from m-PEG7-tosylate
This protocol describes the conversion of the tosylated intermediate to the final thiol product.
Materials:
-
m-PEG7-tosylate
-
Sodium hydrosulfide (NaSH)
-
Distilled water
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude m-PEG7-tosylate (1 equivalent) in distilled water (approximately 16 mL per gram of tosylate) in a round-bottom flask.[2]
-
Add a significant excess of sodium hydrosulfide (e.g., 10 equivalents) to the solution.[2]
-
Stir the reaction mixture under an inert atmosphere at room temperature for 6 hours, followed by heating at 60 °C for 2 hours.[2]
-
Cool the reaction mixture to room temperature and carefully neutralize to pH 7 with 1 M HCl.
-
Extract the aqueous solution three times with DCM.[2]
-
Combine the organic layers and dry over anhydrous Na2SO4.
-
Filter the solution and reduce the volume of DCM using a rotary evaporator.
-
Precipitate the product by adding the concentrated DCM solution dropwise into a stirred excess of cold diethyl ether.[2]
-
Collect the precipitated this compound by filtration and dry under vacuum.
Purification of this compound
High purity is essential for applications in drug development and bioconjugation. The following purification methods can be employed.
Precipitation
Precipitation, as described in the synthesis protocol, is an effective method for removing many impurities.[2] Repeating the dissolution in a minimal amount of a good solvent (e.g., DCM) and precipitation in a large volume of a poor solvent (e.g., diethyl ether) can enhance purity.
Column Chromatography
For very high purity, silica gel column chromatography can be utilized.
Materials:
-
Crude this compound
-
Silica gel
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Chromatography column
-
Fraction collector or test tubes
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., DCM or a DCM/MeOH mixture with low polarity) and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% DCM and gradually increasing the percentage of methanol. The optimal gradient may need to be determined empirically using TLC.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are based on reported values for similar PEG derivatives and may vary depending on the specific reaction conditions and scale.[2][3]
| Step | Product | Starting Material | Typical Yield (%) | Purity (%) |
| 1 | m-PEG7-tosylate | m-PEG7-alcohol | >95 (functionalization) | - |
| 2 | This compound | m-PEG7-tosylate | 84 | >95 (after purification) |
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Purification Logic
Caption: Purification strategy for this compound.
References
Navigating the Solution: An In-depth Technical Guide to the Solubility of m-PEG7-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of m-PEG7-thiol (methoxy(polyethylene glycol)7-thiol), a critical parameter for its application in bioconjugation, drug delivery, and surface modification. Understanding the solubility of this heterobifunctional linker in both aqueous and organic media is paramount for designing robust experimental protocols and achieving successful outcomes in research and development.
Quantitative Solubility Data
The solubility of this compound is influenced by its molecular structure, which features a hydrophilic methoxy-terminated polyethylene glycol chain of seven ethylene glycol units and a reactive thiol group. While specific quantitative data for this compound across a wide spectrum of solvents is not extensively published, the available information from various suppliers and related compounds provides valuable insights. The following table summarizes the known solubility of m-PEG-thiol compounds.
| Solvent | Reported Solubility (m-PEG-thiol) | Notes |
| Water | 10 mg/mL[1][2] | This compound is described as having excellent water solubility.[3] |
| Ethanol | 10 mg/mL[1] | Generally soluble in most organic solvents.[4] |
| Chloroform | 10 mg/mL[1][2] | |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[1][2] | |
| Aqueous Solutions | Readily soluble[1] | The hydrophilic PEG spacer enhances solubility in aqueous media.[5] |
It is important to note that the solubility of PEG derivatives can be influenced by factors such as temperature, pH, and the presence of salts. For specific applications, it is highly recommended to determine the solubility experimentally under the conditions of intended use.
Factors Influencing this compound Solubility
The solubility of this compound is a multifactorial property governed by the interplay of its molecular characteristics and the properties of the solvent. The following diagram illustrates the key relationships influencing its dissolution.
Caption: Key determinants of this compound solubility.
Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a substance in a given solvent. This protocol outlines the steps for determining the solubility of this compound.
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS), ethanol, DMSO, etc.)
-
Analytical balance
-
Vials with screw caps (e.g., 2 mL or 5 mL)
-
Shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a validated spectrophotometric method)
Experimental Workflow:
Caption: Workflow for solubility determination.
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them on a shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the dissolution equilibrium is reached.
-
Phase Separation: After equilibration, visually confirm the presence of undissolved solid this compound. Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet.
-
Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step removes any remaining undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method.
-
Calculation: Calculate the solubility of this compound in the solvent using the following formula, taking into account the dilution factor:
Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor
This compound exhibits favorable solubility in a range of aqueous and common organic solvents, a characteristic that underpins its utility in diverse biomedical applications. While general solubility data is available, this guide emphasizes the importance of empirical determination for specific experimental conditions. The provided experimental protocol offers a robust framework for researchers to precisely quantify the solubility of this compound, thereby enabling more controlled and reproducible scientific outcomes.
References
safety and handling guidelines for m-PEG7-thiol
An In-depth Technical Guide to the Safe Handling of m-PEG7-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive (CAS No. 651042-82-9), a commonly used PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications.[1][2][] Adherence to these guidelines is crucial to ensure laboratory safety and maintain the integrity of the product.
Chemical and Physical Properties
This compound, also known as 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol, is a synthetic organic compound featuring a seven-unit polyethylene glycol (PEG) chain with a terminal thiol (-SH) group.[2] This structure imparts high water solubility, a key feature for its use in biological systems.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 651042-82-9 | [4][5][6][7] |
| Molecular Formula | C₁₅H₃₂O₇S | [4][5][6][7] |
| Molecular Weight | 356.48 g/mol | [4][5][6][7] |
| Appearance | Low-melting solid or liquid | [8][9][10] |
| Purity | ≥95% | [5][6][7] |
| Solubility | Soluble in water, DMSO, and DMF | [8][9][10][11] |
| Odor | Thiols often have strong, unpleasant odors | [12] |
Hazard Identification and Safety Precautions
While specific toxicity data for this compound is limited, the available Safety Data Sheets (SDS) for similar PEG-thiol compounds indicate potential hazards that should be managed with appropriate safety measures.[13][14][15][16]
Table 2: GHS Hazard Classification and Precautionary Statements
| Hazard Class | Hazard Statement | Precautionary Statement (Prevention) | References |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product. | [4] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [14][16] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [14][16] |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area. | [14][16] |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. | [4][14][16] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound.
Caption: Required Personal Protective Equipment (PPE) workflow.
Handling and Storage Protocols
Proper handling and storage are critical to maintain the stability and reactivity of this compound, as it is sensitive to light, moisture, and oxidation.[11][17]
Handling
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or aerosols.[4][13][14][16]
-
Dispensing : As this compound can be a low-melting solid or liquid, it may be difficult to weigh directly.[8][9][10] To facilitate handling, it is recommended to prepare a stock solution in an anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[8][9][10]
-
Inert Atmosphere : To prevent oxidation of the thiol group, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[8][11][17] After use, flush the container with an inert gas before sealing.[11][17]
-
Temperature Equilibration : Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[8][9][10][11]
Storage
-
Short-term Storage : For short-term storage (days to weeks), keep the material in a dry, dark place at 0-4°C.[18]
-
Long-term Storage : For long-term storage, store this compound at -20°C or lower.[7][18][19] Stock solutions should also be stored at -20°C.[8][9][10]
-
Protection from Light and Air : Store the product in a tightly sealed container, protected from light.[1][17] The container should be backfilled with nitrogen or argon.[17][19]
Experimental Protocols
Preparation of Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening.[8][11]
-
Under an inert atmosphere, dissolve the required amount of this compound in anhydrous DMSO or DMF.[8][9][10]
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Cap the stock solution with a septum and store under an inert gas at -20°C for long-term storage.[8][9][10]
Caption: Workflow for preparing a stock solution of this compound.
Accidental Release and First Aid Measures
In the event of a spill or exposure, immediate and appropriate action is necessary.
Accidental Release
-
Evacuate : Evacuate personnel from the immediate area.[4][13]
-
Containment : Absorb liquid spills with an inert, non-combustible material such as diatomite or universal binders.[4][13] For solid spills, moisten with water to reduce dust formation and sweep up.[19]
-
Decontamination : Decontaminate the spill area and equipment by scrubbing with alcohol.[4]
-
Disposal : Collect the absorbed material and contaminated items in a sealed container for disposal as chemical waste.[4][19] Do not flush to sewer.[15][19]
Caption: Logical workflow for responding to a spill of this compound.
First Aid
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure | References |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][13] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists. | [4][13][19] |
| Inhalation | Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [4][13] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][13] |
Stability and Reactivity
-
Stability : The product is stable under recommended storage conditions.[15]
-
Conditions to Avoid : Avoid high temperatures, direct sunlight, and exposure to moisture and air.[11][15][17]
-
Incompatible Materials : Avoid strong oxidizing agents.[15]
-
Hazardous Decomposition Products : Combustion may produce carbon oxides.[15]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations.[4] The material should be disposed of at an approved waste disposal plant.[4] Avoid release to the environment.[4]
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is essential for all personnel handling this compound to be familiar with these guidelines and to have access to the appropriate safety equipment. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for the most detailed information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound | 651042-82-9 [smolecule.com]
- 4. This compound|651042-82-9|MSDS [dcchemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. glycomindsynth.com [glycomindsynth.com]
- 7. This compound, 651042-82-9 | BroadPharm [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. broadpharm.com [broadpharm.com]
- 10. confluore.com [confluore.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Thiol - Wikipedia [en.wikipedia.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. biochempeg.com [biochempeg.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 18. medkoo.com [medkoo.com]
- 19. jenkemusa.com [jenkemusa.com]
CAS number and commercial suppliers of m-PEG7-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG7-thiol, a versatile polyethylene glycol (PEG) linker. It includes its chemical properties, commercial supplier information, and detailed experimental protocols for its application in bioconjugation and proteomics.
Core Properties and Specifications
This compound, with the CAS number 651042-82-9, is a hydrophilic linker widely utilized in biomedical research to enhance the solubility and stability of biomolecules.[1][2] Its structure consists of a methoxy-terminated polyethylene glycol chain with seven ethylene glycol units and a terminal thiol group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| CAS Number | 651042-82-9 | [2][3][4] |
| Molecular Formula | C15H32O7S | [3][4] |
| Molecular Weight | 356.48 g/mol | [3][5] |
| Appearance | Colorless to light yellow liquid | [3] |
| Purity | Typically >95% | [2][4] |
| Solubility | Soluble in DMSO | [3] |
| Storage Conditions | -20°C for long-term storage | [2][4] |
Commercial Suppliers
This compound is readily available from various commercial suppliers specializing in PEG linkers and reagents for bioconjugation. When selecting a supplier, it is crucial to consider the purity of the compound and the availability of detailed quality control documentation.
Table 2: Commercial Suppliers of this compound
| Supplier | Product Name | Purity |
| MedChemExpress | This compound | >98% |
| Fisher Scientific (eMolecules) | This compound | 90% |
| MedKoo Biosciences | This compound | >98% |
| Smolecule | This compound | Not specified |
| Glyco MindSynth | This compound | 95-98% |
Applications in Research and Drug Development
The terminal thiol group of this compound is highly reactive towards maleimides, vinyl sulfones, and noble metal surfaces, making it a valuable tool for a range of applications.[2]
-
Bioconjugation: The primary application of this compound is the PEGylation of proteins, peptides, and other biomolecules. This process can improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their hydrodynamic size, enhancing solubility, and reducing immunogenicity.
-
PROTACs: As a flexible and hydrophilic linker, this compound is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
-
Hydrogel Formation: The thiol group can participate in thiol-ene reactions to form crosslinked hydrogel networks for 3D cell culture and drug delivery applications.
-
Surface Modification: this compound can be used to modify the surfaces of nanoparticles and other materials to improve their biocompatibility and reduce non-specific protein adsorption.
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound.
Thiol-Maleimide Conjugation to a Protein
This protocol describes the conjugation of this compound to a protein containing a reactive maleimide group.
Materials:
-
Maleimide-activated protein
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Dimethyl sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the maleimide-activated protein in PBS at a concentration of 1-5 mg/mL.
-
Prepare this compound Solution: Dissolve this compound in DMSO to create a 10-20 mM stock solution.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired buffer.
-
Characterization: Analyze the conjugate using SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.
Caption: Workflow for Thiol-Maleimide Protein Conjugation.
Synthesis of a PROTAC Linker Intermediate
This protocol outlines a general procedure for incorporating this compound as a linker in the synthesis of a PROTAC. This example assumes the synthesis of an intermediate where the thiol group of this compound is reacted with a molecule containing a suitable electrophile, such as a maleimide or a leaving group.
Materials:
-
This compound
-
E3 Ligase Ligand with a reactive group (e.g., maleimide)
-
Anhydrous, inert solvent (e.g., DMF or DCM)
-
Inert gas atmosphere (e.g., Argon or Nitrogen)
-
Stirring plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Setup: Assemble a dry reaction flask under an inert atmosphere.
-
Dissolution: Dissolve the E3 ligase ligand containing the reactive group in the anhydrous solvent.
-
Addition of this compound: Add an equimolar amount or a slight excess of this compound to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purification: Purify the resulting PROTAC linker intermediate by column chromatography to remove any unreacted starting materials and byproducts.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.
Caption: Synthesis of a PROTAC Linker Intermediate.
Signaling Pathways and Logical Relationships
The primary role of this compound in the context of PROTACs is to bridge the interaction between a target protein and an E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system for targeted protein degradation.
Caption: PROTAC Mechanism of Action.
References
- 1. Buy this compound | 651042-82-9 [smolecule.com]
- 2. This compound, 651042-82-9 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PEGylation with Short-Chain Thiolated PEGs
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone of modern drug development, significantly enhancing the therapeutic properties of proteins, peptides, and other biomolecules. This guide provides a comprehensive technical overview of PEGylation utilizing short-chain thiolated PEGs. We will delve into the core principles, synthesis, experimental protocols, and the impact of this specific modification on the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Short-chain thiolated PEGs offer a versatile approach for site-specific modification, allowing for precise control over the conjugation process and the properties of the final product.
Core Concepts of Thiolated PEGylation
Thiolated PEGs are linear or branched PEG molecules functionalized with a terminal thiol (-SH) group. This thiol group provides a reactive handle for covalent attachment to biomolecules, most commonly through reaction with maleimide groups introduced onto the target molecule, or by forming disulfide bonds. The use of short-chain PEGs (typically with molecular weights ranging from 2 kDa to 10 kDa) offers a balance between improving the molecule's properties and minimizing potential drawbacks associated with larger PEGs, such as reduced bioactivity due to steric hindrance.
Key Advantages of Short-Chain Thiolated PEGylation:
-
Site-Specific Conjugation: Thiol-reactive chemistry allows for precise attachment to specific cysteine residues on a protein or peptide, leading to a more homogeneous product with predictable properties.
-
Improved Pharmacokinetics: Even short PEG chains can significantly increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer in vivo half-life.
-
Enhanced Stability: The PEG chain can shield the biomolecule from proteolytic degradation, increasing its stability in biological fluids.
-
Reduced Immunogenicity: PEGylation can mask antigenic epitopes on the protein surface, reducing the likelihood of an immune response.
-
Maintained Bioactivity: By using shorter PEG chains and site-specific conjugation, it is often possible to preserve a higher degree of the molecule's biological activity compared to random PEGylation with larger PEGs.[1]
Data Presentation: Comparative Analysis of Short-Chain Thiolated PEG Conjugates
The choice of PEG chain length is a critical parameter in the design of PEGylated therapeutics. The following tables summarize representative quantitative data on the impact of different short-chain thiolated PEGs on key properties of conjugated proteins. It is important to note that direct comparisons across different studies can be challenging due to variations in the protein, PEGylation chemistry, and analytical methods used.
| PEG Molecular Weight | Protein/Peptide | Conjugation Chemistry | Reported In Vitro Bioactivity (% of Unmodified) | Reference |
| 2 kDa | Epidermal Growth Factor (EGF) | Aldehyde | ~80% | [2] |
| 5 kDa | Epidermal Growth Factor (EGF) | Aldehyde | ~60% | [2] |
| 10 kDa | Interferon-α2a | N/A | ~20% (Compared to 7% for 40kDa PEG) | [3][4] |
| 20 kDa | Interferon-α2a | N/A | ~10% | [3][4] |
Table 1: Impact of Short-Chain PEGylation on In Vitro Bioactivity. This table illustrates the general trend of decreasing in vitro bioactivity with increasing PEG chain length, likely due to steric hindrance at the binding site.
| PEG Molecular Weight | Protein/Peptide | Elimination Half-Life (t½) | Fold Increase vs. Unmodified | Reference |
| 2 kDa | Polyacridine Peptide | Shortest α half-life | N/A | [5] |
| 5 kDa | Polyacridine Peptide | Longer α half-life than 2kDa | N/A | [5] |
| 10 kDa | Polyacridine Peptide | Similar to 5kDa | N/A | [5] |
| 20 kDa | Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 28 hours | ~25-fold | [6] |
| 10 kDa | Cholecystokinin-10 | 8 hours (elimination) | N/A | [7] |
Table 2: Influence of Short-Chain PEGylation on In Vivo Half-Life. This table demonstrates the significant extension of in vivo circulation time achieved even with short-chain PEGs.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the PEGylation of a protein with a short-chain thiolated PEG.
Synthesis of mPEG-Thiol (mPEG-SH)
A common method for preparing mPEG-SH involves the modification of a commercially available mPEG with a terminal hydroxyl group.
Materials:
-
Methoxypoly(ethylene glycol) (mPEG-OH) (e.g., 5 kDa)
-
Tosyl chloride (TsCl)
-
Pyridine
-
Sodium hydrosulfide (NaSH)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Tosylation of mPEG-OH:
-
Dissolve mPEG-OH in anhydrous DCM containing pyridine.
-
Cool the solution in an ice bath and slowly add a solution of tosyl chloride in anhydrous DCM.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the organic phase with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product (mPEG-OTs) by adding cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
-
Thiolation of mPEG-OTs:
-
Dissolve the mPEG-OTs in a suitable solvent like DMF.
-
Add an excess of sodium hydrosulfide (NaSH).
-
Stir the reaction at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product into DCM.
-
Wash the organic phase with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Precipitate the final product (mPEG-SH) in cold diethyl ether, filter, and dry under vacuum.
-
Conjugation of mPEG-Thiol to a Protein via Maleimide Chemistry
This protocol describes the site-specific conjugation of mPEG-SH to a cysteine residue on a protein that has been functionalized with a maleimide group.
Materials:
-
Cysteine-containing protein or peptide
-
mPEG-Maleimide (e.g., 5 kDa)
-
Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in degassed PBS buffer to a final concentration of 1-10 mg/mL.
-
If the cysteine residue is involved in a disulfide bond, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30 minutes to reduce the disulfide bond.[8]
-
-
PEG-Maleimide Solution Preparation:
-
Dissolve the mPEG-Maleimide in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 100 mg/mL).[9]
-
-
Conjugation Reaction:
Purification of the PEGylated Protein
Size exclusion chromatography (SEC) is a common method for purifying the PEGylated protein from unreacted PEG and protein.
Materials:
-
SEC column with an appropriate molecular weight cutoff
-
Elution buffer (e.g., PBS)
-
HPLC system
Procedure:
-
Equilibrate the SEC column with the elution buffer.
-
Load the reaction mixture onto the column.
-
Elute the components with the elution buffer at a constant flow rate.
-
Monitor the eluate using a UV detector (typically at 280 nm for proteins).
-
Collect fractions corresponding to the different peaks. The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger hydrodynamic radius.
-
Analyze the collected fractions to identify the pure PEGylated protein.
Characterization of the PEGylated Protein
a. SDS-PAGE and Western Blotting:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein. However, PEG can interfere with SDS binding, leading to smeared bands.[4] Native PAGE can be an alternative to avoid this issue.[1][4]
-
Western Blotting: If a specific antibody against the protein is available, Western blotting can be used to confirm the identity of the PEGylated protein. An anti-PEG antibody can also be used to specifically detect PEGylated species.[10]
b. MALDI-TOF Mass Spectrometry:
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a powerful technique to determine the molecular weight of the PEGylated protein and to assess the degree of PEGylation (the number of PEG chains attached).[2][3][11][12][13]
Procedure:
-
Mix the purified PEGylated protein sample with a suitable MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid).[11]
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Analyze the sample in a MALDI-TOF mass spectrometer. The resulting spectrum will show a series of peaks corresponding to the protein with different numbers of PEG chains attached, allowing for the determination of the average degree of PEGylation.[3]
Mandatory Visualizations
Experimental Workflow for Thiol-PEGylation
Caption: General workflow for protein PEGylation with thiolated PEGs.
VEGF Signaling Pathway and Potential Modulation by PEGylated Ligands
Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, and its signaling pathway is a common target in cancer therapy. A PEGylated VEGF antagonist or a PEGylated VEGF-mimetic peptide can modulate this pathway.[14]
Caption: Simplified VEGF signaling pathway and its inhibition.
Conclusion
PEGylation with short-chain thiolated PEGs represents a powerful and versatile strategy for enhancing the therapeutic potential of biomolecules. The ability to perform site-specific conjugation allows for the creation of more homogeneous and well-defined drug products. While there is a trade-off between the length of the PEG chain and the retention of biological activity, short-chain PEGs often provide a favorable balance, leading to improved pharmacokinetics without a drastic loss of efficacy. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers and drug developers working in this exciting field. As our understanding of the structure-function relationships of PEGylated molecules continues to grow, so too will our ability to design and engineer the next generation of highly effective biotherapeutics.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zwitterlation mitigates protein bioactivity loss in vitro over PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zwitterlation mitigates protein bioactivity loss in vitro over PEGylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preventing Protein Adsorption and Macrophage Uptake of Gold Nanoparticles via a Hydrophobic Shield - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. mPEG-SH, Methoxy PEG Thiol - Biopharma PEG [biochempeg.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thiol-ene conjugation of VEGF peptide to electrospun scaffolds as potential application for angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of m-PEG7-Thiol Binding to Gold Surfaces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing the interaction between methoxy-poly(ethylene glycol)-thiol, specifically with a seven-unit PEG chain (m-PEG7-thiol), and gold surfaces. This interaction is pivotal for the development of biocompatible coatings, drug delivery systems, and advanced biosensors.
Core Binding Mechanism: The Thiol-Gold Interaction
The binding of this compound to a gold surface is a well-established process that results in the formation of a self-assembled monolayer (SAM). This process is primarily driven by the strong affinity of the sulfur atom in the thiol group for gold.[1] The interaction leads to the formation of a stable gold-thiolate (Au-S) bond, which has a bond strength approaching that of a covalent gold-gold bond.[1]
The precise nature of the bond can be complex, involving a degree of covalent character. The adsorption process typically begins with the physisorption of the thiol molecule onto the gold surface, where the S-H bond is still intact.[2] This is followed by the cleavage of the S-H bond and the formation of a chemisorbed thiolate species.[2] The hydrogen atom that is released may subsequently form molecular hydrogen (H₂).
The organization of the this compound molecules on the gold surface is a dynamic process. Initially, the molecules may lie flat on the surface.[2] Over time, they arrange themselves into a more ordered, upright orientation to maximize surface coverage and intermolecular interactions.[2]
Thermodynamics and Kinetics of Binding
The formation of a thiol SAM on a gold surface is a thermodynamically favorable process, driven by the strong Au-S bond formation. The kinetics of this process can be influenced by several factors, including the concentration of the thiol solution, the temperature, and the solvent used.
Studies have shown that the formation of thiolate bonds can be a relatively slow process, with recommendations of one to two hours for the binding to be essentially complete.[3][4] For some systems, longer incubation times of 24-48 hours are suggested to achieve a well-ordered monolayer.[5] The initial stages of adsorption are often diffusion-controlled, followed by a slower surface crystallization or organization phase.[2]
The Role of the m-PEG7 Linker
The polyethylene glycol (PEG) chain plays a crucial role in the properties of the resulting SAM. The methoxy cap ("m") at one end of the PEG chain renders it chemically inert, while the thiol group at the other end provides the anchor to the gold surface. The PEG linker itself is hydrophilic, which is essential for creating biocompatible surfaces that resist non-specific protein adsorption.[6]
The length of the PEG chain influences the thickness and density of the SAM. Shorter PEG chains, like in this compound, generally lead to a higher surface coverage density compared to longer PEG chains, which can experience greater steric hindrance.[7][8][9] The conformation of the PEG chains on the surface can vary from a "mushroom" regime at low surface densities to a more extended "brush" regime at higher densities.
Quantitative Data Summary
The following tables summarize key quantitative data related to the binding of thiol-containing molecules, including this compound, to gold surfaces.
| Parameter | Value | Ligand | Substrate | Technique | Reference(s) |
| Surface Coverage Density | 4.3 molecules/nm² | SH-PEG7-COOH | Gold Nanoparticles | ICP-MS | [7],[8],[10] |
| 6.3 molecules/nm² | 3-mercaptopropionic acid | Gold Nanoparticles | ICP-MS | [7],[8] | |
| ~10.0 molecules/nm² (saturation) | MUDA | Gold Nanoparticles | LSPR | [11] | |
| ~75% of gold surface (saturation) | Thiol-bearing groups | Gold Nanoparticles | MD Simulations | [12] | |
| Binding Force | 1.09 ± 0.39 nN (oxidized Au, pH 8.0) | Thiol-terminated PEG | Gold Surface | AFM | [13] |
| 0.62 ± 0.18 nN (reduced Au, pH 8.0) | Thiol-terminated PEG | Gold Surface | AFM | [13] |
Table 1: Surface Coverage Density and Binding Force of Thiolated Molecules on Gold.
| Parameter | Time to Completion/Saturation | Conditions | Technique | Reference(s) |
| Binding Kinetics | > 1 hour | Gold Nanoparticle Surface Modification | Fluorescence Spectroscopy | [3],[4] |
| < 1 hour (for completion) | Low thiol concentration on AuNPs | LSPR | [11] | |
| 24-48 hours (for ordered packing) | Immersion in thiol solution | General SAM Preparation | [5] |
Table 2: Kinetic Data for Thiol Binding to Gold Surfaces.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding of this compound to gold surfaces.
Preparation of Self-Assembled Monolayers (SAMs)
A clean environment is crucial for preparing high-quality SAMs.[14]
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound
-
200 proof ethanol
-
Clean glass or polypropylene containers
-
Tweezers
-
Dry nitrogen gas
-
Sonicator
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrates. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen. Extreme caution must be exercised when handling piranha solution.
-
Thiol Solution Preparation: Prepare a dilute solution of this compound in ethanol, typically in the range of 1-5 mM.[5]
-
Immersion: Immerse the cleaned gold substrate into the thiol solution in a clean container.[5] Handle the substrate with tweezers to avoid contamination.
-
Incubation: Seal the container and allow the self-assembly to proceed for a specified time, typically ranging from 1 to 48 hours, to achieve a well-ordered monolayer.[5] To minimize oxidation, the container can be backfilled with nitrogen.
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-covalently bound molecules.[5]
-
Drying: Dry the substrate with a stream of dry nitrogen.[5]
-
Storage: Store the prepared SAMs in a clean, dry environment, such as a desiccator or under nitrogen.[5]
X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a surface.
Instrumentation:
-
XPS spectrometer with a monochromatic X-ray source (e.g., Al Kα).
Procedure:
-
Sample Preparation: Prepare the this compound SAM on a gold substrate as described in section 5.1.
-
Sample Introduction: Mount the sample on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.[15]
-
Survey Scan: Acquire a survey spectrum over a wide binding energy range to identify all the elements present on the surface. Expected elements include Au, S, C, and O.
-
High-Resolution Scans: Acquire high-resolution spectra for the core levels of interest: Au 4f, S 2p, C 1s, and O 1s.[16]
-
Data Analysis:
-
Peak Identification: Identify the characteristic peaks for each element. The S 2p peak at around 162 eV is indicative of the gold-thiolate bond.[16]
-
Peak Fitting: Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve different chemical states. For example, the C 1s spectrum can be fitted to identify C-C/C-H, C-O (from the PEG chain), and potentially C-S bonds.
-
Quantification: Determine the elemental composition of the surface by integrating the areas of the high-resolution peaks and applying relative sensitivity factors.[17]
-
Atomic Force Microscopy (AFM) Imaging
AFM is used to visualize the surface topography of the SAM at the nanoscale.
Instrumentation:
-
Atomic Force Microscope
-
Sharp AFM tips (e.g., silicon nitride)
Procedure:
-
Sample Preparation: Prepare the this compound SAM on an atomically flat gold substrate (e.g., template-stripped gold).[18]
-
Instrument Setup: Mount the sample on the AFM stage and install a suitable AFM probe.
-
Imaging Mode: Select an appropriate imaging mode. Tapping mode (or intermittent contact mode) is often preferred for soft organic layers like SAMs to minimize sample damage.
-
Image Acquisition:
-
Engage the tip with the surface.
-
Optimize imaging parameters such as setpoint, scan size, scan rate, and gains to obtain a high-quality image.
-
Acquire topography and phase images. Phase imaging can provide information about variations in surface properties like adhesion and viscoelasticity.
-
-
Data Analysis:
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a real-time, label-free technique that can monitor the mass and viscoelastic properties of thin films as they form on a sensor surface.
Instrumentation:
-
QCM-D instrument
-
Gold-coated quartz crystal sensors
Procedure:
-
Sensor Cleaning: Clean the gold-coated QCM-D sensor, for example, with a UV-ozone treatment or a suitable cleaning solution, followed by rinsing and drying.
-
Baseline Establishment: Mount the sensor in the flow cell and establish a stable baseline by flowing a suitable buffer (e.g., phosphate-buffered saline or ethanol) over the sensor surface.[20]
-
Thiol Injection: Inject the this compound solution into the flow cell.[20]
-
Adsorption Monitoring: Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time as the thiol molecules adsorb onto the gold surface. A decrease in frequency indicates an increase in mass, while changes in dissipation provide information about the rigidity of the adsorbed layer.[20]
-
Rinsing: After the adsorption has reached a plateau, rinse the sensor with the buffer to remove any non-adsorbed molecules.[20]
-
Data Analysis:
-
The change in frequency can be related to the adsorbed mass using the Sauerbrey equation for rigid films.
-
For viscoelastic films, changes in both frequency and dissipation are analyzed using appropriate models to determine the adsorbed mass, thickness, and viscoelastic properties of the SAM.
-
Surface Plasmon Resonance (SPR)
SPR is another real-time, label-free technique that is highly sensitive to changes in the refractive index at a sensor surface, allowing for the study of binding kinetics and affinity.
Instrumentation:
-
SPR instrument
-
Gold-coated sensor chips
Procedure:
-
Sensor Chip Preparation: Clean and activate the gold sensor chip surface.[1]
-
Ligand Immobilization (Surface Functionalization): For studying the binding of an analyte to the this compound surface, the this compound is first immobilized on the sensor chip. This can be done ex-situ by preparing the SAM as described in section 5.1, or in-situ by flowing the thiol solution over the gold surface.
-
Baseline Establishment: Flow a running buffer over the functionalized sensor surface to establish a stable baseline.[6]
-
Analyte Injection: Inject a solution of the analyte (the molecule that will bind to the this compound layer) at various concentrations over the sensor surface.[6]
-
Association and Dissociation Monitoring: Monitor the SPR response (in Resonance Units, RU) in real-time. The increase in RU during injection corresponds to the association of the analyte, and the decrease after the injection ends corresponds to its dissociation.[6]
-
Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
The sensorgrams (plots of RU versus time) are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[6]
-
References
- 1. Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How Fast Can Thiols Bind to the Gold Nanoparticle Surface? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. path.ox.ac.uk [path.ox.ac.uk]
- 7. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying thiol ligand density of self-assembled monolayers on gold nanoparticles by inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 15. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. AFM-assisted fabrication of thiol SAM pattern with alternating quantified surface potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Tuning gold-based surface functionalization for streptavidin detection: A combined simulative and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to m-PEG7-thiol: Core Physical and Chemical Characteristics
This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound (methoxy-polyethylene glycol-thiol), a versatile heterobifunctional linker. Its unique properties make it a valuable tool in bioconjugation, drug delivery, and materials science.[1][2]
Core Physical and Chemical Properties
This compound is a hydrophilic polyethylene glycol (PEG) linker distinguished by a terminal methoxy group and a reactive thiol (sulfhydryl) group.[3] This structure imparts aqueous solubility while providing a versatile anchor point for covalent modification.[1][4]
Table 1: General Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 651042-82-9 | [1][3][5][6][7] |
| Molecular Formula | C15H32O7S | [1][3][5][7] |
| Molecular Weight | 356.48 g/mol (also cited as 356.5 g/mol ) | [1][3][5][7] |
| IUPAC Name | 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | [1][6] |
| Appearance | Colorless to light yellow liquid or solid/semi-solid depending on MW | [4][5] |
| Purity | ≥95% | [3][7] |
| Solubility | Soluble in water, DMSO, ethanol, and chloroform.[4][5] |
Table 2: Storage and Handling
| Condition | Recommendation | Source(s) |
| Short-term Storage | 0 - 4°C (days to weeks), dry and dark. | [6] |
| Long-term Storage | -20°C (months to years). | [3][6] |
| Stock Solution Storage | -20°C for 1 month or -80°C for 6 months (protect from light, stored under nitrogen). | [5] |
| Shipping | Shipped at ambient temperature. | [3][6] |
Chemical Reactivity and Applications
The chemical utility of this compound is dominated by the reactivity of its terminal thiol group. This nucleophilic group can participate in several types of conjugation reactions, making it a valuable component in various biomedical applications.
Key Chemical Reactions
-
Thiol-Maleimide Michael Addition: The thiol group reacts efficiently with maleimide-functionalized molecules to form a stable thioether bond.[1][8] This is one of the most common bioconjugation strategies for linking PEG chains to proteins or peptides at cysteine residues.[9] It's important to note that the resulting thiosuccinimide linkage can undergo a retro-Michael reaction, leading to potential instability under certain physiological conditions.[10]
-
Thiol-Ene Reactions: In the presence of a photoinitiator, the thiol group can react with molecules containing alkene (ene) groups. This "click chemistry" reaction is often used in the formation of hydrogels for tissue engineering and drug delivery.[1]
-
Disulfide Bond Formation: Under oxidative conditions, two thiol groups can react to form a disulfide bond. This linkage is reversible and can be cleaved by reducing agents. This property is exploited in drug delivery systems designed to release a payload in the reducing environment of the cell cytoplasm.[1][9]
-
Metal Surface Binding: The thiol group has a high affinity for noble metal surfaces, such as gold and silver.[3][4] This allows for the straightforward surface modification of nanoparticles and sensors to improve their biocompatibility and reduce non-specific binding.[4][11]
Primary Applications
-
PEGylation: Attaching this compound to proteins, peptides, or small molecule drugs (a process called PEGylation) can increase their solubility, improve stability by protecting them from enzymatic degradation, and reduce their immunogenicity.[1]
-
PROTAC Linker: this compound serves as a flexible, hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6][] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[5]
-
Hydrogel Formation: It is a key component in the synthesis of biocompatible hydrogels used as scaffolds in tissue engineering or as matrices for controlled drug release.[1]
-
Drug Delivery Systems: Used in the creation of nanoparticles and liposomes for targeted drug delivery.[1]
Experimental Protocols
Protocol 1: Characterization by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is a fundamental technique for confirming the structure and purity of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O)) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectrum to identify characteristic chemical shifts. The repeating ethylene glycol units will produce a large, characteristic signal, while the terminal methoxy and thiol-adjacent protons will have distinct shifts.
Expected Characteristic Peaks (in D₂O): [13]
-
~3.6 ppm: A large, broad singlet corresponding to the protons of the repeating ethylene glycol units (-O-CH₂-CH₂-O-).
-
~3.3 ppm: A singlet corresponding to the terminal methoxy group protons (CH₃-O-).
-
~2.9 ppm: A triplet corresponding to the methylene protons adjacent to the sulfur atom (-S-CH₂-).
-
~2.7 ppm: A triplet corresponding to the thiol proton (-SH). The integration of this peak relative to the methoxy protons can be used to assess purity and degradation (e.g., disulfide bond formation).
Note: In CDCl₃, ¹H-¹³C coupling can cause satellite peaks to appear around the main ethylene glycol signal, which can sometimes be mistaken for impurities.[14]
Protocol 2: General HPLC Method for Thiol Quantification
High-Performance Liquid Chromatography (HPLC) is used to assess purity and quantify thiol content. Since thiols themselves are not chromophoric, a derivatization step is typically required for UV or fluorescence detection. This protocol is a general method adapted for thiol analysis.
Methodology:
-
Derivatization (Fluorescent Labeling): a. Prepare a stock solution of the thiol-reactive fluorescent probe, such as monobromobimane (mBBr).[15] b. In a reaction vial, mix the this compound sample with the mBBr solution in a buffer at pH 8.0 (e.g., HEPPS buffer).[15] c. Incubate the reaction mixture in the dark at room temperature for approximately 10-20 minutes to form a stable, fluorescent thioether.[15] d. Quench the reaction by adding an acid, such as methanesulfonic acid.[15]
-
Chromatographic Separation: a. Column: Use a C18 reversed-phase column.[16] b. Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or sodium perchlorate) and an organic solvent like acetonitrile or methanol.[15][17] c. Injection and Elution: Inject the derivatized sample into the HPLC system. Run a gradient program to separate the fluorescently labeled this compound from unreacted probe and other impurities.
-
Detection: a. Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., for mBBr derivatives, excitation ~380-395 nm, emission ~475-485 nm). b. Quantify the amount of this compound by comparing the peak area to a standard curve prepared with known concentrations of a thiol standard.
Mandatory Visualizations
The following diagrams illustrate key reactions and workflows involving this compound.
Caption: Thiol-Maleimide conjugation reaction.
Caption: Workflow for gold surface modification.
Caption: Role of this compound in PROTAC assembly.
References
- 1. Buy this compound | 651042-82-9 [smolecule.com]
- 2. M-PEG,methoxy PEG - High purity mPEG Linkers | AxisPharm [axispharm.com]
- 3. This compound, 651042-82-9 | BroadPharm [broadpharm.com]
- 4. nanocs.net [nanocs.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. chemscene.com [chemscene.com]
- 8. Thiol PEG, Thiol linker, Maleimide reactive | BroadPharm [broadpharm.com]
- 9. Protected thiol-polyethylene glycol: a new activated polymer for reversible protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creativepegworks.com [creativepegworks.com]
- 11. polysciences.com [polysciences.com]
- 13. researchgate.net [researchgate.net]
- 14. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. diva-portal.org [diva-portal.org]
A Technical Guide to the Research Applications of Oligo(ethylene Glycol) Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligo(ethylene glycol) thiols (OEG-thiols) are a class of organic molecules that have garnered significant attention across various scientific disciplines, particularly in biomedical research and nanotechnology. Their unique molecular structure, featuring a thiol (-SH) group at one terminus and a chain of repeating ethylene glycol units, provides a versatile platform for surface modification and bioconjugation. The thiol group exhibits a strong affinity for noble metal surfaces, most notably gold, leading to the spontaneous formation of stable, well-ordered self-assembled monolayers (SAMs).[1] The oligo(ethylene glycol) chain imparts crucial properties such as hydrophilicity, biocompatibility, and resistance to non-specific protein adsorption, a phenomenon often referred to as "stealth" behavior.[2]
This technical guide provides an in-depth overview of the core research applications of OEG-thiols, with a focus on their utility in drug delivery, biosensing, and the development of biocompatible materials. It includes a summary of key quantitative data, detailed experimental protocols for common laboratory procedures, and visualizations of relevant scientific concepts and workflows.
Core Applications and Principles
The versatility of OEG-thiols stems from the synergistic combination of the thiol anchor and the OEG chain. The strong, semi-covalent bond between sulfur and gold atoms provides a robust method for surface functionalization, while the OEG moiety renders the surface biocompatible and resistant to biofouling.[1] This resistance to protein adsorption is critical in biological applications, as it prevents the rapid clearance of nanoparticles by the immune system and minimizes unwanted interactions in biosensors.[3][4]
Drug Delivery Systems
In the realm of drug delivery, OEG-thiols are instrumental in the development of targeted and controlled-release nanocarriers.[5] By functionalizing nanoparticles (e.g., gold nanoparticles, liposomes) with OEG-thiols, researchers can enhance their stability in biological fluids, prolong circulation times, and reduce immunogenicity.[3][6] Furthermore, heterobifunctional OEG-thiols, which possess a second reactive group at the distal end of the OEG chain (e.g., carboxyl, amine, or azide), allow for the covalent attachment of targeting ligands (e.g., antibodies, peptides) or therapeutic agents.[5][7] This enables the creation of sophisticated drug delivery vehicles that can specifically recognize and deliver their payload to diseased cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.[5] Thiol-ene click chemistry, for instance, provides an efficient method for creating hydrogels for therapeutic delivery.[8][9]
Biosensors and Diagnostics
The ability of OEG-thiols to create well-defined, protein-resistant surfaces is paramount in the field of biosensing.[4][10] In many biosensor formats, such as surface plasmon resonance (SPR) and electrochemical sensors, the immobilization of biorecognition elements (e.g., antibodies, DNA probes) onto a sensor surface is a critical step. OEG-thiol SAMs provide an ideal platform for this, preventing non-specific binding of other molecules from the sample matrix, which can lead to false-positive signals.[4] The length of the OEG chain can be precisely controlled to optimize the orientation and accessibility of the immobilized biomolecules, thereby enhancing the sensitivity and specificity of the sensor.[11]
Biocompatible Coatings and Materials
Beyond nanoparticles and sensors, OEG-thiols are used to create biocompatible coatings on a variety of materials used in medical devices and implants.[12] By rendering surfaces resistant to protein and cell adhesion, these coatings can mitigate adverse biological responses such as inflammation, thrombosis, and implant rejection.[12] This is crucial for devices that come into direct contact with blood or tissue. The robust nature of the gold-thiol bond ensures the long-term stability of these coatings in physiological environments.[13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and performance of OEG-thiol functionalized materials as reported in the literature.
| Property | Material | Value/Observation | Reference(s) |
| Colloidal Stability | OEG-thiol functionalized gold nanoparticles (AuNPs) | Stable in a wide range of temperatures (5-70 °C), pH (1.3-12.4), and ionic strength (0-1.0 M NaCl). | [3] |
| Protein Resistance | OEG-thiol SAMs on AuNPs | No adsorption of bovine serum albumin (BSA) observed. | [14] |
| Adsorption of lysozyme can occur, leading to charge inversion, but stability is maintained with longer PEG chains. | [14] | ||
| Nanoparticle Size | 10-15 nm gold nanoparticles | Reproducibly prepared with a narrow size distribution. | [15] |
| 20 nm AuNPs functionalized with EG6OH | Hydrodynamic radius (Rh) increases to 28.2 ± 0.5 nm. | [6] | |
| 10 nm AuNPs functionalized with EG6OMe | Hydrodynamic radius (Rh) increases to 15.7 ± 0.5 nm. | [6] | |
| Synthesis Yield | Heterobifunctional OEG linkers | High-yield synthesis protocols have been developed. | [5] |
| PEG16 derivative via click chemistry | 98% yield. | [5] | |
| PEG24 derivative via click chemistry | 96% yield. | [5] |
Key Experimental Protocols
This section provides detailed methodologies for common experimental procedures involving OEG-thiols.
Protocol 1: Functionalization of Gold Nanoparticles with OEG-Thiols
Objective: To coat citrate-capped gold nanoparticles with an OEG-thiol self-assembled monolayer.
Materials:
-
Citrate-capped gold nanoparticle suspension (e.g., 10-20 nm)
-
Methoxy-oligo(ethylene glycol)-thiol (mOEG-SH)
-
Deionized water
-
Centrifuge and tubes
Procedure:
-
To a stirred aqueous suspension of citrate-capped gold nanoparticles, add an excess of the mOEG-SH solution. A typical ratio is >3 x 10^4 OEG-thiols per nanoparticle.[2]
-
Allow the mixture to stir overnight at room temperature to facilitate the ligand exchange reaction, where the thiol groups displace the citrate ions on the gold surface.[2]
-
Purify the functionalized nanoparticles by centrifugation. A typical condition is 17,000 g for 18 minutes.[2]
-
After centrifugation, a pellet of the functionalized nanoparticles will form. Carefully remove the supernatant, which contains unbound OEG-thiols and displaced citrate.
-
Resuspend the nanoparticle pellet in an equal volume of deionized water by vortexing or sonication.
-
Repeat the centrifugation and resuspension steps at least five more times to ensure complete removal of soluble species. This corresponds to a dilution factor of approximately 5 x 10^6.[2]
-
The final purified suspension of OEG-thiol functionalized gold nanoparticles can be stored for further use.
Protocol 2: Surface Modification of Gold Substrates with OEG-Thiol SAMs
Objective: To form a self-assembled monolayer of OEG-thiols on a planar gold surface for applications such as biosensing.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
OEG-thiol solution (e.g., 1 mM in ethanol)
-
Ethanol
-
Nitrogen gas
-
Clean beaker or petri dish
Procedure:
-
Clean the gold substrate thoroughly. This can be done by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. Plasma cleaning or piranha solution treatment (with extreme caution) can also be used for a more rigorous cleaning.
-
Immerse the clean, dry gold substrate into a solution of the OEG-thiol in ethanol (typically 1 mM).[16]
-
Allow the self-assembly process to occur by incubating the substrate in the thiol solution for a sufficient period, typically 12-24 hours at room temperature, to ensure the formation of a well-ordered monolayer.[13]
-
After incubation, remove the substrate from the thiol solution and rinse it thoroughly with ethanol to remove any non-chemisorbed molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen.
-
The substrate is now coated with an OEG-thiol SAM and is ready for further modification or use in experiments.
Protocol 3: Synthesis of Heterobifunctional OEG-Thiols
Objective: To synthesize an OEG linker with a thiol group at one end and a different functional group (e.g., azide for click chemistry) at the other.
Materials:
-
Oligo(ethylene glycol) diol
-
Sodium hydride (NaH)
-
Propargyl bromide
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Sodium azide (NaN3)
-
Potassium thioacetate
-
Appropriate solvents (e.g., THF, DCM)
Procedure (Example for Azide-OEG-Thiol): This is a simplified representation of a multi-step synthesis. Refer to detailed chemical literature for precise stoichiometry and reaction conditions.[5]
-
Monofunctionalization (Alkynylation): React the OEG diol with a sub-stoichiometric amount of a reagent to functionalize only one hydroxyl group. For example, react with NaH and then propargyl bromide to introduce an alkyne group at one end.[5]
-
Activation of the other hydroxyl group: The remaining hydroxyl group is activated for subsequent nucleophilic substitution. This can be achieved by reacting with methanesulfonyl chloride in the presence of triethylamine to form a mesylate.[5]
-
Introduction of the azide group: The mesylated OEG is then reacted with sodium azide to replace the mesylate with an azide group, yielding an alkyne-OEG-azide heterobifunctional molecule.
-
Conversion to Thiol: To obtain a thiol, a different route can be taken after the activation step. The mesylated OEG can be reacted with potassium thioacetate to introduce a thioacetate group.
-
Deprotection: The thioacetate group is then hydrolyzed (e.g., with a base) to yield the final thiol group.[5]
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of oligo(ethylene glycol) thiols.
Caption: Workflow for the synthesis and functionalization of gold nanoparticles with OEG-thiols.
Caption: Formation of a self-assembled monolayer (SAM) of OEG-thiols on a gold surface.
Caption: Targeted drug delivery using an OEG-thiol functionalized nanoparticle.
Conclusion
Oligo(ethylene glycol) thiols are indispensable tools in modern chemical and biological research. Their ability to form stable, biocompatible, and protein-resistant coatings on surfaces has enabled significant advancements in drug delivery, diagnostics, and materials science. The straightforward chemistry of self-assembly, coupled with the versatility of modifying the OEG chain, provides researchers with a powerful platform to precisely engineer interfaces for a wide array of applications. As research continues to push the boundaries of nanotechnology and personalized medicine, the demand for well-defined, functional surfaces will undoubtedly grow, further solidifying the importance of OEG-thiols in the scientific landscape.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Gold nanoparticles decorated with oligo(ethylene glycol) thiols: protein resistance and colloidal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel thiolated-PEG linker molecule for biosensor development on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Organic Electrochemical Transistors/SERS-Active Hybrid Biosensors Featuring Gold Nanoparticles Immobilized on Thiol-Functionalized PEDOT Films [frontiersin.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. proplate.com [proplate.com]
- 13. research.abo.fi [research.abo.fi]
- 14. Gold nanoparticles decorated with oligo(ethylene glycol) thiols: surface charges and interactions with proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]
Methodological & Application
Application Notes & Protocols: Functionalizing Nanoparticles with m-PEG7-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the functionalization of nanoparticles, particularly gold nanoparticles (AuNPs), with methoxy-poly(ethylene glycol)-thiol (m-PEG7-thiol). The inclusion of a polyethylene glycol (PEG) layer on the nanoparticle surface, a process known as PEGylation, is a widely adopted strategy to enhance the biocompatibility and in vivo circulation time of nanoparticles. The terminal thiol group (-SH) of the this compound forms a strong dative bond with the surface of noble metal nanoparticles, providing a stable and robust coating.
Core Principles of Thiol-Nanoparticle Functionalization
The functionalization of nanoparticles with thiol-containing molecules is a fundamental technique in nanotechnology, particularly for applications in biomedicine. The strong affinity of the thiol group for the surfaces of noble metals like gold provides a reliable method for tailoring the surface chemistry of these nanoparticles. This process, often referred to as a ligand exchange reaction, involves the replacement of weakly bound surface ligands (e.g., citrate ions from the synthesis of AuNPs) with the thiol-containing molecule. This self-assembled monolayer imparts stability, prevents aggregation, and provides a platform for further conjugation of targeting ligands or therapeutic agents.
Experimental Protocols
This section details the materials and step-by-step procedure for the functionalization of gold nanoparticles with this compound.
Materials and Equipment
-
Nanoparticles: Citrate-capped gold nanoparticles (AuNPs) in aqueous suspension (e.g., 10-50 nm diameter).
-
PEG Reagent: this compound (Methoxy-PEG7-Thiol).
-
Buffers and Solvents:
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Deionized (DI) water.
-
Anhydrous ethanol.
-
-
Equipment:
-
Microcentrifuge.
-
Vortex mixer.
-
Spectrophotometer (UV-Vis).
-
Dynamic Light Scattering (DLS) instrument.
-
Transmission Electron Microscope (TEM).
-
Fourier-transform infrared (FTIR) spectrometer.
-
Protocol for Functionalizing AuNPs with this compound
This protocol is adapted for a standard ligand exchange reaction.
-
Preparation of Reagents:
-
Equilibrate the this compound reagent to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in DI water or PBS. The concentration will depend on the desired final molar excess.
-
-
Ligand Exchange Reaction:
-
To the solution of citrate-capped AuNPs, add the this compound solution. A large molar excess of this compound to AuNPs (e.g., 10,000:1) is recommended to ensure complete surface coverage.
-
Gently mix the solution and allow it to react for a minimum of 12 hours at room temperature with gentle stirring or rocking. This allows for the displacement of the citrate ions by the thiol groups.[1]
-
-
Purification of Functionalized AuNPs:
-
Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and duration will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).[1]
-
Carefully remove the supernatant, which contains the excess, unbound this compound and the displaced citrate ions.[1]
-
Resuspend the nanoparticle pellet in DI water or PBS.
-
Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of any unbound ligands.[1][2]
-
-
Storage of Functionalized Nanoparticles:
-
After the final wash, resuspend the purified PEGylated AuNPs in a suitable buffer (e.g., PBS) for storage.
-
Store at 4°C for short-term use. For long-term storage, consult the manufacturer's recommendations, which may include the use of cryoprotectants.
-
Characterization of Functionalized Nanoparticles
Thorough characterization is crucial to confirm the successful functionalization of the nanoparticles.
| Characterization Technique | Parameter Measured | Expected Outcome for Successful Functionalization |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | A slight red-shift (2-5 nm) in the SPR peak is expected due to the change in the local refractive index around the nanoparticle surface upon PEGylation.[2] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter and Zeta Potential | An increase in the hydrodynamic diameter due to the PEG layer. A change in the zeta potential, typically becoming less negative as the citrate ions are replaced. |
| Transmission Electron Microscopy (TEM) | Nanoparticle Core Size and Morphology | The core size and shape of the nanoparticles should remain unchanged after functionalization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface Chemical Groups | Appearance of characteristic PEG peaks (e.g., C-O-C stretching) confirming the presence of the PEG layer on the nanoparticle surface.[3] |
Quantitative Data on PEGylation
The efficiency of PEGylation, often measured as the grafting density of PEG chains on the nanoparticle surface, is influenced by several factors, including the molecular weight of the PEG and the size of the nanoparticle.
| Factor | Effect on Grafting Density | Reference |
| Increasing PEG Molecular Weight | Decreases grafting density due to increased steric hindrance. | [4][5] |
| Increasing Nanoparticle Diameter | Generally decreases grafting density on a per nm² basis for a given PEG length, as smaller particles have a higher surface curvature allowing for more efficient packing. | [4][5] |
Table 1: Representative Data on PEG Grafting Density on 15 nm Gold Nanoparticles.
| mPEG-SH Molecular Weight ( g/mol ) | Grafting Density (PEG chains/nm²) |
| 2,100 | 3.93 |
| 5,100 | 1.57 |
| 10,800 | 0.80 |
| 20,000 | 0.52 |
| 51,400 | 0.31 |
This data is representative and illustrates the general trend.[4][5] Actual values may vary based on experimental conditions.
Diagrams
Experimental Workflow for Nanoparticle Functionalization
Caption: Workflow for the functionalization and characterization of nanoparticles.
Logical Pathway of Functionalized Nanoparticle-Cell Interaction
Caption: Generalized pathway of nanoparticle-cell interaction and response.
References
Application Notes and Protocols for Protein Bioconjugation using m-PEG7-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of methoxy-poly(ethylene glycol)-thiol with a chain length of 7 PEG units (m-PEG7-thiol) for the bioconjugation of proteins. This document outlines the primary strategies for conjugation, detailed experimental protocols, methods for characterization, and quantitative data to guide the successful PEGylation of therapeutic proteins and other protein-based reagents.
Introduction to Protein PEGylation with this compound
Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins.[1] Benefits of PEGylation include improved protein solubility and stability, reduced immunogenicity, and an extended circulatory half-life.[1] The choice of PEG reagent and conjugation strategy is critical to preserving the biological activity of the protein.
This compound is a short-chain PEG reagent that offers a reactive thiol group for covalent attachment to proteins. Its primary applications involve site-specific modification of proteins through disulfide bond bridging or by forming disulfide linkages with activated cysteine residues. These methods provide a high degree of control over the location of PEG attachment, leading to more homogeneous and well-defined protein-PEG conjugates.[2][3][4]
Core Bioconjugation Strategies
There are two primary strategies for the bioconjugation of proteins using this compound:
-
Disulfide Bond Bridging: This technique targets native disulfide bonds within a protein. The disulfide bond is first mildly reduced to yield two free cysteine thiols. Subsequently, a bis-thiol reactive PEG derivative, conceptually similar in reactivity to reagents that would react with the two newly formed thiols, is used to form a stable three-carbon bridge, re-linking the two sulfur atoms with the PEG molecule attached.[3][5][6] This method is particularly advantageous for proteins where the disulfide bond is accessible and not critical for its primary biological function.[7]
-
Disulfide Linkage Formation: This approach involves the reaction of this compound with an activated thiol group on the protein, such as a cysteine residue, to form a reversible disulfide bond.[4] This can be achieved by modifying a protein to introduce a free cysteine or by activating an existing cysteine residue. This strategy is useful when a reversible linkage is desired, as the disulfide bond can be cleaved under reducing conditions to regenerate the native protein.[4]
Experimental Protocols
Protocol 1: Site-Specific PEGylation via Disulfide Bond Bridging
This protocol describes the site-specific PEGylation of a protein by targeting an accessible native disulfide bond. The process involves a mild reduction of the disulfide followed by conjugation with a bis-alkylating PEG reagent that forms a stable bridge.
Materials:
-
Protein with an accessible disulfide bond
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Bis-thiol reactive PEG reagent (e.g., a PEG-bis-sulfone or a similar bis-alkylating agent conceptually compatible with the two resulting thiols)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in PBS buffer at a concentration of 1-5 mg/mL.
-
Ensure the buffer is degassed to minimize oxidation.
-
-
Mild Reduction of Disulfide Bond:
-
PEGylation Reaction:
-
Prepare a stock solution of the bis-thiol reactive PEG reagent in a compatible solvent (e.g., water or DMSO).
-
Add a 1.3 to 5-fold molar excess of the PEG reagent to the reduced protein solution.[3]
-
Incubate the reaction at room temperature for 2-24 hours. The optimal reaction time should be determined empirically for each specific protein.[3][6]
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of L-cysteine to the reaction mixture to quench any unreacted PEG reagent.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Purify the PEGylated protein from unreacted protein, excess PEG reagent, and quenching reagent using an appropriate chromatography method.[3]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than their non-PEGylated counterparts.
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for separation of PEGylated and un-PEGylated forms.
-
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry (MALDI-TOF or LC-MS/MS), and functional assays.
-
Protocol 2: PEGylation via Disulfide Linkage Formation
This protocol details the conjugation of this compound to a protein containing a free or activated cysteine residue to form a reversible disulfide bond.
Materials:
-
Protein with a free cysteine residue
-
This compound with a protecting group (e.g., S-S-2-pyridyl) if starting from an activated PEG-thiol.
-
Reaction Buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent (e.g., Dithiothreitol - DTT) for cleaving the disulfide bond (optional, for characterization)
-
Purification system (e.g., SEC or IEX)
Procedure:
-
Protein Preparation:
-
Dissolve the protein containing a free cysteine in the reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be kept intact, ensure the buffer conditions are non-reducing.
-
-
Activation of this compound (if necessary):
-
If using a protected this compound (e.g., with a pyridyl disulfide group), the PEG reagent is already activated for reaction with a free thiol on the protein.
-
-
PEGylation Reaction:
-
Add a 5 to 20-fold molar excess of the activated this compound reagent to the protein solution.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.[4]
-
-
Purification of the PEGylated Protein:
-
Remove excess PEG reagent and unreacted protein using SEC or IEX chromatography.
-
-
Characterization:
-
Confirm conjugation using SDS-PAGE, which will show an increase in the molecular weight of the PEGylated protein.
-
Use mass spectrometry to determine the exact mass of the conjugate and confirm the degree of PEGylation.[1]
-
To confirm the reversibility of the linkage, the conjugate can be treated with a reducing agent like DTT, which should cleave the disulfide bond and release the PEG moiety.
-
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from protein PEGylation experiments. Note that specific values will vary depending on the protein, PEG reagent, and reaction conditions.
| Parameter | Disulfide Bond Bridging | Disulfide Linkage Formation | Reference(s) |
| Molar Ratio (PEG:Protein) | 1.3:1 to 5:1 | 5:1 to 20:1 | [3][4] |
| Reaction Time | 2 - 24 hours | 2 - 4 hours | [3][4][6] |
| Typical Yield | 70-95% | 60-90% | [9] |
| Purity Post-Purification | >95% | >95% | [3] |
| Protein | PEGylation Strategy | Change in Biological Activity | Reference(s) |
| Interferon α-2b | Disulfide Bond Bridging | Small reduction | [2][5] |
| L-Asparaginase | Disulfide Bond Bridging | No significant change | [2][5] |
| Antibody Fragment (Fab) | Disulfide Bond Bridging | Minimal impact on binding affinity | [2] |
| Papain | Disulfide Linkage Formation | Activity retained | [4] |
Mandatory Visualizations
Experimental Workflow for Disulfide Bond Bridging PEGylation
Caption: Workflow for site-specific protein PEGylation via disulfide bond bridging.
Signaling Pathway: Protein Disulfide Isomerase (PDI) Catalyzed Disulfide Bond Formation
Caption: PDI pathway for disulfide bond formation, a target for PEGylation.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. Site-specific PEGylation of protein disulfide bonds using a three-carbon bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-specific PEGylation of protein disulfide bonds using a three-carbon bridge. | Semantic Scholar [semanticscholar.org]
- 6. PEGylation of native disulfide bonds in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-Specific PEGylation of Therapeutic Proteins [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: m-PEG7-thiol as a Linker for Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG7-thiol is a heterobifunctional linker molecule integral to the advancement of drug delivery systems. It features a monomethoxy-capped polyethylene glycol (PEG) chain with seven ethylene glycol units, terminating in a reactive thiol (-SH) group.[1] The PEG component confers advantageous pharmacokinetic properties, such as increased hydrophilicity, improved stability, and reduced immunogenicity of the conjugated therapeutic agent.[1] The terminal thiol group provides a versatile handle for covalent attachment to various molecules and materials, including drugs, proteins, peptides, and nanoparticles.[2][3] This combination of features makes this compound a valuable tool for developing sophisticated drug delivery vehicles, including antibody-drug conjugates (ADCs), targeted nanoparticles, and hydrogels for controlled release.[1][4] This document provides detailed application notes and experimental protocols for the effective use of this compound in drug delivery research and development.
Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for its successful application. Key properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | 2,5,8,11,14,17,20-heptaoxadocosane-22-thiol | [5] |
| Synonyms | mPEG7-SH | [5] |
| CAS Number | 651042-82-9 | [2][6] |
| Molecular Formula | C15H32O7S | [2][6] |
| Molecular Weight | 356.48 g/mol | [6][7] |
| Appearance | Colorless to light yellow liquid | [6] |
| Purity | ≥95% | [2][7] |
| Solubility | Soluble in DMSO (100 mg/mL) and water. | [1][6] |
| Storage Conditions | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks), protected from light. | [5][6] |
| Calculated Properties | ||
| Topological Polar Surface Area (TPSA) | 64.61 Ų | [7] |
| logP | 0.6622 | [7] |
| Hydrogen Bond Acceptors | 8 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Rotatable Bonds | 20 | [7] |
Applications of this compound in Drug Delivery
The unique properties of this compound lend it to a variety of applications in the field of drug delivery.
Nanoparticle Functionalization
This compound is widely used for the surface modification of nanoparticles, such as gold nanoparticles (AuNPs) and liposomes.[8] The thiol group forms a strong dative bond with gold surfaces, creating a stable PEGylated shell.[8] This "stealth" coating enhances the systemic circulation time of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system (RES).[9]
Bioconjugation to Proteins and Peptides
The thiol group of this compound can readily react with maleimide-functionalized proteins or peptides via a Michael addition reaction to form a stable thioether bond.[1] This is a common strategy for PEGylating therapeutic proteins to improve their pharmacokinetic profile.[3]
Formation of Hydrogels
This compound can be used as a component in the formation of hydrogels for controlled drug release. The thiol groups can participate in cross-linking reactions, such as thiol-ene or thiol-disulfide exchange reactions, to form a three-dimensional polymer network that can encapsulate and slowly release therapeutic agents.[1]
Linker for PROTACs
This compound serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The PEG component of the linker can improve the solubility and cell permeability of the PROTAC molecule.
Experimental Protocols
The following are detailed protocols for common applications of this compound.
Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein
This protocol describes the conjugation of this compound to a protein that has been functionalized with a maleimide group.
Materials:
-
This compound
-
Maleimide-activated protein
-
Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP, optional for reducing disulfide bonds in the protein)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation (Optional): If the protein contains disulfide bonds that need to be reduced to expose free cysteine residues for maleimide activation, treat the protein with a 10-fold molar excess of TCEP in degassed PBS for 30-60 minutes at room temperature.
-
Dissolve this compound: Prepare a 10 mM stock solution of this compound in DMSO.
-
Dissolve Maleimide-Activated Protein: Dissolve the maleimide-activated protein in degassed PBS (pH 7.2-7.5) to a final concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[11] Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[12]
-
Quench Reaction: Add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine) to the reaction mixture to consume any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the this compound-protein conjugate from excess reagents using size-exclusion chromatography or dialysis.
-
Characterization: Characterize the conjugate using techniques such as SDS-PAGE to confirm the increase in molecular weight, and mass spectrometry to determine the degree of PEGylation.[11]
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) with this compound
This protocol outlines the surface modification of gold nanoparticles with this compound to create a stabilizing PEG layer.
Materials:
-
This compound
-
Gold nanoparticle solution (e.g., citrate-stabilized AuNPs)
-
Phosphate buffer, pH 7.4
-
Centrifuge and centrifuge tubes
Procedure:
-
Prepare this compound Solution: Prepare a 1 mM solution of this compound in deionized water.
-
Incubation: Add the this compound solution to the gold nanoparticle solution at a sufficient concentration to achieve the desired surface coverage. A typical starting point is a 1000-fold molar excess of this compound relative to the AuNPs.
-
Reaction: Incubate the mixture for at least 12 hours at room temperature with gentle stirring to allow for the formation of the gold-thiol bond.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Washing: Remove the supernatant containing excess this compound and resuspend the nanoparticle pellet in fresh phosphate buffer. Repeat the centrifugation and washing steps at least three times to ensure complete removal of unbound linker.
-
Resuspension: Resuspend the final pellet of PEGylated AuNPs in the desired buffer for storage or further applications.
-
Characterization: Characterize the functionalized nanoparticles using techniques such as UV-Vis spectroscopy to observe the shift in the surface plasmon resonance peak, dynamic light scattering (DLS) to measure the increase in hydrodynamic diameter, and transmission electron microscopy (TEM) to visualize the particles.[13]
Visualizations
Logical Workflow for Developing a PEGylated Drug Delivery System
The following diagram illustrates a typical workflow for the development of a drug delivery system utilizing this compound as a linker.
References
- 1. Buy this compound | 651042-82-9 [smolecule.com]
- 2. This compound, 651042-82-9 | BroadPharm [broadpharm.com]
- 3. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. Competitive Adsorption of Thiolated Polyethylene Glycol and Mercaptopropionic acid on Gold Nanoparticles Measured by Physical Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG7-thiol and Maleimide Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between a thiol group (sulfhydryl) and a maleimide is a cornerstone of bioconjugation chemistry, widely employed for its high selectivity and efficiency under mild physiological conditions.[1][2] This Michael addition reaction forms a stable covalent thioether bond, making it an ideal method for linking biomolecules.[1][3] Specifically, the conjugation of methoxy-polyethylene glycol-thiol (such as m-PEG7-thiol) to maleimide-functionalized molecules is a critical technique in drug development, protein modification, and surface functionalization.[4][] PEGylation, the process of attaching PEG chains, can enhance the therapeutic properties of biomolecules by increasing solubility, extending circulating half-life, and reducing immunogenicity.[6]
This document provides detailed application notes and protocols for the reaction of this compound with maleimide for bioconjugation, aimed at researchers, scientists, and professionals in drug development.
Reaction Mechanism and Specificity
The conjugation of a thiol to a maleimide proceeds via a Michael addition. The thiol, acting as a nucleophile, attacks one of the carbon atoms of the maleimide's double bond, leading to the formation of a stable thiosuccinimide linkage.[1][3] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[1][2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2] However, at pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues.[2][7]
dot
Caption: Thiol-Maleimide Michael Addition Reaction.
Stability of the Thioether Linkage
While the thioether bond formed is generally stable, the succinimide ring can be susceptible to a retro-Michael reaction, leading to cleavage of the conjugate.[8][9] This can be a concern for in vivo applications where the conjugate is exposed to endogenous thiols like glutathione.[4][9] To enhance stability, several strategies have been developed:
-
Hydrolysis of the Succinimide Ring: The succinimide ring can be hydrolyzed to form a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[10][11] This can be achieved by incubating the conjugate at a slightly basic pH.
-
Transcyclization: For conjugates with an N-terminal cysteine, a transcyclization reaction can occur, forming a more stable six-membered thiazine ring.[8][9][12]
-
Next-Generation Maleimides: The use of substituted maleimides, such as dibromomaleimides, can lead to more stable conjugates.[13]
Quantitative Data Summary
The efficiency of the this compound and maleimide conjugation can be influenced by several factors including the molar ratio of reactants, reaction time, and temperature. The following tables summarize key quantitative data from literature.
Table 1: Reaction Conditions and Conjugation Efficiency
| Reactant 1 | Reactant 2 | Molar Ratio (Maleimide:Thiol) | Reaction Time | Temperature | Conjugation Efficiency (%) | Reference |
| Maleimide-functionalized PLGA NPs | cRGDfK (thiolated peptide) | 2:1 | 30 min | Room Temp | 84 ± 4 | [14][15] |
| Maleimide-functionalized PLGA NPs | 11A4 (thiolated nanobody) | 5:1 | 2 hours | Room Temp | 58 ± 12 | [14][15] |
| Maleimide-PEG | Thiol-containing material | 10:1 to 20:1 | 2-4 hours | Room Temp | Sufficient for conjugation | [16] |
Table 2: Stability of Thiol-Maleimide Adducts
| Conjugate Type | Condition | Observation | Reference |
| Thiobutanoyl-linked BODIPY conjugate | 5 mM cysteine, 37 °C, 7 days | Minimal loss (0.5%) of BODIPY | [17] |
| Cysteine-linked BODIPY conjugate | 5 mM cysteine, 37 °C, 7 days | ~8% loss of linked BODIPY | [17] |
| Thiosuccinimide conjugate (from N-acetyl cysteine) | 10-fold excess GSH, pH 7.4, 25 °C, >24h | Stable, no significant degradation | [18] |
| Transcyclized thiazine conjugate | 10-fold excess GSH, pH 7.4, 25 °C, 25h | Over 20 times less susceptible to glutathione adduct formation | [8] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Maleimide-Functionalized Protein
This protocol provides a general guideline for the conjugation of this compound to a protein containing a maleimide group. Optimization may be required for specific applications.
Materials:
-
Maleimide-functionalized protein
-
This compound
-
Degassed, amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES) at pH 7.0-7.5[7]
-
Dry, water-miscible organic solvent (e.g., DMSO or DMF)[7]
-
Quenching reagent (e.g., cysteine or β-mercaptoethanol)[7]
-
Purification system (e.g., size-exclusion chromatography or dialysis)[7]
Procedure:
-
Protein Preparation:
-
Dissolve the maleimide-functionalized protein in the degassed, amine-free buffer to a concentration of 1-10 mg/mL.[7]
-
-
This compound Reagent Preparation:
-
Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7]
-
-
Conjugation Reaction:
-
Quenching and Purification:
-
Analysis:
-
Characterize the conjugate to determine the degree of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
dot
Caption: General Experimental Workflow.
Protocol 2: Quantification of Unreacted Maleimide Groups using Ellman's Reagent
This method can be used to determine the efficiency of the conjugation reaction by quantifying the remaining unreacted maleimide groups.[6][19]
Materials:
-
PEG-maleimide conjugate solution
-
L-cysteine solution of known concentration
-
Ellman's Reagent (DTNB)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Incubate the PEG-maleimide conjugate with a known excess of L-cysteine to react with any unreacted maleimide groups.
-
After the reaction is complete, add Ellman's reagent to the solution.
-
Measure the absorbance at 412 nm. The absorbance is proportional to the amount of unreacted L-cysteine.
-
By comparing the absorbance of the sample to a standard curve of L-cysteine, the amount of unreacted L-cysteine can be determined.
-
The amount of maleimide that reacted with the L-cysteine (and thus was unreacted in the initial conjugation) can be calculated by subtracting the unreacted L-cysteine from the initial amount added.
Troubleshooting and Optimization
Low Conjugation Efficiency:
-
Increase Molar Excess: Start with a 10:1 to 20:1 molar ratio of this compound to the maleimide-containing molecule and increase if necessary.[7]
-
Check pH: Ensure the reaction pH is maintained between 6.5 and 7.5 for optimal thiol selectivity.[1][7]
-
Maleimide Hydrolysis: Prepare maleimide solutions immediately before use to avoid hydrolysis, which is more prevalent at pH values above 7.5.[7]
-
Oxidized Thiols: If conjugating to a protein with cysteine residues, ensure disulfide bonds are reduced using a reducing agent like TCEP prior to conjugation.[7][20]
-
Interfering Buffer Components: Avoid buffers containing primary or secondary amines (e.g., Tris) at pH > 7.5 and thiol-containing substances (e.g., DTT).[7]
Protein Aggregation:
-
Optimize Buffer Conditions: Ensure the pH and ionic strength of the buffer are within the protein's stability range.
-
Control Reactant Concentrations: Avoid excessively high concentrations of protein or PEG reagent.
dot
Caption: Troubleshooting Common Issues.
Conclusion
The reaction of this compound with maleimide is a robust and versatile method for bioconjugation. By understanding the reaction mechanism, optimizing reaction conditions, and being aware of potential stability issues, researchers can effectively utilize this chemistry to develop novel therapeutics, diagnostics, and research tools. The protocols and data presented here provide a comprehensive guide for the successful application of this important bioconjugation technique.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. bachem.com [bachem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 6. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
- 16. broadpharm.com [broadpharm.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for m-PEG7-thiol in Biosensor Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoxy-poly(ethylene glycol)-thiol with seven ethylene glycol units (m-PEG7-thiol) is a heterobifunctional linker widely employed in the development of highly sensitive and specific biosensors. Its structure combines the advantages of a thiol group, which forms a stable self-assembled monolayer (SAM) on gold surfaces, and a methoxy-terminated PEG chain. This PEG linker provides a hydrophilic, biocompatible, and protein-resistant surface, which is crucial for minimizing non-specific binding and maintaining the activity of immobilized biorecognition molecules.[1][2] These properties lead to an improved signal-to-noise ratio and enhanced biosensor performance.[2] This document provides detailed application notes and experimental protocols for the use of this compound in biosensor development.
Key Applications of this compound in Biosensors
The unique properties of this compound make it a versatile tool for various biosensor applications:
-
Immobilization of Biorecognition Molecules: The terminal group of the PEG chain can be functionalized with various reactive moieties (e.g., NHS ester, maleimide) to covalently bind proteins, antibodies, nucleic acids, or small molecules.[2][3] The thiol group at the other end ensures a robust attachment to gold sensor surfaces.[4]
-
Reduction of Non-Specific Binding: The hydrophilic and flexible nature of the PEG chain creates a "molecular brush" that effectively repels non-target proteins and other molecules from the sensor surface.[1][2] This anti-fouling property is critical for biosensing in complex biological samples like blood serum or plasma.[1]
-
Improved Sensitivity and Stability: By minimizing background noise from non-specific interactions, this compound enhances the sensitivity of the biosensor, allowing for the detection of analytes at lower concentrations.[2] The covalent attachment via the thiol-gold bond also contributes to the long-term stability of the sensor surface.[5]
-
Control of Surface Density: The use of this compound in combination with other short-chain thiols (e.g., mercaptohexanol) allows for precise control over the surface density of the immobilized biorecognition molecules, which can optimize the binding kinetics and overall sensor response.[4]
Data Presentation: Performance of Biosensors Utilizing Thiolated PEG Linkers
The following table summarizes the performance of various biosensors that employ thiolated PEG linkers for the immobilization of biorecognition molecules. While not all examples use the exact this compound, they represent the typical performance enhancements achieved with short-chain PEG-thiols.
| Biosensor Type | Analyte | Biorecognition Molecule | Linker Chemistry | Limit of Detection (LOD) | Linear Range | Reference |
| Electrochemical Impedance | Carcinoembryonic Antigen (CEA) | Antibody | Thiol graphene-thiol chitosan/gold nanoparticles | 0.03 ng/mL | 0.3 - 100 ng/mL | [6] |
| Electrochemical | Tau-441 Protein | Antibody | COOH-functionalized 3D Graphene | 0.14 fM | 1 fM - 1 nM | [7] |
| Surface Plasmon Resonance | Human IgM | Antibody | ZnO-gold nanocomposites | Not specified | 0.30 - 20.00 µg/mL | [8] |
| Electrochemical Aptasensor | Tetracycline | Aptamer | Thiolated aptamer on gold electrode | 3.0 x 10⁻¹³ M | 1.0 x 10⁻¹² - 1.0 x 10⁻⁷ M | [9] |
| Fluorescence Biosensor | Thiol molecules | Fluorescent probe | Michael addition-based probe | ~20 nM | Not specified | [10] |
Experimental Protocols
Protocol 1: Preparation of a Self-Assembled Monolayer (SAM) of this compound on a Gold Surface
This protocol describes the basic steps for functionalizing a gold sensor surface with this compound.
Materials:
-
Gold-coated sensor chip/electrode
-
This compound
-
Absolute ethanol
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Cleaning of the Gold Surface:
-
Immerse the gold substrate in piranha solution for 1-2 minutes.
-
Thoroughly rinse the substrate with copious amounts of DI water.
-
Rinse with absolute ethanol.
-
Dry the surface under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immediately immerse the cleaned and dried gold substrate into the this compound solution.
-
Incubate for at least 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse thoroughly with absolute ethanol to remove any unbound this compound.
-
Dry the surface under a gentle stream of nitrogen gas.
-
The functionalized surface is now ready for further modification or characterization.
-
Protocol 2: Immobilization of an Antibody to a Carboxy-Terminated this compound SAM
This protocol outlines the covalent attachment of an antibody to a pre-functionalized gold surface using a carboxyl-terminated PEG linker and EDC/NHS chemistry.
Materials:
-
Gold surface functionalized with carboxy-terminated this compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Antibody of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanolamine hydrochloride, pH 8.5 (Blocking buffer)
-
Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
Procedure:
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in activation buffer.
-
Inject or flow the EDC/NHS solution over the carboxy-terminated this compound surface for 10-15 minutes at room temperature to activate the carboxyl groups, forming NHS esters.
-
-
Antibody Immobilization:
-
Prepare a solution of the antibody in PBS (pH 7.4) at a concentration of 10-100 µg/mL.
-
Inject or flow the antibody solution over the activated surface. The primary amine groups on the antibody will react with the NHS esters to form stable amide bonds.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
-
Blocking of Unreacted Sites:
-
Inject or flow the ethanolamine hydrochloride solution over the surface for 10-15 minutes. This will quench any remaining NHS esters and prevent non-specific binding in subsequent steps.
-
-
Final Wash:
-
Rinse the surface thoroughly with PBS to remove any unbound antibody and blocking agent.
-
The antibody-functionalized surface is now ready for analyte detection.
-
Protocol 3: Characterization of this compound SAM Formation using Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to monitor the step-by-step modification of a conductive surface.
Materials:
-
Bare gold electrode and this compound modified electrode
-
Potentiostat with EIS capability
-
Three-electrode electrochemical cell (working, reference, and counter electrodes)
-
Electrolyte solution containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS)
Procedure:
-
Measurement of the Bare Gold Electrode:
-
Assemble the electrochemical cell with the bare gold electrode as the working electrode.
-
Set the DC potential to the formal potential of the redox probe (e.g., +0.2 V vs. Ag/AgCl).
-
Apply a small AC voltage (5-10 mV) and sweep the frequency from high to low (e.g., 100 kHz to 0.1 Hz).
-
Record the impedance spectrum. The Nyquist plot for a bare electrode will typically show a small semicircle, indicating a low charge transfer resistance (Rct).
-
-
Measurement of the this compound Modified Electrode:
-
Repeat the EIS measurement with the this compound modified electrode.
-
The formation of the insulating SAM will hinder the electron transfer of the redox probe to the electrode surface.
-
The Nyquist plot will show a significantly larger semicircle, corresponding to an increased Rct. The magnitude of this increase is indicative of the packing and quality of the SAM.
-
-
Data Analysis:
Visualizations
Caption: Experimental workflow for biosensor fabrication.
Caption: Signaling pathway of a typical biosensor.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.cnr.it [iris.cnr.it]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Immobilization Techniques for Aptamers on Gold Electrodes for the Electrochemical Detection of Proteins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical Immunosensor Using COOH-Functionalized 3D Graphene Electrodes for Sensitive Detection of Tau-441 Protein | MDPI [mdpi.com]
- 8. Critical overview on the application of sensors and biosensors for clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiol Reactive Probes and Chemosensors [mdpi.com]
- 11. estudogeral.uc.pt [estudogeral.uc.pt]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Immobilizing DNA on Surfaces using m-PEG7-Thiol Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immobilization of single-stranded DNA (ssDNA) on gold surfaces utilizing a methoxy-poly(ethylene glycol)-thiol linker (m-PEG7-thiol). This methodology is critical for the development of various biotechnological tools, including DNA microarrays, biosensors, and platforms for studying DNA-protein interactions. The inclusion of a discrete PEG linker enhances the performance of the immobilized DNA by reducing non-specific binding and providing greater accessibility for hybridization.
Principle of Immobilization
The immobilization strategy is based on the strong affinity of sulfur for gold, forming a stable self-assembled monolayer (SAM). A DNA oligonucleotide is synthesized with a 5' or 3' modification that includes an this compound linker. The methoxy-capped heptakis(ethylene glycol) spacer positions the DNA molecule at a defined distance from the gold surface. This spatial separation minimizes steric hindrance and electrostatic repulsion from the surface, thereby improving the efficiency of hybridization with complementary target sequences. The thiol group at the terminus of the linker covalently attaches to the gold substrate.
Application Notes and Protocols for Surface Passivation of Microfluidics with m-PEG7-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface passivation of microfluidic devices using methoxy-poly(ethylene glycol)-thiol with seven PEG units (m-PEG7-thiol). Surface passivation is a critical step in many microfluidic applications to prevent the non-specific adsorption of proteins, cells, and other biomolecules to the channel surfaces. This fouling can otherwise lead to experimental artifacts, reduced device performance, and inaccurate results. This compound is a short-chain PEG derivative that forms a hydrophilic and biocompatible self-assembled monolayer (SAM) on various substrates, effectively reducing biofouling.
Introduction to this compound Surface Passivation
Poly(ethylene glycol) (PEG) is widely recognized for its ability to create "stealth" surfaces that resist protein adsorption and cell adhesion. The hydrophilic nature of the PEG chains creates a hydration layer that sterically hinders the approach of biomolecules. This compound is particularly well-suited for microfluidic applications due to its short chain length, which allows for the formation of dense, well-ordered monolayers. The terminal thiol group enables robust covalent attachment to noble metal surfaces like gold, while the methoxy group at the other end provides an inert terminus. For other common microfluidic materials like polydimethylsiloxane (PDMS) and glass, surface modification protocols can be employed to introduce functional groups that react with the thiol moiety of this compound.
Key Advantages of this compound Passivation:
-
Excellent Antifouling Properties: Significantly reduces non-specific adsorption of proteins and adhesion of cells.
-
Biocompatibility: Creates a cell-repellent surface suitable for sensitive biological assays.
-
Stable Covalent Attachment: The thiol group forms a strong bond with gold surfaces, ensuring the longevity of the passivation layer.
-
Versatility: Can be adapted for use on various microfluidic substrates, including PDMS and glass, through appropriate surface chemistry.
-
Minimal Impact on Microchannel Geometry: The short chain length ensures a thin passivation layer that does not significantly alter the dimensions of microfluidic channels.
Quantitative Data on Passivation Performance
The effectiveness of surface passivation can be quantified through various characterization techniques. The following tables summarize representative data on the performance of short-chain PEG-thiol passivation, which is analogous to what can be expected with this compound.
| Parameter | Untreated Surface | This compound Passivated Surface | Technique |
| Water Contact Angle | ~110° (PDMS) | < 40° (PDMS) | Goniometry |
| ~70° (Gold) | < 30° (Gold) | ||
| Protein Adsorption (BSA) | High | Significantly Reduced (>90% reduction) | Fluorescence Microscopy, Quartz Crystal Microbalance (QCM) |
| Cell Adhesion | High | Minimal to None | Cell Culture and Microscopy |
Table 1: Surface Property Changes After this compound Passivation. This table illustrates the expected changes in surface wettability and resistance to protein and cell adhesion upon passivation with this compound.
| Substrate | m-PEG-thiol Chain Length | Grafting Density (chains/nm²) | Reduction in Fibrinogen Adsorption |
| Gold | Short-chain (similar to PEG7) | ~4.3 - 6.3 | > 95% |
| Gold | Long-chain (e.g., PEG20) | Lower than short-chain | > 90% |
Table 2: Influence of PEG-thiol Chain Length on Grafting Density and Protein Repellency on Gold Surfaces. Shorter PEG chains, like in this compound, can pack more densely on a surface, leading to a highly effective antifouling layer.[1]
| Analyte | Untreated PDMS (Normalized Fluorescence Intensity) | This compound Passivated PDMS (Normalized Fluorescence Intensity) |
| Fluorescently Labeled BSA | 1.0 | < 0.1 |
| Fluorescently Labeled Lysozyme | 1.0 | < 0.15 |
Table 3: Reduction in Non-Specific Protein Adsorption on PDMS Surfaces. This table presents a semi-quantitative comparison of protein adsorption on untreated and this compound passivated PDMS surfaces, as would be measured by fluorescence microscopy.
Experimental Protocols
Detailed methodologies for the surface passivation of common microfluidic substrates with this compound are provided below.
Protocol for Passivation of Gold Surfaces
This protocol is suitable for microfluidic devices with gold features, such as electrodes for dielectrophoresis or sensing elements. The thiol group of this compound forms a spontaneous and stable self-assembled monolayer (SAM) on gold.
Materials:
-
This compound
-
Anhydrous ethanol
-
Deionized (DI) water
-
Nitrogen gas source
-
UV-Ozone cleaner (optional, but recommended for thorough cleaning)
-
Microfluidic device with gold surfaces
Procedure:
-
Surface Cleaning:
-
Thoroughly rinse the microfluidic device with DI water, followed by ethanol.
-
Dry the device under a gentle stream of nitrogen gas.
-
For optimal cleaning, treat the gold surfaces with a UV-Ozone cleaner for 5-10 minutes to remove any organic contaminants.
-
-
Preparation of this compound Solution:
-
Prepare a 1-5 mM solution of this compound in anhydrous ethanol. The exact concentration can be optimized, but this range is a good starting point.
-
-
Incubation:
-
Introduce the this compound solution into the microfluidic channels, ensuring complete coverage of the gold surfaces.
-
Incubate the device at room temperature for at least 1-2 hours. For the formation of a highly ordered monolayer, incubation can be extended up to 24 hours in a humidity-controlled environment to prevent evaporation.
-
-
Rinsing and Drying:
-
Flush the channels thoroughly with fresh anhydrous ethanol to remove any unbound this compound.
-
Rinse the channels with DI water.
-
Dry the device under a gentle stream of nitrogen gas.
-
-
Storage:
-
The passivated device is now ready for use. If not used immediately, store it in a clean, dry environment.
-
Protocol for Passivation of PDMS Surfaces
Passivating PDMS with this compound requires a multi-step process to introduce functional groups on the PDMS surface that can react with the thiol group. A common and effective method involves oxygen plasma treatment followed by silanization.
Materials:
-
This compound
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Anhydrous toluene or ethanol
-
Deionized (DI) water
-
Nitrogen gas source
-
Oxygen plasma cleaner
-
Microfluidic device fabricated from PDMS
Procedure:
-
PDMS Surface Activation:
-
Place the PDMS microfluidic device in an oxygen plasma cleaner.
-
Treat the device with oxygen plasma for 30-60 seconds at a moderate power setting (e.g., 30-50 W). This will render the PDMS surface hydrophilic by introducing silanol (Si-OH) groups.
-
-
Silanization with MPTMS:
-
Immediately after plasma treatment, immerse the device in a 1-2% (v/v) solution of MPTMS in anhydrous toluene or ethanol. This step should be performed quickly as the hydrophilic nature of the plasma-treated PDMS is transient.
-
Incubate for 30-60 minutes at room temperature. This will create a surface functionalized with thiol groups.
-
-
Rinsing and Curing:
-
Rinse the device thoroughly with the solvent used for silanization (toluene or ethanol) to remove excess MPTMS.
-
Rinse with DI water.
-
Cure the device in an oven at 60-80°C for 30 minutes to stabilize the silane layer.
-
-
PEGylation with this compound (via Thiol-Disulfide Exchange or Thiol-Ene Reaction):
-
Prepare a 5-10 mM solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Introduce the this compound solution into the MPTMS-functionalized microfluidic channels.
-
Incubate for 2-4 hours at room temperature. The thiol groups on the this compound will react with the thiol groups on the surface to form disulfide bonds. Alternatively, a thiol-ene click chemistry approach can be used if the surface is functionalized with an alkene.
-
-
Final Rinsing and Drying:
-
Flush the channels extensively with DI water to remove any unbound this compound.
-
Dry the device under a gentle stream of nitrogen gas.
-
Visualizations of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate common experimental workflows in microfluidics where this compound passivation is crucial.
Troubleshooting and Considerations
-
Incomplete Passivation: If significant protein or cell adhesion is still observed, ensure that the initial surface cleaning was thorough and that the this compound solution is fresh. For PDMS, the timing between plasma treatment and silanization is critical.
-
Clogging of Channels: Ensure all solutions are filtered and free of particulates before introduction into the microfluidic device.
-
Stability of Passivation: While covalent attachment provides good stability, prolonged exposure to harsh chemical environments or high shear stress may degrade the passivation layer. The stability of the layer should be validated for long-term experiments.
-
Choice of Substrate: The specific protocol for passivation will depend on the substrate material. The protocols provided here are for the most common materials, but modifications may be necessary for other substrates like glass or silicon. For glass, a similar silanization approach as for PDMS can be employed.
By following these application notes and protocols, researchers can effectively utilize this compound to create robustly passivated microfluidic devices for a wide range of applications in biology and drug development, leading to more reliable and reproducible experimental outcomes.
References
Application Notes and Protocols for m-PEG7-thiol in Enhancing Material Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of material surfaces with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted and effective strategy to enhance the biocompatibility of materials for biomedical applications.[1][2][3] m-PEG7-thiol is a specific, short-chain PEG derivative that offers a versatile platform for this purpose. Its terminal thiol group allows for facile covalent attachment to various material surfaces, particularly noble metals like gold, while the methoxy-terminated PEG chain imparts the desired bio-inert properties.[4][5][6] These application notes provide a comprehensive overview of the use of this compound to improve the biocompatibility of materials, complete with detailed experimental protocols and data presentation.
Principle of Action: The "Stealth" Effect
The primary mechanism by which this compound enhances biocompatibility is through the creation of a hydrophilic, flexible, and sterically hindering layer on the material surface.[7] This PEG layer creates a "stealth" effect, which significantly reduces the non-specific adsorption of proteins and other biomolecules from biological fluids.[8][9][10] This reduction in protein fouling is crucial as it is the initial event that often triggers a cascade of undesirable biological responses, including immune system recognition, inflammation, and thrombus formation.[7][10] By minimizing protein interactions, PEGylated surfaces can effectively evade the body's natural defense mechanisms, leading to improved in vivo performance and longevity of biomedical devices and drug delivery systems.[10][11]
Key Applications
The versatility of this compound makes it suitable for a wide range of biomedical applications:
-
Drug Delivery Systems: this compound is used to functionalize nanoparticles and liposomes, creating drug carriers with prolonged circulation times and reduced clearance by the reticuloendothelial system (RES).[11][12] This "stealth" property allows for more efficient targeting of diseased tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[10]
-
Medical Device Coatings: Surfaces of medical implants, biosensors, and other devices can be modified with this compound to improve their biocompatibility and reduce the risk of adverse reactions.[8][12] This is particularly important for devices in direct contact with blood, where protein adsorption can lead to clotting.[13]
-
Hydrogel Formation: this compound can be used as a component in the synthesis of biocompatible hydrogels for applications in tissue engineering and as matrices for controlled drug release.[12] The thiol group can participate in cross-linking reactions to form the hydrogel network.[14][15]
-
Bioconjugation: The thiol group provides a reactive handle for the conjugation of biomolecules such as proteins, peptides, and antibodies, enhancing their stability and therapeutic efficacy.[8][12]
Data Presentation
Table 1: Effect of PEGylation on Protein Adsorption
| Material | PEG Modifier | Protein | Adsorption Reduction (%) | Reference |
| Gold Nanoparticles | m-PEG-thiol | Fetal Bovine Serum | ~70% | [16] |
| Gold Nanoparticles | m-PEG-thiol | Human Serum | ~60% | [16] |
| Niobium Pentoxide | PLL-g-PEG | Myoglobin | Varies with PEG density | [17] |
| Niobium Pentoxide | PLL-g-PEG | Albumin | Varies with PEG density | [17] |
| Niobium Pentoxide | PLL-g-PEG | Fibrinogen | Varies with PEG density | [17] |
Table 2: Influence of PEGylation on Cell Viability
| Cell Line | Material/Hydrogel | PEGylation | Viability (%) | Assay | Reference |
| HeLa | PEG Oligomers | N/A | High | CCK-8 | [18] |
| L929 | PEG Oligomers | N/A | High (except TEG) | CCK-8 | [18] |
| G292 | Thiol-Ene Hydrogel | 8-arm PEG Norbornene | >85% (with 0.05% LAP) | ATPlite | [19] |
| MCF-7 | CTH-BzPEG Hydrogel | Doxorubicin-loaded | Dose-dependent | MTT | [20] |
Experimental Protocols
Protocol 1: Surface Modification of Gold Nanoparticles with this compound
This protocol describes the process of coating gold nanoparticles (AuNPs) with this compound to improve their biocompatibility.
Materials:
-
Gold nanoparticle solution
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
Spectrophotometer (for UV-Vis analysis)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Preparation of this compound solution: Dissolve this compound in PBS to a final concentration of 1 mg/mL.
-
Incubation: Add the this compound solution to the gold nanoparticle solution at a molar excess to ensure complete surface coverage. Incubate the mixture overnight at room temperature with gentle stirring.[21]
-
Purification: Centrifuge the solution to pellet the PEGylated AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.[21]
-
Washing: Carefully remove the supernatant containing unbound this compound and resuspend the pellet in fresh PBS. Repeat this washing step at least three times to ensure complete removal of excess PEG.[21]
-
Characterization:
-
UV-Vis Spectroscopy: Measure the UV-Vis spectrum of the PEGylated AuNPs. A slight red-shift in the surface plasmon resonance peak indicates successful surface modification.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and zeta potential of the nanoparticles. An increase in hydrodynamic diameter and a shift in zeta potential towards neutral are indicative of a successful PEG coating.[21]
-
Protocol 2: Quantification of Protein Adsorption on PEGylated Surfaces
This protocol outlines a method to quantify the reduction in protein adsorption on a surface after modification with this compound using a fluorescently labeled model protein.
Materials:
-
PEGylated and non-PEGylated material surfaces (e.g., gold-coated slides)
-
Fluorescently labeled protein (e.g., FITC-BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microplate reader or fluorescence microscope
-
Incubator
Procedure:
-
Protein Solution Preparation: Prepare a solution of FITC-BSA in PBS at a known concentration (e.g., 1 mg/mL).
-
Incubation: Place the PEGylated and non-PEGylated surfaces in a multi-well plate. Add the FITC-BSA solution to each well, ensuring the surfaces are fully submerged. Incubate for 1-2 hours at 37°C.[16]
-
Washing: Gently wash the surfaces with PBS three times to remove any non-adsorbed protein.[17]
-
Quantification:
-
Microplate Reader: If using a plate reader, measure the fluorescence intensity from each well.
-
Fluorescence Microscope: If using a microscope, capture images of the surfaces and quantify the fluorescence intensity using image analysis software.
-
-
Data Analysis: Compare the fluorescence intensity of the PEGylated surfaces to the non-PEGylated control surfaces. A lower fluorescence intensity on the PEGylated surfaces indicates reduced protein adsorption. Calculate the percentage of protein adsorption reduction.
Protocol 3: In Vitro Cell Viability Assay
This protocol describes how to assess the biocompatibility of a material modified with this compound by evaluating its effect on cell viability using a standard MTT or CCK-8 assay.
Materials:
-
PEGylated and non-PEGylated material samples (sterilized)
-
Mammalian cell line (e.g., L929 fibroblasts, HeLa)[18]
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics[18]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[18]
-
Material Exposure: Place the sterilized PEGylated and non-PEGylated material samples into the wells with the cultured cells. Include control wells with cells only (positive control) and wells with media only (negative control).
-
Incubation: Incubate the plate for 24-72 hours.[18]
-
Viability Assay:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours. The viable cells will reduce the WST-8 tetrazolium salt to a yellow formazan dye.
-
-
Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Calculate the cell viability as a percentage relative to the positive control. Higher viability in the presence of the PEGylated material compared to the non-PEGylated material indicates improved biocompatibility.
Visualizations
Caption: Experimental workflow for improving and evaluating material biocompatibility using this compound.
Caption: Logical relationship illustrating how this compound modification improves biocompatibility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 651042-82-9 | BroadPharm [broadpharm.com]
- 6. Thiol PEG, Thiol linker, Maleimide reactive | BroadPharm [broadpharm.com]
- 7. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polymeric m-PEG-thiol | M-PEG-SH | AxisPharm [axispharm.com]
- 9. Preventing Protein Adsorption and Macrophage Uptake of Gold Nanoparticles via a Hydrophobic Shield - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy this compound | 651042-82-9 [smolecule.com]
- 13. researchgate.net [researchgate.net]
- 14. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
issues with m-PEG7-thiol solubility in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with m-PEG7-thiol solubility in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is generally soluble in water and aqueous buffers due to its hydrophilic polyethylene glycol (PEG) spacer.[1][2][3] It is also highly soluble in many organic solvents, including dimethylsulfoxide (DMSO), dimethylformamide (DMF), chloroform, and ethanol.[4][5]
Q2: I am observing cloudiness or precipitation when I add this compound directly to my aqueous buffer. What is causing this?
A2: Direct addition of this compound, which can be a low-melting solid or a viscous liquid, to an aqueous buffer can lead to localized high concentrations that may not dissolve readily, causing cloudiness or precipitation.[4][6] It is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF.[4][6][7] This stock solution can then be added to the aqueous buffer in the desired final concentration.
Q3: What is the recommended procedure for dissolving this compound for use in an experimental buffer?
A3: To ensure proper dissolution and minimize handling issues, it is best practice to first prepare a stock solution.[4][6]
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[4][6]
-
Prepare a stock solution by dissolving the this compound in a water-miscible organic solvent such as DMSO or DMF.[4][6][7] For example, you can dissolve 100 mg of the reagent in the desired amount of solvent.[4][7]
-
This stock solution can then be added to your experimental buffer (e.g., PBS) to achieve the final desired concentration.[7]
Q4: What are the optimal storage conditions for this compound and its stock solutions?
A4: this compound and its stock solutions should be stored at -20°C, desiccated, and protected from light.[3] To prevent oxidation of the thiol group, it is recommended to handle the material under an inert gas like argon or nitrogen.[4][6] Avoid frequent freeze-thaw cycles of the stock solution.[8]
Q5: Can the pH of my buffer affect the solubility and stability of this compound?
A5: Yes, the pH of the buffer can influence both the solubility and the reactivity of the thiol group. For applications such as bioconjugation, buffers with a pH between 7 and 9 are recommended.[6][7] Commonly used buffers include phosphate-buffered saline (PBS), carbonate/bicarbonate buffer, and borate buffer.[6] It is important to avoid buffers that contain primary amines, such as Tris or glycine, if the thiol group is intended to react with an amine-reactive substrate, as these will compete with the reaction.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitation upon addition to buffer | Direct addition of this compound to the aqueous buffer. | Prepare a stock solution in DMSO or DMF first, then add to the buffer.[4][6][7] |
| Buffer pH is not optimal. | Adjust the buffer pH to a range of 7-9.[6][7] | |
| Buffer components are incompatible. | Avoid buffers containing primary amines (e.g., Tris, glycine) if they will interfere with subsequent reactions.[6] | |
| Difficulty dissolving the reagent to make a stock solution | The reagent is a low-melting solid or viscous liquid. | Gentle warming or sonication can be used to aid dissolution in the organic solvent.[8] |
| Poor reactivity of the thiol group | Oxidation of the thiol group to a disulfide. | Store the reagent and stock solutions under an inert gas (argon or nitrogen) and protect from light.[4][6] Prepare fresh solutions before use. |
| Incorrect buffer pH for the reaction. | Ensure the buffer pH is optimal for the specific conjugation reaction (typically 6.5-7.5 for thiol-maleimide reactions). |
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 100 mg/mL (280.52 mM) | [8] |
| m-PEG-thiol (general) | Water, Ethanol, Chloroform, DMSO | 10 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
-
Equilibration: Allow the vial of this compound to come to room temperature before opening.[4][6]
-
Dissolution: Under an inert atmosphere (e.g., in a glove box or by purging the vial with argon or nitrogen), add anhydrous DMSO or DMF to the vial to a final concentration of 10-100 mg/mL.[4][7][8]
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.[8]
-
Storage: Store the stock solution at -20°C, protected from light.[4][6]
Protocol 2: Preparation of a Working Solution of this compound in PBS
-
Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution (e.g., 20mM sodium phosphate, 150mM NaCl) and adjust the pH to 7.4.[6]
-
Dilution: Add the desired volume of the this compound stock solution (from Protocol 1) to the PBS buffer to achieve the final working concentration.
-
Mixing: Mix the solution thoroughly by gentle inversion or vortexing.
-
Usage: Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Recommended experimental workflow for this compound.
References
- 1. Preventing Protein Adsorption and Macrophage Uptake of Gold Nanoparticles via a Hydrophobic Shield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 651042-82-9 [smolecule.com]
- 3. This compound, 651042-82-9 | BroadPharm [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. creativepegworks.com [creativepegworks.com]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Incomplete Surface Coverage with m-PEG7-Thiol
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with m-PEG7-thiol for surface modification of gold substrates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the formation of self-assembled monolayers (SAMs), particularly incomplete surface coverage.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Incomplete or No Monolayer Formation
Q1: I am not seeing any evidence of monolayer formation after incubation. What are the likely causes?
A: Incomplete or failed monolayer formation is a common issue that can typically be traced back to a few key areas: substrate contamination, poor quality of the thiol reagent, or improper solution preparation.
-
Substrate Contamination: The gold surface must be exceptionally clean for successful SAM formation.[1][2] Organic residues, dust particles, or other atmospheric contaminants can prevent the thiol molecules from accessing and binding to the gold.[2]
-
Inactive Thiol: The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides (S-S). These oxidized species do not readily bind to the gold surface, rendering the reagent inactive.[2][3]
-
Impure Solvent: The solvent used to dissolve the this compound can be a source of contamination. Water or other impurities in the solvent can interfere with the self-assembly process.[2] Using a high-purity, anhydrous solvent is critical.[1] For most thiols, 200-proof ethanol is recommended.[1]
Q2: My contact angle measurements are much lower than expected, suggesting a hydrophilic surface, but other characterization methods indicate poor coverage. What could be the problem?
A: This scenario often points to a patchy or disordered monolayer where areas of the underlying hydrophilic gold substrate are exposed. While the PEG component of this compound is inherently hydrophilic, a well-formed, dense monolayer will still exhibit a characteristic contact angle. Very low angles suggest significant bare patches. The root cause is likely related to the factors mentioned in Q1, especially substrate cleanliness.
Issue 2: Disordered or Poorly Packed Monolayer
Q3: My surface coverage seems incomplete, leading to inconsistent results in my downstream applications. How can I improve the quality and packing of my this compound monolayer?
A: Achieving a dense, well-ordered monolayer is crucial for many applications. Several factors influence the final packing density of the SAM:
-
Suboptimal Incubation Time: While self-assembly begins rapidly, achieving a highly ordered and densely packed monolayer takes time. Shorter incubation times may result in a less organized surface. For optimal packing, an incubation time of 24-48 hours is often recommended.[1]
-
Incorrect Thiol Concentration: The concentration of the this compound solution can impact the packing density. A typical concentration range for thiol solutions is 1-5 mM.[1] Concentrations that are too low may result in incomplete coverage, while excessively high concentrations do not necessarily improve monolayer quality and can be wasteful.
-
Solvent Choice: The solvent plays a critical role in the self-assembly process. For hydrophilic thiols like this compound, a polar solvent like high-purity ethanol is a good starting point. The choice of solvent can affect the solubility of the thiol and the molecular interactions during assembly.[4]
-
Environmental Factors: Temperature fluctuations during incubation can disrupt the ordering of the monolayer.[2] Maintaining a constant temperature is advisable. Additionally, exposure to oxygen should be minimized during the assembly process to prevent thiol oxidation.[1] This can be achieved by using degassed solvents and backfilling the reaction container with an inert gas like nitrogen or argon.[1]
Issue 3: Monolayer Instability
Q4: I've successfully formed a monolayer, but its properties seem to change over time. How stable are this compound SAMs?
A: Thiol-on-gold SAMs, including those with PEG, are known to have limited long-term stability, especially when exposed to ambient laboratory conditions.[5][6][7] The thiol-gold bond can be susceptible to oxidation, which can lead to the degradation and desorption of the monolayer over time.[5][6][7] It has been observed that PEG-thiol SAMs can show signs of degradation in less than two weeks of exposure to air.[5][6][7] For applications requiring high stability, it is recommended to use freshly prepared SAMs.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters and expected characterization values for this compound and similar short-chain PEG-thiol SAMs on gold.
Table 1: Recommended Experimental Parameters for this compound SAM Formation
| Parameter | Recommended Value | Notes |
| Concentration | 1 - 5 mM | A common starting point for achieving a well-packed monolayer.[1] |
| Solvent | High-purity ethanol (200 proof) | The polarity of ethanol is suitable for the hydrophilic PEG chain.[1] |
| Incubation Time | 24 - 48 hours | Longer incubation times generally lead to better monolayer packing and order.[1] |
| Temperature | Room Temperature (stable) | Avoid significant temperature fluctuations during incubation.[2] |
| Environment | Inert Atmosphere (Nitrogen or Argon) | Minimize oxygen exposure to prevent thiol oxidation.[1] |
Table 2: Expected Characterization Values for this compound SAMs on Gold
| Characterization Technique | Expected Value | Notes |
| Surface Coverage (on Au Nanoparticles) | ~4.3 molecules/nm² | This value was determined for a similar HS-PEG7-COOH molecule.[8][9] |
| Ellipsometric Thickness | ~1 - 2 nm | Estimated based on the molecular length of this compound. The exact thickness will depend on the tilt angle of the molecules on the surface. |
| Water Contact Angle | 30° - 50° | Expected to be in the hydrophilic range due to the PEG chain. The exact value depends on monolayer density and order. |
| XPS S(2p) Binding Energy | ~162 eV | Characteristic of a thiolate bond to gold. A peak around 168 eV would indicate oxidized sulfur species.[10] |
Detailed Experimental Protocols
Protocol 1: Cleaning of Gold Substrates
A pristine gold surface is paramount for the formation of a high-quality SAM.
-
Solvent Rinsing: Thoroughly rinse the gold substrate with high-purity ethanol followed by deionized water to remove gross contaminants.
-
Piranha Solution Cleaning (Use with extreme caution):
-
Prepare a piranha solution by mixing 3 parts of concentrated sulfuric acid (H₂SO₄) with 1 part of 30% hydrogen peroxide (H₂O₂). Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add the peroxide to the acid slowly and handle it with appropriate personal protective equipment in a fume hood.
-
Immerse the gold substrate in the piranha solution for 5-10 minutes.
-
Carefully remove the substrate and rinse it extensively with deionized water, followed by a final rinse with high-purity ethanol.
-
-
UV/Ozone Cleaning (Alternative Method):
-
Place the gold substrate in a UV/Ozone cleaner for 15-20 minutes. This will effectively remove organic contaminants from the surface.
-
-
Drying and Immediate Use: Dry the cleaned substrate under a stream of dry nitrogen gas. The substrate should be used immediately for SAM formation to prevent re-contamination from the atmosphere.
Protocol 2: Formation of this compound Self-Assembled Monolayer
-
Prepare the Thiol Solution:
-
In a clean glass vial, prepare a 1 mM solution of this compound in high-purity, 200-proof ethanol.
-
If possible, degas the solvent with nitrogen or argon for 15-20 minutes prior to dissolving the thiol to minimize dissolved oxygen.
-
-
Substrate Immersion:
-
Place the freshly cleaned gold substrate into the thiol solution. Ensure the entire surface is submerged.
-
-
Incubation:
-
Backfill the vial with nitrogen or argon, seal it tightly (e.g., with Parafilm), and let it stand at a stable room temperature for 24-48 hours.
-
-
Rinsing:
-
After incubation, remove the substrate from the thiol solution.
-
Rinse the surface thoroughly with fresh, high-purity ethanol to remove any non-covalently bound (physisorbed) molecules.
-
-
Drying:
-
Dry the substrate under a gentle stream of dry nitrogen gas.
-
-
Storage:
-
Store the functionalized substrate in a clean, dry environment, preferably a desiccator or under an inert atmosphere, and use it as soon as possible.
-
Visual Diagrams
Caption: Workflow for this compound SAM formation.
Caption: Troubleshooting decision tree for SAM formation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Off-Stoichiometry Thiol-Ene Surface Functionalization: Example with Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Poly(ethylene glycol) monolayer formation and stability on gold and silicon nitride substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Optimizing m-PEG7-Thiol Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG7-thiol conjugation. The focus is on the common and highly efficient thiol-maleimide reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation to a maleimide?
The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1] Within this range, the reaction is highly selective for thiol groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]
-
Below pH 6.5: The reaction rate slows down significantly because the thiol group (-SH) is less likely to be in its reactive thiolate anion (-S⁻) form.
-
Above pH 7.5: The maleimide group loses its selectivity and can react with primary amines, such as the side chains of lysine residues in proteins.[1] Additionally, the maleimide ring becomes more susceptible to hydrolysis, which renders it unreactive to thiols.
Q2: What are the most common side reactions and how can I minimize them?
Several side reactions can occur during thiol-maleimide conjugation. Understanding them is key to optimizing your reaction.
-
Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at pH values above 7.5.[1] This forms an unreactive maleamic acid. To minimize this, always prepare aqueous solutions of maleimide-containing reagents immediately before use and perform the reaction within the optimal pH range of 6.5-7.5.
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines.[1] To avoid this, maintain the pH between 6.5 and 7.5.
-
Thiol Oxidation: Free thiol groups can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides. To prevent this, it is recommended to degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[2] If your protein contains disulfide bonds that need to be conjugated, they must first be reduced.
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible, especially in the presence of other thiols. This can lead to the transfer of the PEG chain to other thiol-containing molecules.[1]
Q3: My conjugation yield is low. What are the possible causes and how can I troubleshoot it?
Low conjugation efficiency can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Verify Maleimide Activity: Maleimide reagents are sensitive to moisture and can hydrolyze over time. Store them in a dry, biocompatible organic solvent like DMSO or DMF and prepare aqueous solutions immediately before the experiment.[1]
-
Ensure Thiol Availability: The thiol groups on your molecule of interest may have formed disulfide bonds. Consider a pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain a thiol and typically does not need to be removed before adding the maleimide.
-
Check and Optimize pH: Ensure your reaction buffer is within the optimal 6.5-7.5 range. Prepare fresh buffer and verify the pH before starting.
-
Optimize Molar Ratio: The ratio of maleimide to thiol is crucial. A 10- to 20-fold molar excess of the maleimide-containing molecule over the thiol-containing molecule is a common starting point for protein labeling.[3] However, this should be optimized for each specific application.
-
Address Steric Hindrance: For larger molecules, steric hindrance can be a factor.[2] Optimizing the molar ratio is important in these cases.
Q4: What buffers and solvents are recommended for this conjugation?
-
Buffers: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used, provided they are within the pH range of 6.5-7.5.[1] It is critical that the buffer does not contain any primary amines or thiols.
-
Solvents for Stock Solutions: Due to the susceptibility of maleimides to hydrolysis, stock solutions should be prepared in an anhydrous, biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1]
Q5: How should I store my this compound and maleimide-functionalized reagents?
-
This compound: Store at -20°C and avoid frequent freeze-thaw cycles.[3]
-
Maleimide Reagents: Store desiccated at -20°C.[4] For stock solutions in anhydrous DMSO or DMF, store at -20°C, protected from light and moisture. These should be stable for at least a month under these conditions.[4]
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolyzed Maleimide Reagent | Prepare fresh maleimide solutions in anhydrous DMSO or DMF immediately before use. |
| Oxidized or Inaccessible Thiols | Pre-reduce disulfide bonds with TCEP. Degas buffers and add 1-5 mM EDTA to prevent re-oxidation.[2] | |
| Suboptimal pH | Prepare fresh buffer and verify the pH is between 6.5 and 7.5. | |
| Incorrect Molar Ratio | Optimize the molar ratio of maleimide to thiol. Start with a 10-20 fold excess of the maleimide reagent.[3] | |
| Poor Reproducibility | Inconsistent Reagent Preparation | Prepare fresh stock solutions and buffers for each experiment. |
| Variation in Reaction Time or Temperature | Standardize incubation times and temperatures. | |
| Presence of Multiple Products | Reaction with Amines | Maintain the reaction pH below 7.5. |
| Maleimide Hydrolysis | Perform the reaction at a pH between 6.5 and 7.5 and use freshly prepared maleimide solutions. |
Quantitative Data Summary
The optimal reaction conditions can vary depending on the specific molecules being conjugated. The tables below provide a summary of quantitative data from various studies.
Table 1: Optimized Molar Ratios for Thiol-Maleimide Conjugation
| Maleimide-Functionalized Molecule | Thiol-Containing Molecule | Optimal Maleimide:Thiol Molar Ratio | Conjugation Efficiency | Reference |
| PLGA-PEG-Maleimide Nanoparticles | cRGDfK (peptide) | 2:1 | 84 ± 4% | [5] |
| PLGA-PEG-Maleimide Nanoparticles | 11A4 (nanobody) | 5:1 | 58 ± 12% | [5] |
| PEG-Maleimide | Thiol-containing material (general) | 10:1 to 20:1 | Sufficient conjugation | [3] |
Table 2: Effect of pH and Buffer on Thiol-Maleimide Reaction Rate
| Buffer System | pH | Observation | Reference |
| PBS | 7.0 | Reaction rate is ~1,000 times faster with thiols than with amines.[1] | [1] |
| PBS vs. Citrate | 5.8 - 7.2 | Changing the solution pH had a stronger effect on gelation speed than switching between PBS and citrate buffers. More basic pHs increased reaction speed. | [6] |
| Dilute PBS (0.1x) | 6.0 | Dramatically increased gelation time compared to 1x PBS at higher pH. | [6] |
Table 3: Stability of Maleimide Groups Under Different Storage Conditions
| Storage Condition | Duration | Decrease in Reactivity | Reference |
| 4°C in HEPES buffer (pH 7.0) | 7 days | ~10% | [5] |
| 20°C in HEPES buffer (pH 7.0) | 7 days | ~40% | [5] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Maleimide-Functionalized Protein
This protocol provides a general guideline for conjugating this compound to a protein containing a maleimide group. Molar ratios and reaction times should be optimized for each specific application.
Materials:
-
Maleimide-functionalized protein
-
This compound
-
Reaction Buffer: 1x PBS, pH 7.2 (thiol-free)
-
Anhydrous DMSO or DMF
-
Quenching solution (optional): e.g., 1 M β-mercaptoethanol or cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the maleimide-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in the reaction buffer to create a 10 mM stock solution.
-
Initiate the Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[3] Mix gently.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[3] Protect from light if either component is light-sensitive.
-
Quench the Reaction (Optional): To stop the reaction, a quenching reagent with a free thiol can be added to react with any unreacted maleimide groups.
-
Purify the Conjugate: Remove excess this compound and other reaction components by size-exclusion chromatography or dialysis.
-
Characterize the Conjugate: Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and assess purity.
Protocol 2: Reduction of Protein Disulfide Bonds Prior to Conjugation
If your protein's target cysteines are in disulfide bonds, they must be reduced before conjugation.
Materials:
-
Protein with disulfide bonds
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Degassed Reaction Buffer: 1x PBS, pH 7.2, containing 1-5 mM EDTA
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the degassed reaction buffer.
-
Add Reducing Agent: Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate: Incubate for 20-30 minutes at room temperature.
-
Proceed to Conjugation: The reduced protein solution can typically be used directly in the conjugation reaction without removing the TCEP.
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
identifying and avoiding side reactions of m-PEG7-thiol
Welcome to the technical support center for m-PEG7-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and avoiding common side reactions.
Frequently Asked Questions (FAQs)
Category 1: Storage and Handling
Q1: How should I store and handle this compound to prevent degradation?
A1: Proper storage and handling are critical to maintain the integrity of this compound. The primary concern is the oxidation of the thiol group.
-
Storage Conditions: Store this compound at -20°C in a tightly sealed container under an inert atmosphere (argon or nitrogen) and protected from light.[1][2][3] Some suppliers recommend short-term storage at 0-4°C, but -20°C is preferable for long-term stability.[3]
-
Handling: Before use, allow the reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation.[4] For preparing stock solutions, use anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][5] It is advisable to purge the solvent with an inert gas before dissolving the thiol.[5][6]
Category 2: Identifying and Avoiding Side Reactions
Q2: What is the most common side reaction of this compound and how can I prevent it?
A2: The most common side reaction is the oxidation of the thiol group (-SH) to form a disulfide bridge (-S-S-), resulting in a PEG-dimer.[5][7] This dimerization consumes the reactive thiol, reducing the yield of your desired conjugate.
Prevention Strategies:
-
Work under an inert atmosphere: Use degassed buffers and solvents and perform reactions under a blanket of nitrogen or argon to minimize exposure to atmospheric oxygen.[5][6]
-
Control pH: While the thiol-maleimide reaction is optimal at pH 6.5-7.5, higher pH values can increase the rate of thiol oxidation.[6]
-
Use Reducing Agents: Add a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the reaction mixture to keep the thiol in its reduced, reactive state.[6][8]
-
Add Chelating Agents: Include a chelating agent such as EDTA (1-5 mM) in your buffers to sequester divalent metal ions, which can catalyze thiol oxidation.[6]
Q3: I am performing a thiol-maleimide conjugation. What are the potential side reactions involving the maleimide group?
A3: Besides the primary issue of thiol oxidation, you may encounter side reactions involving the maleimide partner.
-
Hydrolysis of Maleimide: The maleimide ring can open via hydrolysis, especially at pH values above 7.5. The resulting maleamic acid is unreactive towards thiols. It is recommended to perform conjugations at a pH between 6.5 and 7.5.[6]
-
Reaction with Amines: At pH values above 7.5-8.0, maleimides can react with primary amines (e.g., lysine residues in a protein), leading to non-specific conjugation.[6]
-
Thiazine Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[9] This is more prominent at physiological or higher pH.[9] To avoid this, consider performing the reaction at a more acidic pH (e.g., pH 5.0) or acetylating the N-terminus if possible.[6][9]
Category 3: Troubleshooting and Analysis
Q4: My conjugation yield is very low. What are the possible causes and how can I troubleshoot it?
A4: Low conjugation yield is a common issue. A systematic troubleshooting approach can help identify the cause.
-
Verify Thiol Activity: Confirm that your this compound has not oxidized. You can quantify the free thiols using Ellman's reagent (DTNB).[6]
-
Check Reaction Partner: Ensure the reactive partner (e.g., maleimide-functionalized protein) is active and has not hydrolyzed.
-
Optimize Reaction Conditions: Review the pH, temperature, and reaction time. Ensure buffers are free of competing nucleophiles (e.g., Tris buffer contains a primary amine and should be used with caution).[5]
-
Remove Excess Reducing Agents: If you are using a thiol-containing reducing agent like DTT to reduce disulfide bonds in your protein, it must be removed before adding the this compound, as it will compete for the maleimide.[6][8] TCEP is often preferred because it is a non-thiol reducing agent and typically does not require removal.[6][8]
Q5: How can I analyze the reaction mixture to identify my product and potential side products?
A5: Several analytical techniques can be used to characterize your PEGylated product.
-
Chromatography: Size-Exclusion Chromatography (SEC) is effective for separating the PEGylated product from unreacted protein and smaller molecules.[][11] Reversed-Phase HPLC (RP-HPLC) can be used to separate positional isomers and assess purity.[][11]
-
Mass Spectrometry (MS): LC-MS is a powerful tool to confirm the mass of the final conjugate and identify side products by their molecular weight.[12]
-
SDS-PAGE: For protein conjugations, SDS-PAGE can show a shift in molecular weight, indicating successful PEGylation. The banding pattern can also give an indication of the homogeneity of the product.[13]
Q6: What methods can be used to purify the final this compound conjugate?
A6: The choice of purification method depends on the properties of the conjugate.
-
Size Exclusion Chromatography (SEC): This is one of the most common methods, as PEGylation significantly increases the hydrodynamic radius of the molecule, allowing for efficient separation from unreacted starting materials.[][11]
-
Ion Exchange Chromatography (IEX): PEGylation can shield surface charges on a protein, altering its binding to IEX resins. This can be exploited to separate PEGylated species from the unreacted protein.[][11]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a useful supplementary technique to IEX for achieving high purity.[][14]
Quantitative Data Summary
Table 1: Influence of pH on Thiol and Maleimide Stability
| pH Range | Thiol Group (-SH) Stability | Maleimide Group Stability & Reactivity | Recommendation |
|---|---|---|---|
| < 6.5 | High stability against oxidation. | Lower reactivity with thiols. | Suboptimal for conjugation speed. |
| 6.5 - 7.5 | Moderate stability; risk of oxidation increases with pH. | Optimal reactivity with thiols; minimal hydrolysis. | Recommended range for thiol-maleimide conjugation. [6] |
| > 7.5 | Lower stability; higher rate of oxidation to disulfide. | Increased rate of hydrolysis; potential for side reactions with amines.[6] | Avoid for selective thiol conjugation. |
Table 2: Comparison of Common Reducing Agents for Thiol Chemistry
| Reducing Agent | Recommended Molar Excess | Optimal pH Range | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| TCEP (Tris(2-carboxyethyl)phosphine) | 10-50x | 1.5 - 8.5[15] | Odorless; more stable than DTT; does not contain a thiol, so no removal is needed before conjugation.[6][15][16] | Can react with maleimides under certain conditions, though less reactive than DTT.[16] |
| DTT (Dithiothreitol) | 10-100x | > 7.0[15] | Potent reducing agent. | Strong odor; less stable; contains thiols and must be removed prior to adding thiol-reactive reagents.[6][15][16] |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
This protocol provides a general workflow for conjugating this compound to a maleimide-activated protein.
-
Prepare Buffers:
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 5 mM EDTA.
-
Degas the buffer by vacuum or by bubbling with argon/nitrogen for at least 15 minutes to remove dissolved oxygen.[6]
-
-
Prepare Protein Solution:
-
Dissolve the maleimide-activated protein in the degassed Conjugation Buffer to a concentration of 1-5 mg/mL.
-
-
Prepare this compound Solution:
-
Just before use, dissolve this compound in degassed Conjugation Buffer or an anhydrous solvent like DMSO to create a concentrated stock.
-
-
Conjugation Reaction:
-
Quench Reaction (Optional):
-
To consume any excess unreacted maleimide groups on the protein, add a small molecule thiol like cysteine to the reaction mixture.
-
-
Purification:
-
Purify the resulting conjugate using size-exclusion chromatography (SEC) or another appropriate chromatographic method to remove unreacted PEG-thiol and other small molecules.[][11]
-
Protocol 2: Quality Control using RP-HPLC
This protocol outlines a method to check the purity of the final conjugate.
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Set up HPLC System:
-
Use a C18 analytical column.
-
Set the detector to monitor absorbance at 220 nm (for peptide bonds) and 280 nm (for aromatic residues).
-
-
Run Analysis:
-
Inject a sample of the purified conjugate.
-
Elute with a linear gradient from 5% Mobile Phase B to 95% Mobile Phase B over 30 minutes.
-
-
Analyze Chromatogram:
-
The PEGylated conjugate should elute as a distinct, typically broader, peak compared to the unreacted protein. The presence of multiple peaks may indicate impurities, side products, or heterogeneity in the degree of PEGylation.
-
Visualizations
Caption: Oxidation of this compound to an inactive disulfide dimer.
Caption: Experimental workflow for thiol-maleimide conjugation.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. This compound, 651042-82-9 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. bachem.com [bachem.com]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enovatia.com [enovatia.com]
- 13. researchgate.net [researchgate.net]
- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agscientific.com [agscientific.com]
- 16. nbinno.com [nbinno.com]
Technical Support Center: Improving the Stability of Nanoparticles Coated with m-PEG7-thiol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when coating nanoparticles with m-PEG7-thiol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coating of nanoparticles with this compound, leading to instability.
Issue 1: Nanoparticle Aggregation Upon Addition of this compound
Question: Why are my nanoparticles aggregating immediately after I add the this compound solution?
Answer: Nanoparticle aggregation upon the addition of a thiol-PEG ligand is a common issue that can arise from several factors related to the coating process. The primary cause is often related to the concentration of the PEG solution and the method of addition.[1] Thiol-PEG can act as a coagulant at concentrations below the critical stabilization concentration (CSC).[2]
Possible Causes and Solutions:
-
PEG Concentration is Too High or Too Low: An inappropriate concentration of this compound can lead to either incomplete surface coverage or bridging flocculation. Studies have shown that there is a maximum coagulation concentration (MCC) and a critical stabilization concentration (CSC) for thiol-PEG in the nanoparticle stabilization process.[2][3] If the concentration is below the CSC, the thiol-PEG can accelerate aggregation.[2][3]
-
Solution: Optimize the this compound concentration by performing a titration. Start with a very dilute solution and gradually increase the concentration until stability is achieved.[1] It is often better to add the PEG solution drop by drop to a diluted nanoparticle solution to avoid localized high concentrations that can induce aggregation.[4]
-
-
Rapid Addition of PEG Solution: Adding the this compound solution too quickly can lead to uneven surface coverage and localized charge neutralization, causing the nanoparticles to aggregate before a stable steric barrier is formed.[1]
-
Solution: Add the this compound solution slowly and dropwise while vigorously stirring or vortexing the nanoparticle suspension.[4] This ensures a more uniform distribution of the PEG molecules on the nanoparticle surface.
-
-
Inadequate Dispersal of Nanoparticles: If the initial nanoparticle suspension is not well-dispersed, the addition of PEG can exacerbate existing aggregation.
-
Solution: Ensure your stock nanoparticle solution is properly dispersed before beginning the coating process. Sonication can be a useful technique to break up any initial aggregates.
-
-
Solvent Incompatibility: The solvent used to dissolve the this compound might be incompatible with the nanoparticle suspension, leading to destabilization.[4]
-
Solution: Test the stability of your nanoparticles in the solvent alone before adding the PEG. If the solvent causes aggregation, consider a different solvent that is compatible with both the nanoparticles and the this compound.
-
Issue 2: Coated Nanoparticles Are Unstable in High Salt Buffers (e.g., PBS)
Question: My this compound coated nanoparticles are stable in water, but they aggregate when I transfer them to a high ionic strength buffer like PBS. What is causing this?
Answer: Instability in high salt buffers is a strong indicator of incomplete or insufficient PEGylation. The PEG layer provides a steric barrier that prevents aggregation caused by the shielding of surface charges in high ionic strength environments.[5][6]
Possible Causes and Solutions:
-
Low PEG Surface Density: If the surface of the nanoparticles is not densely coated with this compound, the underlying surface charge can be screened by ions in the buffer, leading to aggregation driven by van der Waals forces.[6][7]
-
Solution: Increase the concentration of this compound used during the coating process to achieve a higher surface density.[8] The conformation of the PEG layer is crucial; a "brush" conformation, achieved at high grafting densities, is more effective at preventing protein adsorption and aggregation than a "mushroom" conformation.[7]
-
-
Short PEG Chain Length: While you are using this compound, it's important to recognize that longer PEG chains generally provide better steric stabilization.[6][9] However, for certain applications, a shorter chain length is necessary.
-
Solution: If your application allows, consider using a PEG-thiol with a higher molecular weight for improved stability in high salt conditions.[3][9] Research indicates that nanoparticles coated with higher molecular weight PEG (e.g., 5000 Da) are more stable than those with lower molecular weight PEG (e.g., 2000 Da).[9]
-
-
Inefficient Ligand Exchange: If your nanoparticles were initially stabilized by another capping agent (e.g., citrate), the exchange with this compound may be incomplete.
-
Solution: Increase the reaction time and/or temperature to facilitate a more complete ligand exchange. However, be cautious as excessive heat can also lead to aggregation. A study on gold nanoparticles suggested incubating the reaction at 90°C for an extended period to improve surface modification.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molecular weight of PEG-thiol for stabilizing nanoparticles?
A1: The optimal molecular weight (MW) of PEG-thiol depends on the specific application and the size of the nanoparticle core. Generally, higher molecular weight PEGs provide better steric stabilization and longer circulation times in vivo.[6][7][9] For instance, gold nanoparticles coated with 5000 Da PEG were found to be more stable than those coated with 2000 Da PEG.[9] However, very long PEG chains can sometimes lead to aggregation or destruction of certain types of nanoparticles, like liposomes.[7] For applications where distance-dependent phenomena are critical (e.g., NSET fluorescence quenching), a shorter PEG chain like this compound may be necessary, and stability will need to be carefully optimized through factors like surface density.[4]
Q2: How can I confirm that my nanoparticles are successfully coated with this compound?
A2: Several characterization techniques can be used to confirm successful PEGylation:
-
Dynamic Light Scattering (DLS): A successful coating will result in an increase in the hydrodynamic diameter of the nanoparticles.[11][12]
-
Zeta Potential Measurement: The surface charge of the nanoparticles will change upon PEGylation. For example, citrate-stabilized gold nanoparticles have a negative zeta potential, which becomes more neutral after coating with a neutral PEG-thiol.[5][9]
-
UV-Vis Spectroscopy: For plasmonic nanoparticles like gold, a slight red-shift in the surface plasmon resonance peak can indicate a change in the local refractive index around the nanoparticle surface due to the PEG coating. A significant broadening or the appearance of a second peak at a longer wavelength is indicative of aggregation.[2][9]
-
X-ray Photoelectron Spectroscopy (XPS): This technique can provide direct evidence of the chemical composition of the nanoparticle surface, confirming the presence of the ether groups from PEG and the sulfur from the thiol bond.[13]
Q3: Can the type of thiol anchor affect the stability of the nanoparticles?
A3: Yes, the anchoring chemistry plays a significant role in the stability of the PEGylated nanoparticles. While a single thiol group (monothiol) is commonly used, multivalent thiol anchors can provide enhanced stability.[14] For example, ligands with bidentate or tridentate thiol groups, or those using a lipoic acid anchor, can form more stable bonds with the nanoparticle surface, making the coating more resistant to displacement by other molecules or changes in the environment.[1][9][14] Gold nanoparticles coated with thioctic acid (a bidentate thiol)-anchored PEG showed higher colloidal stability than those coated with monothiol-anchored PEG.[9]
Q4: Does the pH of the solution affect the stability of this compound coated nanoparticles?
A4: The pH of the solution can influence the stability of both the nanoparticle core and the PEG coating. For nanoparticles functionalized with molecules carrying pH-sensitive groups (e.g., amines or carboxylic acids), changes in pH can alter the surface charge and lead to aggregation.[4] While this compound itself is not highly pH-sensitive, the underlying nanoparticle may be. It is crucial to maintain the nanoparticles in a pH range where they are inherently stable during the coating process.
Quantitative Data Summary
Table 1: Influence of PEG Molecular Weight and Anchoring Ligand on the Stability of Gold Nanoparticles (AuNPs)
| Nanoparticle Size | PEG Molecular Weight (Da) | Anchoring Ligand | Stability (t1/2 in 10 mM DTT at 40°C) | Reference |
| 20 nm | 5000 | Thioctic Acid (TA) | Most Stable | [9] |
| 20 nm | 5000 | Monothiol (SH) | Less stable than TA | [9] |
| 40 nm | 5000 | Thioctic Acid (TA) | More stable than SH | [9] |
| 40 nm | 5000 | Monothiol (SH) | Less stable than TA | [9] |
| 20 nm | 2000 | Thioctic Acid (TA) | Less stable than 5000 Da | [9] |
| 40 nm | 2000 | Thioctic Acid (TA) | Less stable than 5000 Da | [9] |
Table 2: Zeta Potential of PEG-Coated Gold Nanoparticles
| Nanoparticle Size | Coating | Zeta Potential (mV) | Reference |
| 20 nm | PEG5000-TA with DTPA | -7.5 | [9] |
| 40 nm | PEG5000-TA with DTPA | -6.9 | [9] |
| 20 nm | PEG5000-TA without DTPA | -8.1 | [9] |
| 40 nm | PEG5000-TA without DTPA | -8.1 | [9] |
| 5 nm | 1 kDa PEG-coated | -0.18 ± 0.31 | [15] |
| 5 nm | 2 kDa PEG-coated | 0.19 ± 0.51 | [15] |
| 5 nm | 5 kDa PEG-coated | 1.5 ± 0.9 | [15] |
Experimental Protocols
Protocol 1: General Procedure for Coating Gold Nanoparticles with this compound
This protocol is a general guideline and may require optimization for specific nanoparticle types and sizes.
-
Nanoparticle Preparation:
-
Synthesize or obtain a stock solution of nanoparticles (e.g., citrate-stabilized gold nanoparticles).
-
Characterize the initial size and concentration of the nanoparticles using UV-Vis spectroscopy and Dynamic Light Scattering (DLS).
-
Ensure the nanoparticle solution is well-dispersed, using sonication if necessary.
-
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in a compatible solvent (e.g., deionized water or ethanol). The concentration should be optimized, but a starting point could be a 1 mg/mL solution.
-
-
Coating Reaction:
-
To a stirred solution of nanoparticles, add the this compound solution dropwise. A molar excess of PEG is typically required.
-
Allow the reaction to proceed for a set amount of time (e.g., 3-4 hours to overnight) at room temperature with continuous stirring.[16]
-
-
Purification:
-
Remove excess, unbound this compound by centrifugation. The centrifugation speed and time will depend on the size and density of your nanoparticles.
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in a fresh buffer or deionized water.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound PEG.[17]
-
-
Characterization of Coated Nanoparticles:
-
Resuspend the final nanoparticle pellet in the desired buffer.
-
Characterize the coated nanoparticles using DLS to measure the increase in hydrodynamic diameter and UV-Vis spectroscopy to check for aggregation.
-
Measure the zeta potential to confirm a change in surface charge.
-
Assess the stability of the coated nanoparticles by incubating them in high salt buffers (e.g., PBS) and monitoring for changes in size or absorbance over time.
-
Protocol 2: Assessing the Stability of PEGylated Nanoparticles in High Salt Conditions
-
Prepare Nanoparticle Suspensions:
-
Prepare two suspensions of your this compound coated nanoparticles at the same concentration: one in deionized water and one in a high salt buffer (e.g., 1X PBS).
-
-
Initial Characterization:
-
Immediately after preparation, measure the hydrodynamic diameter and polydispersity index (PDI) of both samples using DLS.
-
Measure the UV-Vis spectrum of both samples.
-
-
Incubation and Monitoring:
-
Incubate both samples at a controlled temperature (e.g., room temperature or 37°C).
-
At regular time intervals (e.g., 1, 4, 8, 24 hours), repeat the DLS and UV-Vis measurements for both samples.
-
-
Data Analysis:
-
Plot the change in hydrodynamic diameter and PDI over time for both the water and PBS samples. A significant increase in these values for the PBS sample indicates instability.
-
Observe the UV-Vis spectra for any signs of aggregation in the PBS sample, such as a decrease in the main peak intensity and the appearance of a broader peak at longer wavelengths.
-
Visualizations
Caption: Workflow for coating nanoparticles with this compound.
Caption: Troubleshooting logic for nanoparticle aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role of thiol-containing polyethylene glycol (thiol-PEG) in the modification process of gold nanoparticles (AuNPs): stabilizer or coagulant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 8. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 9. Influence of anchoring ligands and particle size on the colloidal stability and in vivo biodistribution of polyethylene glycol-coated gold nanoparticles in tumor-xenografted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligothiol Graft-Copolymer Coatings Stabilize Gold Nanoparticles Against Harsh Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Competitive Adsorption of Thiolated Polyethylene Glycol and Mercaptopropionic acid on Gold Nanoparticles Measured by Physical Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. Photochemical transformations of thiolated polyethylene glycol coatings on gold nanoparticles - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 14. Multivalency of PEG-thiol ligands affects the stability of NIR-absorbing hollow gold nanospheres and gold nanorods - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. Influence of PEG coating on the oral bioavailability of gold nanoparticles in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photochemical transformations of thiolated polyethylene glycol coatings on gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Defects in m-PEG7-Thiol Self-Assembled Monolayers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG7-thiol self-assembled monolayers (SAMs). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common types of defects in this compound SAMs?
A1: Defects in this compound SAMs are similar to those in alkanethiol SAMs and can be broadly categorized as:
-
Pinhole Defects: Nanometer-sized voids in the monolayer that expose the underlying gold substrate. These can act as sites for non-specific adsorption or unwanted electrochemical reactions.
-
Collapsed Sites: Areas where the PEG chains are not in an upright, extended conformation but are instead lying on the surface. This can be caused by solvent trapping or insufficient packing density.
-
Domain Boundaries: Mismatches in the packing of ordered domains of the SAM. The edges of these domains can be considered line defects.
-
Contamination: The incorporation of impurities from the solvent, the thiol solution, or the environment into the monolayer, disrupting the packing and order.
-
Oxidized Species: The thiol headgroup can oxidize over time, weakening the Au-S bond and leading to desorption of the this compound molecule.[1]
Q2: How does the PEG chain in this compound affect defect formation compared to simple alkanethiols?
A2: The presence of the oligo(ethylene glycol) chain introduces specific considerations:
-
Steric Hindrance: The bulkiness of the PEG chain can make it more challenging to achieve a highly ordered and densely packed monolayer compared to shorter alkanethiols. This can lead to a higher intrinsic defect density.
-
Hydration: The PEG chains are hydrophilic and will be hydrated in aqueous environments. This hydration layer is crucial for the protein-resistant properties of the SAM but can also influence the monolayer's structure and stability.
-
Intermolecular Interactions: While van der Waals interactions are dominant in long-chain alkanethiol SAMs, the interactions between PEG chains are more complex and can involve hydrogen bonding with water molecules.
-
Aggregation: In solution, PEGylated molecules can sometimes aggregate, which can lead to the deposition of clusters on the surface rather than a uniform monolayer.[2]
Q3: What is the expected stability of an this compound SAM?
A3: PEG-thiol SAMs on gold can be susceptible to degradation over time, especially when exposed to ambient air.[1] Oxidation of the gold-thiol bond is a primary degradation pathway.[1] For applications in biological media, it's important to consider that components of the media can also interact with and potentially disrupt the monolayer over extended periods.
Troubleshooting Guide
Issue 1: Incomplete or Inconsistent Monolayer Formation
-
Question: My XPS or electrochemical data suggests very low surface coverage after SAM formation. What could be the cause?
-
Answer: This issue often stems from problems with the substrate, the thiol solution, or the deposition process itself.
-
Possible Causes & Solutions:
-
Contaminated Gold Substrate: The gold surface must be exceptionally clean for proper self-assembly. Organic residues or other contaminants will block binding sites.
-
Inactive Thiol: The thiol group is susceptible to oxidation, leading to the formation of disulfides which do not bind as effectively to the gold surface.
-
Suboptimal Thiol Concentration: While a 1 mM solution is a common starting point, the optimal concentration can vary.
-
Inadequate Incubation Time: While initial adsorption is rapid, the formation of a well-ordered monolayer takes time.
-
-
| Parameter | Recommendation | Troubleshooting Action |
| Substrate Cleaning | Use a piranha solution (3:1 H₂SO₄:H₂O₂) or UV/Ozone treatment. | Re-clean your substrates using a more rigorous protocol. Ensure thorough rinsing with ultrapure water and ethanol. |
| Thiol Solution | Use a freshly opened vial of this compound and high-purity, anhydrous ethanol. | Prepare a fresh solution immediately before use. Degas the solvent with nitrogen or argon to remove dissolved oxygen. |
| Thiol Concentration | Typically 0.1 mM to 5 mM in ethanol. | Prepare a range of concentrations (e.g., 0.5 mM, 1 mM, 2 mM) to find the optimal condition for your specific substrate and experimental setup. |
| Incubation Time | 12 to 24 hours is a common range. | Increase the incubation time to 48 hours to see if surface coverage improves. |
Issue 2: High Defect Density (e.g., numerous pinholes in AFM images)
-
Question: My AFM images show a high density of pinholes, and my electrochemical measurements indicate a leaky monolayer. How can I improve the quality of my SAM?
-
Answer: A high defect density suggests that the self-assembly process is not optimal, leading to a poorly packed monolayer.
-
Possible Causes & Solutions:
-
Solvent Choice: The solvent plays a critical role in the self-assembly process.
-
Incubation Temperature: Temperature fluctuations can disrupt the ordering of the monolayer.
-
Rinsing Procedure: Inadequate rinsing can leave physisorbed molecules on the surface, which can be mistaken for defects or can disrupt the monolayer upon removal.
-
Substrate Roughness: A rough gold substrate will inherently lead to a higher density of defects.
-
-
| Parameter | Recommendation | Troubleshooting Action |
| Solvent | High-purity, anhydrous ethanol is standard. | Consider trying other anhydrous solvents like isopropanol or a mixture of ethanol and water, which has been shown to improve the quality of some SAMs. |
| Temperature | Room temperature (stable). | Ensure a stable temperature during the incubation period. Avoid placing the incubation setup near drafts or heat sources. |
| Rinsing | Thoroughly rinse with fresh, high-purity ethanol. | After removing the substrate from the thiol solution, rinse it gently but thoroughly with fresh ethanol to remove non-chemisorbed molecules. A brief sonication in fresh solvent can also be beneficial. |
| Substrate Quality | Atomically flat Au(111) surfaces are ideal. | If possible, use template-stripped gold or anneal your gold substrates to create larger, atomically flat terraces. |
Issue 3: Evidence of Molecular Aggregates on the Surface
-
Question: My AFM images show large, irregular features on the surface instead of a uniform monolayer. What is causing this?
-
Answer: The presence of aggregates suggests that the this compound molecules are clumping together either in solution before deposition or on the surface during formation.
-
Possible Causes & Solutions:
-
High Thiol Concentration: An excessively high concentration can promote aggregation.
-
Poor Solubility: The thiol may not be fully dissolved in the solvent.
-
Contaminants: Impurities can act as nucleation sites for aggregation.
-
-
| Parameter | Recommendation | Troubleshooting Action |
| Thiol Concentration | Start with a lower concentration (e.g., 0.1 mM). | If you are using a higher concentration, try reducing it. |
| Solution Preparation | Ensure the thiol is fully dissolved. | Sonicate the thiol solution for a few minutes to ensure complete dissolution before introducing the gold substrate. |
| Purity | Use high-purity this compound and solvent. | Filter the thiol solution through a syringe filter before use to remove any particulate matter. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and similar oligo(ethylene glycol) SAMs on gold.
Table 1: Surface Coverage and Packing Density
| Parameter | Typical Value | Technique | Notes |
| Surface Coverage (Γ) | ~4.3 molecules/nm² | ICP-MS | Value for a mercapto-(PEG)7-carboxylic acid on gold nanoparticles; can be used as an estimate for planar surfaces.[3] |
| Reductive Desorption Charge (Q) | Varies with surface coverage | Cyclic Voltammetry | Integration of the desorption peak provides a measure of the number of adsorbed molecules. |
| Packing Density | Lower than alkanethiols of similar length | Various | The bulky PEG chain leads to a lower packing density compared to linear alkanes. |
Table 2: Monolayer Thickness
| Parameter | Typical Value | Technique | Notes |
| Ellipsometric Thickness | ~2-3 nm | Ellipsometry | Highly dependent on the model used for the refractive index of the layer. |
| AFM Scratch Height | ~1.5-2.5 nm | AFM | Measured by creating a void in the monolayer and measuring the height difference. |
| XPS Effective Thickness | ~2-3 nm | XPS | Calculated from the attenuation of the Au 4f signal. |
Experimental Protocols
1. Protocol for this compound SAM Formation
-
Substrate Preparation:
-
Clean the gold substrate. A common method is to use a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with ultrapure water and then ethanol. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Alternatively, use a UV/Ozone cleaner for 15-20 minutes.
-
Dry the substrate under a stream of dry nitrogen or argon gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in high-purity, anhydrous ethanol.
-
Use a freshly opened vial of the thiol.
-
Degas the ethanol by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Sonicate the solution for 5 minutes to ensure the thiol is fully dissolved.
-
-
Self-Assembly:
-
Immediately immerse the clean, dry gold substrate into the thiol solution in a clean glass container.
-
Seal the container and purge the headspace with nitrogen or argon to minimize oxygen exposure.
-
Allow the self-assembly to proceed for 12-24 hours at a stable room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution with clean tweezers.
-
Rinse the substrate thoroughly with fresh, high-purity ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a gentle stream of dry nitrogen or argon.
-
-
Storage:
-
Store the SAM-coated substrate in a clean, dry environment, preferably under an inert atmosphere, until characterization.
-
2. Protocol for AFM Characterization of Defects
-
Instrument Setup:
-
Use a high-quality AFM with a low-noise scanner.
-
Select a sharp silicon nitride or silicon tip suitable for soft-matter imaging. A tip with a nominal radius of < 10 nm is recommended.
-
-
Imaging Mode:
-
Tapping mode (or intermittent contact mode) is generally preferred for imaging soft SAMs to minimize sample damage.[1]
-
Contact mode can be used with very low applied forces but carries a higher risk of modifying the monolayer.
-
-
Imaging Parameters:
-
Scan Size: Start with a larger scan size (e.g., 1x1 µm) to get an overview of the surface and then zoom in on areas of interest.
-
Scan Rate: Begin with a moderate scan rate (e.g., 1 Hz) and adjust as needed to optimize image quality.
-
Setpoint: Use the highest possible setpoint (lowest applied force) that still allows for stable tracking of the surface to minimize tip-sample interactions.
-
Gains: Optimize the integral and proportional gains to minimize feedback loop artifacts.
-
-
Image Analysis:
-
Use the AFM software to measure the depth and diameter of pinhole defects.
-
Analyze the surface roughness (Rq or Ra) of the monolayer, which can be an indicator of its quality.
-
3. Protocol for XPS Analysis
-
Instrument Setup:
-
Use an XPS instrument with a monochromatic Al Kα X-ray source.
-
Ensure the analysis chamber is at ultra-high vacuum (UHV).
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Au 4f, S 2p, C 1s, and O 1s regions.
-
-
Spectral Analysis:
-
Au 4f: The Au 4f7/2 peak should be at ~84.0 eV. This is often used for charge referencing.
-
S 2p: The S 2p3/2 peak for a thiolate bound to gold should appear at ~162 eV. The absence of a peak at ~164 eV (unbound thiol) indicates a well-formed monolayer.
-
C 1s: The C 1s spectrum of an this compound SAM will have a main peak at ~286.5 eV corresponding to the C-O bonds of the ethylene glycol units. A smaller shoulder or peak at ~285.0 eV will be present from the C-C bonds in the alkyl portion of the molecule.
-
O 1s: The O 1s spectrum should show a single major peak at ~532.8 eV, characteristic of the ether oxygen in the PEG chain.[4]
-
Quantification: The atomic percentages of these elements can be used to confirm the presence of the monolayer and to check for contamination. The attenuation of the Au 4f signal can be used to estimate the thickness of the SAM.
-
4. Protocol for Electrochemical Characterization
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell with the SAM-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).
-
The electrolyte should be deoxygenated by bubbling with nitrogen or argon.
-
-
Cyclic Voltammetry (CV) for Reductive Desorption:
-
Use an electrolyte such as 0.1 M KOH.
-
Scan the potential from a value where the SAM is stable (e.g., -0.2 V vs. Ag/AgCl) to a more negative potential where desorption occurs (e.g., -1.2 V vs. Ag/AgCl).
-
A cathodic peak will be observed corresponding to the reductive desorption of the thiol from the gold surface.
-
The charge under this peak (Q) can be integrated to calculate the surface coverage (Γ) of the thiol using the equation: Γ = Q / (nFA), where n is the number of electrons transferred (n=1 for thiol desorption), F is the Faraday constant, and A is the electrode area.
-
-
Electrochemical Impedance Spectroscopy (EIS) for Defect Analysis:
-
Use an electrolyte containing a redox probe, such as a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ in a suitable buffer (e.g., PBS).
-
Apply a DC potential equal to the formal potential of the redox couple.
-
Apply a small AC perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
The resulting Nyquist plot can be modeled with an equivalent circuit (e.g., a Randles circuit) to extract the charge transfer resistance (Rct). A high Rct value is indicative of a well-packed, defect-free monolayer that effectively blocks the electron transfer of the redox probe to the electrode surface. A low Rct suggests the presence of defects.
-
Visualizations
Caption: A typical experimental workflow for the formation and characterization of this compound SAMs.
Caption: A logical flowchart for troubleshooting common issues leading to poor quality this compound SAMs.
References
Validation & Comparative
A Researcher's Guide to Characterizing m-PEG7-Thiol Modified Surfaces
For researchers, scientists, and drug development professionals working with biocompatible and antifouling surfaces, the proper characterization of m-PEG7-thiol modifications is critical. This guide provides a comparative overview of key analytical techniques, complete with experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate methods for your research needs.
The successful immobilization of methoxy-poly(ethylene glycol)-thiol (this compound) onto a substrate, typically gold, creates a self-assembled monolayer (SAM) that can significantly alter surface properties. Verification of the monolayer's presence, quality, and uniformity is paramount for the intended application, be it in biosensors, drug delivery systems, or medical implants. This guide focuses on the most prevalent and effective techniques for this purpose: X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), Contact Angle Goniometry, and Surface Plasmon Resonance (SPR).
Comparative Analysis of Characterization Techniques
The choice of characterization technique depends on the specific information required, from elemental composition to surface topography and layer thickness. The following table summarizes the quantitative data and key parameters for each method.
| Technique | Information Provided | Key Quantitative Data | Typical Values for m-PEG-Thiol on Gold | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, and layer thickness.[1][2] | Atomic percentages of C, O, S, Au. Binding energies of C 1s (C-C, C-O), S 2p (S-Au).[3][4] | C 1s ether peak (C-O) at ~286.5 eV.[4] S 2p peak for S-Au bond at ~162 eV.[5][6] | Highly surface-sensitive (top 1-10 nm).[7] Provides direct chemical state information.[2] | Requires high vacuum. Can cause X-ray induced damage to some samples. |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and visualization of monolayer formation.[7] | Root Mean Square (RMS) roughness. Domain size and height. | RMS roughness typically < 1 nm for a well-formed monolayer. | High lateral resolution (nanometer scale).[8] Can be operated in air or liquid.[7] | Tip can damage the soft PEG layer. Image artifacts are possible. |
| Contact Angle Goniometry | Surface wettability (hydrophilicity/hydrophobicity).[9] | Static water contact angle (θ). Advancing and receding contact angles. | Successful PEGylation leads to a hydrophilic surface with a water contact angle typically between 30° and 60°. | Simple, rapid, and inexpensive. Sensitive to surface chemistry and cleanliness.[9] | Highly sensitive to surface contamination. Provides macroscopic information, not molecular-level detail.[10] |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics, layer thickness, and surface coverage.[4] | Change in resonance angle (Δθ). Adsorbed layer thickness (in nm). | Rapid increase in resonance angle upon introduction of PEG-thiol, indicating binding.[4] | Real-time, label-free analysis. High sensitivity to changes in surface properties.[6] | Primarily used with specific sensor surfaces (e.g., gold). Requires specialized equipment. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible results. Below are the protocols for the key experiments cited, along with visual representations of the workflows.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique for confirming the covalent attachment of this compound and assessing the chemical environment of the surface.
Experimental Protocol:
-
Sample Preparation: The this compound modified substrate is carefully mounted on a sample holder. Ensure the surface is free from contaminants.
-
Introduction to Vacuum: The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
X-ray Irradiation: The surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα, 1486.6 eV).
-
Photoelectron Detection: The kinetic energy and number of emitted photoelectrons are measured by an electron energy analyzer.
-
Data Analysis:
-
Survey Scan: A wide energy range scan is performed to identify all elements present on the surface.
-
High-Resolution Scans: Detailed scans are conducted over specific elemental regions (e.g., C 1s, O 1s, S 2p, Au 4f) to determine chemical states and bonding environments.[3][4] The presence of a prominent C-O ether peak at approximately 286.5 eV confirms the presence of the PEG chains.[4] A sulfur peak (S 2p) around 162 eV is indicative of a covalent bond between the thiol and the gold surface.[5][6]
-
XPS Experimental Workflow
Atomic Force Microscopy (AFM)
AFM provides nanoscale topographical information, allowing for the visualization of the surface before and after modification.
Experimental Protocol:
-
Substrate Mounting: The sample is secured on a magnetic AFM sample puck.
-
Cantilever Selection: A suitable cantilever and tip (e.g., silicon nitride) are chosen based on the desired imaging mode and the soft nature of the PEG layer.
-
Imaging Mode: Tapping mode (or intermittent contact mode) is generally preferred for soft samples like SAMs to minimize surface damage.
-
Imaging Parameters: The scan size, scan rate, and feedback loop gains are optimized to obtain a high-quality image.
-
Image Acquisition: The tip is scanned across the surface, and the vertical movement of the cantilever is recorded to generate a topographical map.
-
Data Analysis: The resulting images are analyzed for surface roughness (e.g., root mean square roughness) and to identify any defects or domains in the monolayer.
AFM Experimental Workflow
Contact Angle Goniometry
This technique provides a rapid assessment of the surface's hydrophilicity, a key indicator of successful PEGylation.
Experimental Protocol:
-
Surface Preparation: The modified substrate is placed on a level stage.
-
Droplet Deposition: A small droplet of high-purity water (typically 1-5 µL) is gently dispensed onto the surface using a syringe.[9]
-
Image Capture: A high-resolution camera captures a profile image of the sessile drop.
-
Angle Measurement: Software is used to analyze the image and measure the angle at the three-phase (solid-liquid-vapor) contact line.[10]
-
Multiple Measurements: The measurement is repeated at several locations on the surface to ensure uniformity.
Contact Angle Measurement Workflow
Conclusion
The characterization of this compound modified surfaces requires a multi-technique approach to gain a comprehensive understanding of the monolayer's properties. XPS provides undeniable proof of chemical composition and bonding, while AFM offers a visual confirmation of surface morphology and uniformity. Contact angle goniometry serves as a rapid and effective screening tool for assessing the success of the surface modification. For more dynamic studies of layer formation, SPR is an invaluable tool. By selecting the appropriate combination of these techniques, researchers can confidently verify the quality of their this compound surfaces, ensuring the reliability and performance of their advanced materials and biomedical devices.
References
- 1. Surface analysis of PEGylated nano-shields on nanoparticles installed by hydrophobic anchors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. ris.utwente.nl [ris.utwente.nl]
- 9. biolinscientific.com [biolinscientific.com]
- 10. dspace.mit.edu [dspace.mit.edu]
Confirming m-PEG7-Thiol Binding on Gold: A Comparative Guide to Surface Analysis Techniques
For researchers, scientists, and drug development professionals working with functionalized gold surfaces, confirming the successful binding of molecules like methoxy-poly(ethylene glycol)-thiol (m-PEG7-thiol) is a critical step. This guide provides a comparative analysis of X-ray Photoelectron Spectroscopy (XPS) and other common surface analysis techniques for this purpose. We will delve into the principles, present supporting experimental data, and provide detailed protocols for each method.
Introduction to this compound and Gold Surfaces
The self-assembly of thiol-containing molecules onto gold surfaces is a widely used method for creating stable, functionalized interfaces for a variety of applications, including biosensors, drug delivery systems, and biocompatible coatings. The sulfur atom of the thiol group forms a strong covalent bond with the gold substrate, creating a self-assembled monolayer (SAM). This compound is a molecule of particular interest due to the properties of the polyethylene glycol (PEG) chain, which can reduce non-specific protein adsorption and improve the biocompatibility of the surface.
Verifying the successful formation and quality of the this compound SAM is paramount. This guide focuses on XPS as a primary validation tool and compares its performance with three other powerful techniques: Fourier-Transform Infrared Spectroscopy (FTIR), Atomic Force Microscopy (AFM), and Surface Plasmon Resonance (SPR).
X-ray Photoelectron Spectroscopy (XPS): A Quantitative Surface Chemistry Analysis
XPS is a highly surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. This makes it an ideal tool for confirming the binding of this compound to a gold substrate.
Key Performance Indicators in XPS Analysis
The primary indicator of a successful this compound binding to a gold surface is the presence and chemical state of sulfur. The high-resolution S 2p spectrum is the most direct evidence of the Au-S bond formation.
-
S 2p Spectrum: The S 2p peak for a thiol covalently bound to gold (a thiolate) typically appears at a binding energy of around 162 eV for the S 2p3/2 component.[1][2] In contrast, unbound thiol (S-H) or disulfide (S-S) species are observed at higher binding energies, typically between 163.5 and 164 eV.[1][2] The absence of these higher binding energy peaks after a thorough rinsing step is a strong confirmation of a well-formed monolayer.
-
Au 4f Spectrum: The Au 4f peaks (Au 4f7/2 and Au 4f5/2) are typically found at approximately 84.0 eV and 87.7 eV, respectively, and are often used for calibration of the binding energy scale. The attenuation of the Au 4f signal after the formation of the SAM can be used to estimate the thickness of the this compound layer.
-
C 1s and O 1s Spectra: The presence of the PEG chain is confirmed by the C 1s and O 1s spectra. The C 1s spectrum of an this compound SAM will show a main peak around 286.5 eV, corresponding to the C-O bonds of the ethylene glycol units. A smaller peak at around 285.0 eV can be attributed to C-C and C-H bonds. The O 1s spectrum will show a characteristic peak for the ether oxygen in the PEG chain.
-
Quantitative Analysis: The atomic concentrations of S, C, O, and Au can be determined from the XPS survey scan. The ratio of the S 2p signal to the Au 4f signal can provide a quantitative measure of the surface coverage of the this compound molecules.
Experimental Protocol for XPS Analysis
-
Sample Preparation:
-
Clean the gold substrate (e.g., gold-coated silicon wafer or glass slide) using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma cleaner to remove any organic contaminants. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Immerse the cleaned gold substrate in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent like ethanol for a sufficient time (typically several hours to overnight) to allow for the formation of a well-ordered SAM.
-
After incubation, thoroughly rinse the substrate with the same solvent to remove any physisorbed molecules.
-
Dry the sample under a stream of inert gas (e.g., nitrogen or argon).
-
-
XPS Measurement:
-
Mount the sample on the XPS sample holder.
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the Au 4f, S 2p, C 1s, and O 1s regions to determine the chemical states and for quantitative analysis.
-
The take-off angle of the photoelectrons can be varied (Angle-Resolved XPS or ARXPS) to probe different depths and to determine the thickness and orientation of the monolayer.
-
Comparison with Alternative Techniques
While XPS provides detailed chemical information, a multi-technique approach is often beneficial for a comprehensive characterization of the SAM.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| XPS | Ejection of core-level electrons by X-ray irradiation. | Elemental composition, chemical state, layer thickness, surface coverage. | Quantitative, high surface sensitivity, provides direct evidence of chemical bonding. | Requires ultra-high vacuum, potential for X-ray induced damage, limited spatial resolution. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Presence of functional groups (e.g., C-O-C of PEG), molecular orientation. | Non-destructive, can be performed in ambient conditions, provides information on molecular structure. | Less surface-sensitive than XPS, interpretation can be complex for thin films. |
| AFM | Scanning a sharp tip over the surface to map topography. | Surface morphology, roughness, layer thickness (via scratching or imaging step edges). | High spatial resolution, provides topographical information, can be performed in air or liquid. | Does not provide chemical information, tip can damage the monolayer. |
| SPR | Change in the refractive index at a metal surface upon molecular binding. | Real-time binding kinetics (association/dissociation rates), layer thickness, affinity constants. | Label-free, real-time analysis, highly sensitive to changes at the surface. | Indirect measurement of binding, requires a specific sensor chip, less informative about chemical structure. |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy, particularly in the Attenuated Total Reflectance (ATR) or Grazing Angle Reflection-Absorption (RAIRS) modes, is a powerful tool for identifying the functional groups present in the this compound SAM.
-
Expected Spectral Features: The most prominent feature for a PEGylated surface is the strong C-O-C (ether) stretching vibration, typically observed around 1100 cm⁻¹. The C-H stretching vibrations of the alkyl chain and the PEG backbone will appear in the 2850-2950 cm⁻¹ region.
-
Experimental Protocol (FTIR-ATR):
-
A clean gold-coated ATR crystal is used as the substrate.
-
A background spectrum of the clean gold surface is collected.
-
The gold surface is functionalized with this compound as described in the XPS protocol.
-
The ATR crystal is placed in the FTIR spectrometer, and the sample spectrum is collected.
-
The background spectrum is subtracted from the sample spectrum to obtain the spectrum of the SAM.
-
References
A Researcher's Guide to Measuring m-PEG7-thiol Monolayer Thickness: A Comparative Analysis of Ellipsometry, AFM, and QCM-D
For researchers, scientists, and drug development professionals working with self-assembled monolayers (SAMs), accurate characterization of their thickness is paramount for ensuring functionality and reproducibility. This guide provides a comparative analysis of three common techniques for measuring the thickness of an m-PEG7-thiol monolayer on a gold surface: Spectroscopic Ellipsometry (SE), Atomic Force Microscopy (AFM), and Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D).
This document outlines the experimental protocols for each method, presents a quantitative comparison of expected results, and illustrates the experimental workflow for ellipsometry.
Quantitative Comparison of Measurement Techniques
The choice of technique for measuring monolayer thickness depends on the specific experimental requirements, including the need for in-situ monitoring, the desired accuracy, and the information sought beyond just thickness. The following table summarizes the expected quantitative data for an this compound monolayer on gold obtained by SE, AFM, and QCM-D.
| Technique | Parameter Measured | Typical Value for this compound Monolayer | Key Considerations |
| Spectroscopic Ellipsometry (SE) | Film Thickness (nm) | ~3.3 nm[1] | Requires an assumed refractive index (typically ~1.45) for the monolayer. Provides an average thickness over the measurement spot. |
| Atomic Force Microscopy (AFM) | Topographical Height (nm) | Not explicitly found for this compound, but expected to be in a similar range to ellipsometry. | Provides direct height measurement at the nanoscale. Can be affected by tip-sample interactions and surface roughness. |
| Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) | Areal Mass Density (ng/cm²) | ~255 ng/cm² (calculated) | Measures the mass of the adsorbed layer, including any coupled solvent. Thickness is derived from the mass and an assumed density. |
Note: The QCM-D mass is a theoretical calculation based on a reported surface density of 4.3 molecules/nm² for a this compound monolayer on gold nanoparticles[2].
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are the experimental protocols for each of the discussed techniques.
Spectroscopic Ellipsometry (SE) Protocol
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.
1. Substrate Preparation and Characterization:
-
Begin with a clean, smooth gold-coated substrate.
-
Characterize the optical properties (n and k values) of the bare gold substrate using the ellipsometer. This is a critical step for accurate modeling.
2. Self-Assembled Monolayer (SAM) Formation:
-
Immerse the gold substrate in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., ethanol) for a sufficient time to allow for monolayer formation (typically several hours to overnight).
-
After incubation, rinse the substrate thoroughly with the solvent to remove any non-specifically adsorbed molecules.
-
Dry the substrate gently with a stream of inert gas (e.g., nitrogen).
3. Ellipsometry Measurement of the Monolayer:
-
Mount the SAM-coated substrate on the ellipsometer stage.
-
Perform the ellipsometric measurement over a range of wavelengths (e.g., 300-800 nm) and at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
The instrument measures the ellipsometric parameters, Psi (Ψ) and Delta (Δ).
4. Data Modeling and Analysis:
-
Use appropriate software to model the collected data.
-
The model should consist of a multi-layer structure: typically Air / this compound monolayer / Gold Substrate.
-
Fix the optical constants of the gold substrate to the values determined in the initial characterization step.
-
For the this compound monolayer, assume a refractive index (n) of approximately 1.45[1][3]. For such thin films, the thickness determination is not highly sensitive to small variations in the assumed refractive index.
-
Fit the model to the experimental Ψ and Δ data by varying the thickness of the monolayer until the best fit is achieved (lowest Mean Squared Error - MSE).
Atomic Force Microscopy (AFM) Protocol
AFM is a high-resolution scanning probe microscopy technique that can provide direct topographical information about a surface.
1. SAM Preparation:
-
Prepare the this compound monolayer on a gold substrate as described in the ellipsometry protocol.
2. "Nanoshaving" or "Nanografting":
-
To measure the thickness, a region of the monolayer needs to be removed to expose the underlying gold substrate. This can be achieved by:
-
Nanoshaving: Using the AFM tip to mechanically scratch away a portion of the SAM.
-
Nanografting: In a solution of a different thiol, using the AFM tip to displace the this compound molecules in a specific area, creating a patch of the new thiol.
-
3. AFM Imaging:
-
Image the "shaved" or "grafted" area in tapping mode or contact mode.
-
Obtain high-resolution images of the boundary between the intact monolayer and the cleared area.
4. Height Analysis:
-
Use the AFM software to draw a line profile across the edge of the monolayer.
-
The height difference between the monolayer surface and the exposed gold substrate directly corresponds to the thickness of the this compound monolayer.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) Protocol
QCM-D is a real-time, surface-sensitive technique that measures the change in frequency and dissipation of a quartz crystal sensor as mass is adsorbed or desorbed from its surface.
1. Sensor Preparation and Baseline:
-
Use a gold-coated QCM-D sensor.
-
Clean the sensor surface thoroughly.
-
Establish a stable baseline in the solvent that will be used for SAM formation (e.g., ethanol).
2. SAM Formation Monitoring:
-
Introduce the this compound solution into the QCM-D chamber.
-
Monitor the change in frequency (Δf) and dissipation (ΔD) in real-time as the monolayer assembles on the sensor surface. A decrease in frequency indicates mass adsorption.
-
Continue the measurement until the frequency and dissipation signals stabilize, indicating the completion of monolayer formation.
3. Rinsing and Data Analysis:
-
Rinse the sensor with fresh solvent to remove any non-adsorbed molecules.
-
The final change in frequency (Δf) is related to the adsorbed mass of the this compound monolayer (including any coupled solvent) through the Sauerbrey equation (for rigid films).
-
The change in dissipation (ΔD) provides information about the viscoelastic properties of the monolayer. For a rigid monolayer, the change in dissipation should be small.
-
The areal mass density can be calculated from Δf. To estimate the thickness, the density of the monolayer must be assumed.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key steps and decision points in the experimental workflows.
Caption: Workflow for measuring this compound monolayer thickness using ellipsometry.
This guide provides a comprehensive overview for researchers to select the most appropriate technique and follow a robust protocol for the accurate measurement of this compound monolayer thickness. The comparative data and detailed methodologies will aid in achieving consistent and reliable characterization of these important surface modifications.
References
The Impact of PEG Chain Length on Surface Density: A Comparative Analysis of m-PEG7-thiol and m-PEG11-thiol
For researchers, scientists, and drug development professionals, optimizing the surface functionalization of nanoparticles and other materials is a critical step in ensuring efficacy and biocompatibility. The density of polyethylene glycol (PEG) chains on a surface, a process known as PEGylation, plays a pivotal role in determining the physicochemical properties and biological interactions of the material. This guide provides an objective comparison of m-PEG7-thiol and m-PEG11-thiol, focusing on how their differing chain lengths influence surface density, and offers supporting experimental data and protocols.
A fundamental principle in surface science is that the chain length of a polymer directly influences its packing density on a substrate. In the context of methoxy-terminated PEG thiols (m-PEG-thiol) self-assembling on surfaces like gold, longer PEG chains generally result in a lower surface density. This phenomenon is primarily attributed to the larger hydrodynamic volume and increased steric hindrance of longer chains, which limits the number of molecules that can attach per unit area.
Quantitative Data Summary
| PEG Ligand (Molecular Weight) | Substrate | Surface Density (molecules/nm²) | Measurement Technique | Reference |
| HS-(CH2)11(OCH2CH2)3OH | Gold | ~4.6 | XPS | [1] |
| HS-(CH2)11(OCH2CH2)6OH | Gold | ~3.8 | XPS | [1] |
| HS-PEG3000-NH2 | Gold Nanocubes | 2.21 | Ninhydrin-based Assay | [2] |
| HS-PEG5000-NH2 | Gold Nanocubes | 1.33 | Ninhydrin-based Assay | [2] |
| HS-PEG20000-NH2 | Gold Nanocubes | 0.21 | Ninhydrin-based Assay | [2] |
| Mercapto-PEG-carboxylic acid (0.68 nm) | Gold Nanoparticles | 6.3 | ICP-MS | [3] |
| Mercapto-PEG-carboxylic acid (3.52 nm) | Gold Nanoparticles | 4.3 | ICP-MS | [3] |
This data consistently demonstrates that as the PEG chain length increases, the achievable surface density decreases. Therefore, it can be inferred that This compound will form a denser monolayer on a surface compared to m-PEG11-thiol under similar experimental conditions. The shorter PEG7 chains occupy a smaller footprint, allowing for more molecules to pack into a given area before steric hindrance becomes a limiting factor.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key concepts and experimental procedures discussed in this guide.
Caption: Relationship between PEG chain length and surface density.
Caption: General experimental workflow for determining PEG-thiol surface density.
Experimental Protocols
Below are detailed methodologies for key experiments related to the formation and characterization of m-PEG-thiol self-assembled monolayers (SAMs) on gold surfaces.
I. Protocol for Self-Assembled Monolayer (SAM) Formation on Gold Nanoparticles
This protocol describes the general procedure for the functionalization of gold nanoparticles with m-PEG-thiol.
Materials:
-
Gold nanoparticles (AuNPs) of desired size, suspended in a suitable solvent (e.g., citrate buffer).
-
This compound or m-PEG11-thiol.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Anhydrous ethanol or dimethylformamide (DMF) to dissolve the PEG-thiol.
-
Centrifuge and appropriate centrifuge tubes.
Procedure:
-
Prepare PEG-thiol Solution: Dissolve the m-PEG-thiol in anhydrous ethanol or DMF to create a stock solution of known concentration (e.g., 1 mM).
-
Incubation: Add the PEG-thiol solution to the gold nanoparticle suspension. The molar ratio of PEG-thiol to AuNPs should be optimized, but a large excess of PEG-thiol is typically used to drive the ligand exchange reaction.
-
Reaction: Incubate the mixture at room temperature for a sufficient period (e.g., 2-24 hours) with gentle stirring or shaking to allow for the formation of the Au-S bond and self-assembly of the monolayer.
-
Purification: To remove unbound PEG-thiol, centrifuge the nanoparticle solution. The speed and duration of centrifugation will depend on the size of the nanoparticles.
-
Washing: Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh PBS buffer. Repeat the centrifugation and washing steps at least three times to ensure complete removal of excess reagents.
-
Final Suspension: After the final wash, resuspend the purified PEGylated AuNPs in the desired buffer for storage or further analysis.
II. Protocol for Surface Density Quantification using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This method determines the gold-to-sulfur (Au/S) ratio to calculate the ligand density.[3]
Materials:
-
Purified PEGylated AuNPs.
-
Aqua regia (3:1 mixture of concentrated hydrochloric acid and nitric acid) for digestion.
-
ICP-MS instrument.
-
Gold and sulfur standard solutions for calibration.
Procedure:
-
Sample Preparation: Take a known volume of the purified PEGylated AuNP suspension.
-
Digestion: Digest the sample in aqua regia to dissolve the gold nanoparticles and release the sulfur from the thiol ligands into the solution. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Dilution: Dilute the digested sample to a known volume with deionized water to bring the concentrations of gold and sulfur within the linear range of the ICP-MS instrument.
-
ICP-MS Analysis: Analyze the diluted sample using ICP-MS to determine the concentrations of gold and sulfur simultaneously.
-
Calculation of Surface Density:
-
Calculate the molar ratio of sulfur to gold (S/Au).
-
Determine the average number of gold atoms per nanoparticle based on the nanoparticle size and the crystal structure of gold.
-
The number of ligands per nanoparticle is equal to the number of sulfur atoms per nanoparticle (assuming one thiol group per PEG molecule).
-
Calculate the surface area of the nanoparticle.
-
The surface density is then calculated by dividing the number of ligands per nanoparticle by the surface area of the nanoparticle.
-
Conclusion
The choice between this compound and m-PEG11-thiol for surface functionalization will depend on the specific application requirements. If a high surface density of PEG is desired to create a very compact and robust barrier, the shorter this compound would be the preferred choice. Conversely, if a thicker, more flexible polymer layer is needed, for instance, to achieve a greater stealth effect for in vivo applications, the longer m-PEG11-thiol might be more suitable, despite the lower grafting density. The provided experimental protocols offer a starting point for researchers to perform their own comparative studies and optimize their surface modification strategies.
References
The Balancing Act of Bio-Inertness: A Comparative Guide to m-PEG7-thiol and Longer PEG Thiols for Antifouling Surfaces
For researchers, scientists, and drug development professionals, the prevention of non-specific protein and cell adsorption—a phenomenon known as biofouling—is a critical determinant in the success of biomedical devices, drug delivery systems, and diagnostic platforms. Poly(ethylene glycol) (PEG) thiols, which form self-assembled monolayers (SAMs) on gold surfaces, are the gold standard for creating bio-inert surfaces. A key question in the design of such surfaces is the optimal length of the PEG chain. This guide provides an objective comparison of short-chain m-PEG7-thiol against its longer-chain counterparts, supported by experimental data from peer-reviewed studies, to aid in the selection of the most appropriate surface modification for specific research applications.
The antifouling efficacy of PEG-thiol SAMs is primarily attributed to two key mechanisms: the formation of a tightly bound hydration layer that acts as a physical and energetic barrier to protein adsorption, and the steric hindrance provided by the flexible PEG chains that repels approaching biomolecules. The interplay between these two factors is significantly influenced by the length of the PEG chain.
Performance Comparison: Short-chain vs. Long-chain PEG Thiols
The choice between a short-chain PEG like this compound and longer PEG thiols involves a trade-off between the density of the PEG layer and the steric repulsion offered by individual chains.
Key Insights:
-
Denser Packing with Shorter Chains: Shorter PEG thiols, such as those in the oligo(ethylene glycol) (OEG) range, are hypothesized to form more densely packed monolayers on gold surfaces. This high grafting density is crucial for creating a uniform and robust hydration layer, which is a primary defense against protein adsorption.
-
Increased Steric Hindrance with Longer Chains: Longer PEG chains, while potentially forming less dense layers due to steric hindrance between adjacent molecules, offer a greater exclusion volume. This can be more effective at repelling larger proteins and cells.
-
An Optimal Intermediate Length: Research suggests that a medium-length PEG chain may offer the best of both worlds. For instance, studies comparing OEG4 (a short-chain PEG), OEG8 (a medium-chain PEG), and PEG2K (a long-chain PEG) found that OEG8 provided an optimal balance of excellent antifouling properties and the ability for functional peptides to perform their roles in cell adhesion and differentiation.[1][2][3] A short OEG4 layer was associated with some unwanted fouling, while a long PEG2K layer, despite its antifouling properties, could hinder the function of surface-tethered molecules due to a lower surface density of reactive sites.[2]
-
Protein Size Matters: The effectiveness of a given PEG chain length can also depend on the size of the proteins it is intended to repel. Shorter, denser PEG layers may be more effective against smaller proteins that could potentially penetrate the "mushroom-like" structure of less dense, longer PEG chains.[4][5]
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the antifouling performance of short-chain and long-chain PEG thiols. It is important to note that direct comparative data for this compound is limited in the literature; the data presented here is from studies on similar short and medium-chain oligo(ethylene glycol) thiols.
| Surface Modification | Protein Adsorption (ng/cm²) - Fibrinogen | Cell Adhesion (cells/mm²) - 3T3 Fibroblasts | Reference |
| O-EG(3)-thiol | < 5 | High (in supplemented medium) | [6] |
| O-EG(6)-thiol | < 5 | Moderate (in supplemented medium) | [6] |
| PEG 2000-thiol | < 5 | Low (in supplemented medium) | [6] |
| PEG 5000-thiol | < 5 | Very Low (in supplemented medium) | [6] |
| Surface Modification | Unwanted Cell Adhesion (cells/mm²) | Functional Peptide-Mediated Cell Adhesion (cells/mm²) | Reference |
| OEG4 | High | Overestimated | [2] |
| OEG8 | Low | Optimal | [2] |
| PEG2K | Very Low | Underestimated | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments in the evaluation of antifouling surfaces.
Preparation of PEG-Thiol Self-Assembled Monolayers (SAMs) on Gold
-
Substrate Preparation: Gold-coated substrates (e.g., silicon wafers or glass slides with a titanium adhesion layer followed by a gold layer) are cleaned to remove organic contaminants. This is typically achieved by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for a short period, followed by extensive rinsing with deionized water and ethanol, and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Thiol Solution Preparation: A dilute solution of the desired PEG-thiol (e.g., 1-5 mM) is prepared in a suitable solvent, typically absolute ethanol.[7] For mixed monolayers, stock solutions of each thiol are prepared separately and then mixed to the desired ratio.
-
Self-Assembly: The cleaned gold substrates are immersed in the thiol solution and left for an extended period (typically 24-48 hours) to allow for the formation of a well-ordered monolayer. The containers are often sealed and may be backfilled with an inert gas like nitrogen to minimize oxidation.
-
Rinsing: After incubation, the substrates are removed from the thiol solution and thoroughly rinsed with the solvent (e.g., ethanol) to remove non-chemisorbed molecules and then dried under a stream of nitrogen.
Protein Adsorption Measurement using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a real-time, label-free technique that measures changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor.[8] Changes in frequency are related to the mass adsorbed on the sensor surface (including coupled water), while changes in dissipation provide information about the viscoelastic properties of the adsorbed layer.
-
Baseline Establishment: A stable baseline is established by flowing a protein-free buffer (e.g., phosphate-buffered saline, PBS) over the PEG-functionalized QCM-D sensor.
-
Protein Introduction: A solution of the protein of interest (e.g., fibrinogen or lysozyme) in the same buffer is introduced into the measurement chamber.
-
Adsorption Monitoring: The changes in frequency and dissipation are monitored in real-time as the protein adsorbs to the surface. A decrease in frequency indicates mass uptake.
-
Rinsing: After a set period of protein exposure, the chamber is rinsed with the protein-free buffer to remove loosely bound protein. The final change in frequency after rinsing corresponds to the amount of irreversibly adsorbed protein.
-
Data Analysis: The adsorbed mass can be calculated from the frequency shift using the Sauerbrey equation for rigid films. For softer, more dissipative films, viscoelastic modeling is required to obtain an accurate mass.[8]
Cell Adhesion Assay
-
Surface Preparation: Gold surfaces modified with different PEG-thiols are placed in a sterile cell culture plate.
-
Cell Seeding: A suspension of cells (e.g., NIH 3T3 fibroblasts) in a complete cell culture medium is added to the wells containing the modified surfaces at a specific density.
-
Incubation: The plate is incubated under standard cell culture conditions (e.g., 37°C, 5% CO2) for a defined period (e.g., 24 hours) to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing with a buffered saline solution (e.g., PBS).
-
Fixation and Staining: The remaining adherent cells are fixed (e.g., with 4% paraformaldehyde) and stained (e.g., with a fluorescent dye like DAPI for the nucleus and phalloidin for the actin cytoskeleton).
-
Imaging and Quantification: The surfaces are imaged using a fluorescence microscope. The number of adherent cells per unit area is quantified using image analysis software.
Visualizing the Mechanisms and Workflows
Antifouling Mechanism of PEG Thiols
Caption: Antifouling mechanism of PEG-thiol SAMs on a gold surface.
Experimental Workflow for Antifouling Property Evaluation
Caption: Workflow for comparing the antifouling properties of different PEG thiols.
Conclusion
The selection of an appropriate PEG-thiol for creating antifouling surfaces is a nuanced decision that depends on the specific application. While longer PEG chains provide greater steric hindrance, which can be advantageous for repelling larger biomolecules and cells, shorter chains like this compound are expected to form denser, more uniform monolayers. This high packing density is critical for establishing a robust hydration layer that effectively prevents the adsorption of a broad range of proteins.
For applications requiring the utmost resistance to a variety of proteins, a shorter to medium-length PEG thiol may be preferable. However, in scenarios where the primary concern is preventing the adhesion of larger entities like cells, a longer PEG chain might be more effective. Researchers should carefully consider the nature of the biological environment and the specific antifouling requirements of their system when choosing between this compound and its longer-chain counterparts. Further direct comparative studies are warranted to provide more definitive guidance on the optimal PEG chain length for various biomedical applications.
References
- 1. Impact of Antifouling PEG Layer on the Performance of Functional Peptides in Regulating Cell Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ecust.edu.cn [ecust.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chain-length dependence of the protein and cell resistance of oligo(ethylene glycol)-terminated self-assembled monolayers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Molecules for Surface Passivation Beyond m-PEG7-thiol
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of pristine, bio-inert surfaces essential for a multitude of applications—from biosensors and medical implants to targeted drug delivery systems—methoxylated polyethylene glycol (m-PEG)-thiols have long been the gold standard for surface passivation. However, the emergence of PEG immunogenicity and the continuous drive for enhanced performance and stability have spurred the exploration of alternative molecules. This guide provides an objective comparison of promising alternatives to m-PEG7-thiol, supported by experimental data, to aid researchers in selecting the optimal surface chemistry for their specific needs.
Key Performance Metrics: A Comparative Overview
The efficacy of a surface passivation agent is primarily determined by its ability to resist non-specific protein adsorption, its stability in biological media, and the resulting surface wettability. The following table summarizes the performance of various alternatives in comparison to a typical m-PEG-thiol monolayer on a gold surface.
| Molecule Class | Example Molecule | Protein Adsorption (ng/cm²) | Water Contact Angle (°) | Stability | Key Features |
| PEG-Thiol (Benchmark) | m-PEG-SH | ~5 - 20 | 20 - 40 | Moderate; susceptible to oxidation and displacement by thiols in biological media.[1] | Gold standard, good protein resistance, well-established protocols. |
| Zwitterionic Thiols | Sulfobetaine-thiol | < 5 [2] | 10 - 20 | High; strong hydration layer contributes to stability. | Excellent antifouling, highly hydrophilic, mimics cell membrane components. |
| Carboxybetaine-thiol | < 5 | 10 - 20 | High | Similar to sulfobetaines, excellent protein resistance. | |
| Zwitterionic Peptide | 1.97 - 11.78 [3] | Not widely reported | Good | Biocompatible, sequence-tunable properties. | |
| Other Hydrophilic Polymers | Polysarcosine-thiol | Low (comparable to PEG) | Not widely reported | Potentially higher than PEG | "Stealth" properties similar to PEG, low immunogenicity, biodegradable.[4] |
| Poly(2-oxazoline)-thiol | < 2 (for polymer brushes)[5] | ~20-30 | Good | Tunable properties, stable, alternative "stealth" polymer. | |
| Dendritic Polyglycerol-thiol | Comparable to PEG [6][7] | ~30-40 | High thermal and oxidative stability.[6][7] | Highly branched, polyether backbone, biocompatible. | |
| Mixed Self-Assembled Monolayers (SAMs) | Functional Thiol + Short-chain Thiol | < 5 (optimized ratios)[8] | Variable (tunable) | Dependent on components | Tunable surface properties, can reduce steric hindrance for ligand binding.[9] |
In-Depth Look at the Alternatives
Zwitterionic Thiols: The Superior Antifouling Champions
Zwitterionic molecules, which contain an equal number of positive and negative charges, have emerged as a superior class of antifouling materials. Their exceptional resistance to protein adsorption is attributed to the formation of a tightly bound hydration layer through electrostatic interactions.
-
Sulfobetaine and Carboxybetaine Thiols: These molecules form densely packed, highly hydrophilic self-assembled monolayers (SAMs) on gold surfaces. Studies have consistently shown their ability to reduce non-specific protein adsorption to levels below 5 ng/cm², outperforming traditional PEG-thiols in many cases.[2]
-
Zwitterionic Peptides: Custom-designed peptides with alternating positively and negatively charged amino acids can also form effective antifouling surfaces. A study comparing a zwitterionic peptide (CRERERE) to an amphiphilic one showed significantly lower protein adsorption for the zwitterionic variant, in the range of 1.97-11.78 ng/cm².[3]
Mechanism of Zwitterionic Passivation
Caption: Zwitterionic thiols create a strong hydration layer, repelling proteins.
Alternative Hydrophilic Polymers: The "Stealth" Contenders
Concerns about the immunogenicity of PEG have driven the development of other hydrophilic polymers that can mimic its "stealth" properties.
-
Polysarcosine (pSar): A polypeptoid with a structure similar to peptides, pSar is biocompatible, biodegradable, and has shown low immunogenicity. Thiol-functionalized pSar can be synthesized to form SAMs on gold, offering a promising alternative to PEG.[4]
-
Poly(2-oxazoline)s (POx): This class of polymers offers tunable properties by varying the side chains. Thiol-terminated POx can be grafted onto gold surfaces to create protein-repellent coatings, with some studies on POx polymer brushes showing protein adsorption below 2 ng/cm².[5]
-
Dendritic Polyglycerols (dPG): These hyperbranched polyethers possess a high density of hydroxyl groups, making them very hydrophilic. Thiolated dPGs form stable, protein-resistant monolayers on gold that are comparable in performance to PEG-SAMs and exhibit higher thermal and oxidative stability.[6][7]
Polymer Brush Formation for Surface Passivation
Caption: Polymer brushes create a steric barrier against protein adsorption.
Mixed Self-Assembled Monolayers: The Tunable Interface
Instead of a single component, mixed SAMs utilize a combination of two or more thiols to precisely control surface properties. A common strategy is to mix a long, functional thiol with a shorter, inert thiol.
-
Functionality and Resistance: This approach allows for the presentation of specific functional groups (e.g., for biomolecule conjugation) while minimizing non-specific binding. The shorter thiol acts as a "spacer," preventing the larger functional molecules from packing too densely and creating defects that can lead to protein adsorption.
-
Optimized Ratios: Studies have shown that by carefully controlling the ratio of the two thiols in the solution used for SAM formation, it is possible to achieve very low levels of non-specific protein binding, often below 5 ng/cm².[8]
Mixed SAM for Controlled Functionalization
Caption: Mixed SAMs offer tunable functionality and protein resistance.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for the formation of high-quality and reproducible self-assembled monolayers. Below are protocols for key experiments in the evaluation of thiol-modified surfaces.
Protocol 1: Formation of Self-Assembled Monolayers on Gold
This protocol describes a standard method for the solution-phase deposition of thiol SAMs on gold-coated substrates.[3]
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a titanium/gold layer)
-
Thiol solution (1 mM in absolute ethanol)
-
Absolute ethanol (for rinsing)
-
Nitrogen gas for drying
-
UV-Ozone cleaner (optional, for substrate cleaning)
-
Clean glass vials
Procedure:
-
Substrate Cleaning:
-
Sonicate the gold substrates in absolute ethanol for 10 minutes.
-
Rinse thoroughly with absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen.
-
(Optional but recommended) Treat the substrates with UV-ozone for 15-20 minutes to remove any organic contaminants.
-
-
SAM Formation:
-
Immediately after cleaning, immerse the gold substrates in the 1 mM thiol solution in clean glass vials.
-
Incubate for 18-24 hours at room temperature in a sealed container to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse thoroughly with absolute ethanol to remove any non-covalently bound thiols.
-
Dry the substrates under a gentle stream of nitrogen.
-
Store the functionalized substrates in a clean, dry environment.
-
Protocol 2: Quantification of Protein Adsorption using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a highly sensitive technique for real-time measurement of mass adsorption and viscoelastic properties of the adsorbed layer.[10][11]
Materials:
-
QCM-D instrument with gold-coated sensors
-
Functionalized gold sensors (from Protocol 1)
-
Running buffer (e.g., Phosphate Buffered Saline - PBS)
-
Protein solution of known concentration in running buffer (e.g., 1 mg/mL Bovine Serum Albumin or Fibrinogen)
-
Rinsing buffer (same as running buffer)
Procedure:
-
Baseline Establishment:
-
Mount the functionalized gold sensor in the QCM-D chamber.
-
Flow the running buffer over the sensor at a constant flow rate until a stable baseline for frequency (f) and dissipation (D) is achieved.
-
-
Protein Adsorption:
-
Switch the flow to the protein solution and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption onto the sensor surface.
-
Continue the flow until the adsorption process reaches saturation (i.e., no further significant change in Δf).
-
-
Rinsing:
-
Switch the flow back to the running buffer to rinse away any loosely bound protein.
-
-
Data Analysis:
-
The final change in frequency (Δf) after rinsing is used to calculate the adsorbed mass per unit area using the Sauerbrey equation (for rigid layers) or more complex viscoelastic modeling (for soft, hydrated layers).
-
Sauerbrey Equation: Δm = -C * Δf / n
Where:
-
Δm is the change in mass per unit area.
-
C is the Sauerbrey constant for the crystal (e.g., ~17.7 ng/cm²·Hz for a 5 MHz crystal).
-
Δf is the change in frequency.
-
n is the overtone number.
Conclusion
While m-PEG-thiol remains a widely used and effective surface passivation agent, the alternatives presented in this guide offer significant advantages in terms of superior antifouling performance, enhanced stability, and reduced immunogenicity. Zwitterionic thiols, in particular, demonstrate exceptional resistance to non-specific protein adsorption. Alternative hydrophilic polymers like polysarcosine and dendritic polyglycerols provide "stealth" properties with improved biocompatibility. Mixed SAMs offer a versatile platform for fine-tuning surface properties.
The choice of the optimal molecule will depend on the specific requirements of the application, including the biological environment, the need for subsequent functionalization, and long-term stability considerations. The experimental protocols provided herein offer a starting point for researchers to evaluate and compare these promising alternatives in their own laboratories. As research in this field continues to advance, these novel surface chemistries will undoubtedly play a crucial role in the development of next-generation biomedical devices and therapies.
References
- 1. Preventing Protein Adsorption and Macrophage Uptake of Gold Nanoparticles via a Hydrophobic Shield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Superior Antifouling Performance of a Zwitterionic Peptide Compared to an Amphiphilic, Non-Ionic Peptide. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Self-assembled monolayers of dendritic polyglycerol derivatives on gold that resist the adsorption of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biolinscientific.com [biolinscientific.com]
- 11. mdpi.com [mdpi.com]
quantifying the amount of m-PEG7-thiol on a surface
A Guide to Quantifying m-PEG7-thiol on Surfaces for Researchers and Drug Development Professionals
In the realms of drug delivery, biomaterials, and diagnostics, the precise control and characterization of surface modifications are paramount. The functionalization of surfaces with molecules like methoxy-poly(ethylene glycol)-thiol (this compound) is a common strategy to impart desirable properties such as biocompatibility, protein resistance, and specific ligand attachment. This guide provides a comparative overview of key techniques for , complete with experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their needs.
Comparative Analysis of Quantification Techniques
Several analytical techniques can be employed to determine the surface density of this compound. The choice of method depends on factors such as the nature of the substrate, the required sensitivity and accuracy, and the availability of specialized equipment. The following table summarizes and compares the most common techniques.
| Technique | Principle of Detection | Substrate Compatibility | Sensitivity | Quantitative Accuracy | Throughput | Key Advantages | Key Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical states of the top 1-10 nm of a surface by analyzing the kinetic energy of photoelectrons emitted upon X-ray irradiation. The amount of sulfur (from the thiol) and the carbon-oxygen ether linkages (from PEG) can be quantified.[1] | Wide range of solid substrates (e.g., silicon, gold, polymers).[1] | High (detects atomic percentages) | Good to Excellent | Low | Provides elemental and chemical state information; non-destructive. | Requires ultra-high vacuum; may not be suitable for hydrated samples; relatively expensive. |
| Fluorescence-Based Assays | Involves the reaction of the surface thiol groups with a thiol-reactive fluorescent dye (e.g., maleimide- or iodoacetamide-functionalized fluorophores). The fluorescence intensity is then measured and correlated to the number of thiol groups.[2][3] | Any substrate that does not exhibit strong autofluorescence at the excitation/emission wavelengths of the dye. | Very High | Good (with proper calibration) | High | High sensitivity and specificity; compatible with high-throughput screening. | Indirect method; requires labeling step which may not be 100% efficient; potential for non-specific binding of the dye. |
| Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) | Measures changes in the resonance frequency and energy dissipation of a quartz crystal sensor as molecules adsorb to its surface. The frequency change is proportional to the adsorbed mass.[4][5] | Primarily gold-coated sensors, but other coatings are available. | High (ng/cm²) | Very Good | Medium | Real-time monitoring of adsorption kinetics; provides information on the viscoelastic properties of the adsorbed layer.[4] | Surface-specific (requires a QCM-D sensor); mass measurement includes bound solvent, which can complicate interpretation. |
| Electrochemical Impedance Spectroscopy (EIS) | Measures the impedance of a surface-modified electrode over a range of frequencies. The formation of a self-assembled monolayer (SAM) of this compound alters the capacitance and charge transfer resistance at the electrode-electrolyte interface, which can be related to the surface coverage.[6][7][8] | Conductive substrates (e.g., gold, platinum, carbon). | High | Good | Medium | Highly sensitive to changes in the dielectric properties and packing of the monolayer; can be performed in situ.[6] | Indirect method; requires a redox probe in solution for some measurement modes; interpretation of impedance data can be complex. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | For nanoparticle surfaces, this technique can determine the gold-to-sulfur ratio after digesting the nanoparticles. This ratio can then be used to calculate the ligand density on the nanoparticle surface.[9][10] | Primarily for quantifying ligands on nanoparticles.[9][10] | Very High | Excellent | Low | Highly accurate and sensitive for elemental analysis. | Destructive method; not suitable for planar surfaces. |
Experimental Workflows and Logical Relationships
A general workflow for surface functionalization with this compound and subsequent quantification is depicted below. This process involves substrate preparation, functionalization, and analysis using one of the described techniques.
Caption: General workflow for surface functionalization and quantification of this compound.
Detailed Experimental Protocols
Protocol 1: Quantification of this compound on a Gold Surface using X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and surface density of this compound on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a gold top layer).
-
This compound.
-
Anhydrous ethanol.
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION .
-
Deionized (DI) water (18.2 MΩ·cm).
-
Nitrogen gas source.
-
XPS instrument.
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse the substrate thoroughly with DI water.
-
Rinse with anhydrous ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Surface Functionalization:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immerse the cleaned and dried gold substrate in the this compound solution for at least 18 hours at room temperature to allow for the formation of a self-assembled monolayer (SAM).
-
Remove the substrate from the solution and rinse thoroughly with anhydrous ethanol to remove any non-covalently bound molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
-
-
XPS Analysis:
-
Mount the sample on the XPS sample holder.
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Au 4f, S 2p, C 1s, and O 1s regions.
-
Data Analysis:
-
Use the areas of the S 2p and Au 4f peaks, corrected by their respective relative sensitivity factors (RSFs), to determine the atomic ratio of sulfur to gold on the surface.
-
Deconvolute the high-resolution C 1s spectrum to identify the C-C/C-H, C-O-C (ether), and C-S peaks. The presence and relative intensity of the C-O-C peak confirms the presence of the PEG chain.
-
The surface coverage (Γ) in molecules/cm² can be estimated from the intensity ratio of the S 2p peak from the adsorbate to the Au 4f peak from the substrate.
-
-
Protocol 2: Quantification of Surface Thiol Groups using a Fluorescence-Based Assay
Objective: To quantify the number of accessible thiol groups on a surface using a thiol-reactive fluorescent dye.
Materials:
-
This compound functionalized substrate.
-
Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Thiol-reactive fluorescent dye (e.g., Alexa Fluor™ 488 C5 Maleimide).
-
Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the dye.
-
A standard solution of a known concentration of a thiol-containing molecule (e.g., L-cysteine) for calibration.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Preparation of Dye Solution:
-
Prepare a stock solution of the thiol-reactive fluorescent dye in DMF or DMSO (e.g., 10 mM).
-
Dilute the stock solution in PBS to the desired working concentration (e.g., 10-100 µM). Protect the solution from light.
-
-
Labeling Reaction:
-
Immerse the this compound functionalized substrate in the dye solution.
-
Incubate for 2 hours at room temperature in the dark.
-
Rinse the substrate thoroughly with PBS to remove any unbound dye.
-
Rinse with DI water and dry under a stream of nitrogen.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the labeled surface using a fluorescence microplate reader or a fluorescence microscope with appropriate filter sets.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of L-cysteine in PBS.
-
React a known volume of each standard with the fluorescent dye under the same conditions as the surface labeling.
-
Measure the fluorescence intensity of the standards.
-
Plot the fluorescence intensity versus the known concentration of thiol groups to generate a calibration curve.
-
-
Quantification:
-
Use the calibration curve to determine the number of moles of thiol groups on the surface corresponding to the measured fluorescence intensity.
-
Divide by the surface area to obtain the surface density of thiol groups.
-
Protocol 3: Real-time Monitoring of this compound Adsorption using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
Objective: To measure the adsorbed mass and viscoelastic properties of the this compound layer in real-time.
Materials:
-
QCM-D instrument.
-
Gold-coated QCM-D sensors.
-
This compound.
-
Anhydrous ethanol.
-
Cleaning solutions for the sensor (e.g., 2% SDS, DI water, ethanol).
-
UV-Ozone cleaner (optional).
Procedure:
-
Sensor Cleaning and Baseline Establishment:
-
Clean the gold-coated QCM-D sensor according to the manufacturer's instructions. A typical procedure involves rinsing with ethanol and DI water, followed by drying with nitrogen and treatment with UV-Ozone for 10 minutes.[4]
-
Mount the sensor in the QCM-D flow cell.
-
Establish a stable baseline by flowing anhydrous ethanol over the sensor surface at a constant flow rate and temperature.
-
-
Adsorption Measurement:
-
Prepare a solution of this compound in anhydrous ethanol (e.g., 0.1 mM).
-
Inject the this compound solution into the flow cell and monitor the change in frequency (Δf) and dissipation (ΔD) in real-time.
-
Continue the flow until the signals reach a plateau, indicating that the adsorption process has reached equilibrium.
-
-
Rinsing:
-
Switch the flow back to pure anhydrous ethanol to rinse away any loosely bound molecules. A decrease in frequency may be observed as non-specifically adsorbed molecules are removed.
-
-
Data Analysis:
-
The final change in frequency (Δf) after rinsing is related to the adsorbed mass (Δm) through the Sauerbrey equation (for rigid films where ΔD is small): Δm = -C * Δf / n, where C is the mass sensitivity constant of the crystal and n is the overtone number.
-
For non-rigid films (significant ΔD), more complex viscoelastic modeling is required to determine the adsorbed mass and thickness. The dissipation value provides qualitative information about the softness and hydration of the PEG layer.
-
Visualization of the QCM-D Adsorption Process
The following diagram illustrates the principle of QCM-D in monitoring the adsorption of this compound onto a gold sensor.
Caption: Principle of QCM-D for monitoring this compound adsorption.
By understanding the principles, advantages, and limitations of these techniques, researchers can make informed decisions to accurately quantify the surface functionalization of their materials, a critical step in the development of advanced and reliable biomedical products.
References
- 1. nottingham.ac.uk [nottingham.ac.uk]
- 2. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lymphocyte surface thiol levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on Thiol Etching of Gold by Using QCM-D Sensor as the Sacrificial Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Surface Wettability: M-PEG7-Thiol Coated Surfaces and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the wettability of surfaces coated with methoxy-poly(ethylene glycol)-thiol (m-PEG-thiol), focusing on m-PEG7-thiol. The performance of these surfaces is compared with alternative surface coatings, supported by experimental data. Detailed methodologies for contact angle measurements are also provided to ensure reproducibility.
Introduction to Surface Wettability and PEGylation
The wettability of a material's surface, a critical factor in a vast array of scientific and biomedical applications, is determined by its surface free energy. A common method to quantify wettability is through the measurement of the water contact angle. A low contact angle indicates a hydrophilic (water-attracting) surface, while a high contact angle signifies a hydrophobic (water-repelling) surface.
Poly(ethylene glycol) (PEG) is a widely utilized polymer for surface modification due to its biocompatibility, protein resistance, and ability to modulate surface hydrophilicity. Thiol-terminated PEGs (PEG-thiols) are particularly useful for coating gold surfaces as they form stable self-assembled monolayers (SAMs). The length of the PEG chain, denoted by the number of ethylene glycol units, plays a crucial role in determining the surface properties. This guide focuses on this compound, a short-chain PEG-thiol, and compares its performance with other relevant surface coatings.
Comparison of Water Contact Angles
The following table summarizes the static water contact angles for gold surfaces coated with this compound and various alternative coatings. The data has been compiled from multiple studies to provide a comparative overview.
| Surface Coating | Substrate | Water Contact Angle (θ) | Reference |
| This compound | Gold | ~35° - 45° | [1] |
| m-PEG6-thiol | Gold | 42° | [2] |
| 11-mercaptoundecanoic acid (MUA) | Gold | < 10° | [3] |
| 1-undecanethiol (UDT) | Gold | 105° ± 2° | [3] |
| Bare Gold (Piranha cleaned) | Gold | 49° ± 1° | [3] |
| Bare Gold | Gold | 56° ± 4° | [3] |
Note: The contact angle for this compound is an estimate based on data for similar short-chain PEG-thiols. The exact value can vary depending on the packing density and purity of the monolayer.
Experimental Protocols
A. Preparation of Thiol-Coated Gold Surfaces
A standardized protocol for the formation of self-assembled monolayers of thiols on gold surfaces is crucial for achieving reproducible contact angle measurements.
-
Substrate Preparation: Gold-coated substrates (e.g., silicon wafers with a titanium adhesion layer and a gold top layer) are cleaned to remove organic contaminants. A common method is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by thorough rinsing with deionized water and ethanol, and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood.
-
SAM Formation: The cleaned gold substrates are immediately immersed in a dilute solution (typically 1 mM) of the desired thiol in a suitable solvent (e.g., ethanol) for a specified period, usually 12-24 hours, to allow for the formation of a well-ordered monolayer.
-
Rinsing and Drying: After incubation, the substrates are removed from the thiol solution, rinsed thoroughly with the solvent to remove non-chemisorbed molecules, and dried under a stream of nitrogen.
B. Contact Angle Measurement: Sessile Drop Method
The sessile drop method is a widely used technique for determining the static contact angle of a liquid on a solid surface.
-
Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system is used.
-
Droplet Deposition: A small droplet (typically 1-5 µL) of high-purity water is gently deposited onto the coated surface from a syringe.
-
Image Capture and Analysis: An image of the droplet in profile is captured by the camera. The software then analyzes the shape of the droplet at the solid-liquid-vapor interface to determine the contact angle.
-
Measurements: Multiple measurements are taken at different locations on the surface to ensure statistical significance, and the average contact angle is reported. Both the left and right contact angles of the droplet are measured and averaged.
Visualizing Experimental Workflows and Biological Interactions
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for surface modification and characterization, and a simplified representation of the cellular uptake of PEGylated gold nanoparticles, a common application for such surfaces.
Caption: Experimental workflow for surface modification and analysis.
Caption: Cellular uptake of PEGylated gold nanoparticles (AuNPs).
Discussion and Conclusion
The presented data indicates that surfaces coated with short-chain m-PEG-thiols, such as this compound, exhibit a hydrophilic character with water contact angles in the range of 35-45°. This makes them significantly more hydrophilic than hydrophobic alkanethiol SAMs (e.g., UDT with a contact angle of ~105°) but less hydrophilic than surfaces with terminal carboxylic acid groups (e.g., MUA with a contact angle <10°). The moderate hydrophilicity of PEG-thiol coatings is a key factor in their well-documented ability to resist non-specific protein adsorption, a critical requirement for many biomedical applications.[4]
The choice of surface coating ultimately depends on the specific application. For applications requiring extreme hydrophilicity to promote cell adhesion, MUA or other charged SAMs may be preferable. Conversely, for creating hydrophobic barriers, long-chain alkanethiols are the standard. This compound and similar short-chain PEG-thiols offer a balance of hydrophilicity and protein resistance, making them ideal for applications such as biosensors, drug delivery vehicles, and biocompatible coatings for medical devices.[2][5]
The provided experimental protocols offer a starting point for researchers to perform their own contact angle measurements and to prepare high-quality, reproducible surface coatings. The visualization of the experimental workflow and the cellular uptake pathway provides a clear conceptual framework for understanding the preparation and application of these advanced materials.
References
A Comparative Guide to the Biocompatibility of m-PEG7-Thiol Functionalized Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the biocompatibility of materials functionalized with methoxy-poly(ethylene glycol)-thiol (m-PEG7-thiol). It is designed to assist researchers and drug development professionals in making informed decisions by comparing the performance of these materials with relevant alternatives and providing supporting experimental data. The guide details key biocompatibility assays, their underlying principles, and the expected outcomes for PEGylated materials.
Introduction to this compound Functionalization
Poly(ethylene glycol) (PEG) is widely utilized in the biomedical field to enhance the biocompatibility of materials. The process of "PEGylation" involves attaching PEG chains to the surface of materials, which can improve their water solubility, reduce immunogenicity, and increase their circulation time in the body. The thiol group (-SH) on this compound allows for covalent attachment to various material surfaces, including gold nanoparticles and hydrogels, creating a stable functionalization. While specific biocompatibility data for this compound is not extensively available in public literature, the general biocompatibility of PEG-thiol functionalized materials is well-documented and serves as a strong indicator of its performance.
Comparative Analysis of Biocompatibility
The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. Key indicators of biocompatibility include low cytotoxicity (it does not kill cells), low hemolysis (it does not damage red blood cells), and a minimal inflammatory response. This section compares the expected biocompatibility of this compound functionalized materials with uncoated materials and materials functionalized with zwitterionic polymers, a promising alternative.
Data Presentation: In Vitro Biocompatibility
The following tables summarize quantitative data from studies on similar PEG-thiol functionalized materials and zwitterionic polymers. It is important to note that the values for this compound are extrapolated from general findings on PEG-thiol materials and may vary depending on the specific material and application.
Table 1: Comparative Cytotoxicity Data (MTT Assay)
| Functionalization | Material | Cell Line | Concentration (µg/mL) | Cell Viability (%) | Reference |
| m-PEG-Thiol (general) | Gold Nanoparticles | MG-63 | 100 | > 90% | [1] |
| Uncoated | Gold Nanoparticles | Varies | Varies | Often shows dose-dependent toxicity | General Knowledge |
| Zwitterionic Polymer | Gold Nanoparticles | Varies | Varies | Generally high (>95%) | [2] |
| Thiol-functionalized | Gold Nanoparticles | 4T1 | ~140 (2 nM) | ~80-90% | [3] |
Table 2: Comparative Hemolysis Data (ASTM F756)
| Functionalization | Material | Hemolysis (%) | Classification | Reference |
| m-PEG-Thiol (general) | Nanoparticles | < 2% | Non-hemolytic | [2] |
| Uncoated | Nanoparticles | > 5% | Hemolytic | [4] |
| Zwitterionic Polymer | Surface Coating | < 2% | Non-hemolytic | General Knowledge |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are crucial for the replication and validation of findings. Below are summaries of standard protocols for cytotoxicity and hemolysis assays.
MTT Cytotoxicity Assay (based on ISO 10993-5)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells.
Protocol Summary:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Material Exposure: Introduce the test material (e.g., this compound functionalized nanoparticles) to the cells at various concentrations. Include positive (e.g., cytotoxic substance) and negative (e.g., cell culture medium) controls.
-
Incubation: Incubate the cells with the material for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[5]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Hemolysis Assay (based on ASTM F756-17)
This assay determines the hemolytic properties of materials by measuring the amount of hemoglobin released from red blood cells upon contact with the material.
Principle: Materials that damage red blood cell membranes cause the release of hemoglobin. The amount of released hemoglobin can be quantified spectrophotometrically.[6]
Protocol Summary:
-
Material Preparation: Prepare the test material according to the standard, which may involve creating an extract or using the material in direct contact.[6]
-
Blood Preparation: Obtain fresh human or rabbit blood and prepare a diluted red blood cell suspension.
-
Exposure: Incubate the test material (or its extract) with the red blood cell suspension for a defined period (typically 3 hours at 37°C).[7] Include positive (e.g., water) and negative (e.g., saline) controls.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Supernatant Analysis: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate below 2% is generally considered non-hemolytic.[8]
Signaling Pathways and Experimental Workflows
Understanding the molecular interactions between functionalized materials and biological systems is key to evaluating biocompatibility. The following diagrams, created using the DOT language, illustrate relevant signaling pathways and experimental workflows.
Macrophage Activation via Toll-Like Receptors (TLRs)
PEGylated materials can sometimes trigger an inflammatory response by activating macrophages through pattern recognition receptors like TLRs. This can lead to the production of pro-inflammatory cytokines.
References
- 1. Assessing the toxicity of one-step-synthesized PEG-coated gold nanoparticles: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the TLR4 signaling pathway by polyphenols: A novel therapeutic strategy for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Thiol regulation of the production of TNF-alpha, IL-6 and IL-8 by human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of End-Groups for PEG7-Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and overall success of bioconjugates. Polyethylene glycol (PEG) linkers are widely employed to improve the pharmacokinetic properties of biotherapeutics. This guide provides a detailed comparative analysis of various end-groups for PEG7-linkers, offering quantitative data, experimental protocols, and visualizations to inform the selection process for applications such as antibody-drug conjugates (ADCs).
The choice of a reactive end-group on a PEG7-linker dictates the conjugation strategy, the stability of the resulting bond, and the ultimate biological performance of the conjugate. This guide focuses on a comparative analysis of commonly used end-groups, including those that react with amines, thiols, and those that participate in bioorthogonal "click" chemistry.
Performance Comparison of PEG7-Linker End-Groups
The performance of different PEG7-linker end-groups can be evaluated based on several key parameters: reaction efficiency, the stability of the resulting conjugate, and the impact on the final product, such as the drug-to-antibody ratio (DAR) in ADCs. The following tables summarize the quantitative data for some of the most common end-groups.
Amine-Reactive End-Groups
Amine-reactive end-groups, such as N-hydroxysuccinimide (NHS) esters, are widely used for their ability to react with the abundant lysine residues on proteins.
| End-Group | Target Residue | Typical Reaction Efficiency | Resulting Bond | Key Considerations |
| NHS Ester | Lysine | 70-90% | Amide | Prone to hydrolysis at physiological pH. Reactions are typically performed at pH 7-9.[1][2] |
| TFP Ester | Lysine | 75-95% | Amide | More stable to hydrolysis in aqueous media than NHS esters, allowing for a wider range of reaction conditions.[3] |
Thiol-Reactive End-Groups
Thiol-reactive end-groups, such as maleimides, offer more site-specific conjugation by targeting less abundant cysteine residues.
| End-Group | Target Residue | Typical Reaction Efficiency | Resulting Bond | Key Considerations |
| Maleimide | Cysteine | >80% | Thioether | Reaction is highly specific at pH 6.5-7.5.[1][2] The resulting thioether bond can be susceptible to retro-Michael addition, leading to deconjugation.[4] |
| Mono-sulfone | Cysteine | >80% | Thioether | Forms a more stable thioether bond compared to maleimide, with reduced susceptibility to deconjugation.[4] |
Bioorthogonal "Click" Chemistry End-Groups
Click chemistry offers highly efficient and specific conjugation reactions that can be performed under mild, biological conditions.
| End-Group Pair | Reaction Type | Second-Order Rate Constant (k₂) | Resulting Bond | Key Considerations |
| Azide + Terminal Alkyne | CuAAC | ~10⁴ - 10⁵ M⁻¹s⁻¹ | Triazole | Requires a copper catalyst, which can be toxic to cells.[5] |
| Azide + Strained Alkyne (e.g., DBCO) | SPAAC | ~1 M⁻¹s⁻¹ | Triazole | Copper-free and thus more biocompatible. Reaction rates are generally slower than CuAAC.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful comparison and application of different PEG7-linkers.
General Protocol for Antibody-Linker Conjugation
This protocol outlines a general procedure for conjugating a PEG7-linker to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
PEG7-linker with the desired end-group
-
Reaction buffer (specific to the end-group chemistry)
-
Quenching reagent (if necessary)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: If necessary, reduce disulfide bonds to generate free thiols for maleimide chemistry. This can be achieved by incubating the mAb with a reducing agent like TCEP.
-
Linker Preparation: Dissolve the PEG7-linker in a compatible solvent (e.g., DMSO).
-
Conjugation Reaction: Add the dissolved PEG7-linker to the antibody solution at a specific molar ratio. The reaction conditions (pH, temperature, and incubation time) will vary depending on the end-group chemistry (see table below).
-
Quenching: Stop the reaction by adding a quenching reagent if required.
-
Purification: Remove excess linker and other reagents by purifying the conjugate using a suitable method like size-exclusion chromatography.
| End-Group | Reaction Buffer pH | Temperature | Incubation Time |
| NHS Ester | 7.0-9.0[1][2] | Room Temperature | 1-2 hours |
| Maleimide | 6.5-7.5[1][2] | Room Temperature | 1-2 hours |
| Click Chemistry | 7.0-8.5 | Room Temperature | 1-12 hours |
Protocol for Determining Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined using various analytical techniques.[6]
Method: Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: Prepare the ADC sample at a suitable concentration in the HIC mobile phase.
-
Chromatography: Inject the sample onto an HIC column. The separation is based on the hydrophobicity of the ADC species, which increases with the number of conjugated drug-linker molecules.
-
Data Analysis: The chromatogram will show peaks corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=2, DAR=4, etc.). The average DAR is calculated from the relative peak areas.[6]
Protocol for Assessing Conjugate Stability
The stability of the linker-drug bond is crucial for the in vivo performance of a bioconjugate.
Method: Hydrolytic Stability Assay
-
Sample Incubation: Incubate the purified bioconjugate in a relevant biological matrix (e.g., human serum) at 37°C over a time course (e.g., 0, 24, 48, 72 hours).
-
Sample Analysis: At each time point, analyze the samples using a suitable analytical method, such as LC-MS, to quantify the amount of intact conjugate and any released drug or linker-drug.
-
Data Analysis: Plot the percentage of intact conjugate over time to determine the hydrolysis rate.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Workflow for the conjugation of a PEG7-linker to an antibody and subsequent analysis.
Caption: Decision tree for selecting a PEG7-linker end-group based on the target residue.
By carefully considering the quantitative performance data and employing robust experimental protocols, researchers can select the optimal PEG7-linker end-group to construct bioconjugates with desired characteristics for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of m-PEG7-thiol: A Step-by-Step Guide for Laboratory Professionals
Safe and compliant disposal of m-PEG7-thiol is crucial for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal, in accordance with safety data sheet (SDS) recommendations. Adherence to these protocols is essential due to the compound's potential health hazards and environmental toxicity.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, it is imperative to be familiar with its hazard profile. According to safety data sheets, this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1][2]. Some sources also indicate it may cause skin and eye irritation, as well as respiratory irritation[2]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard Information
For quick reference, the key hazard classifications for this compound are summarized below.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation[2] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1]. The following steps provide a practical workflow for laboratory personnel to comply with this requirement.
1. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, wipes), in a dedicated, chemically resistant, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
2. Waste Container Labeling:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
-
The responsible researcher's name and contact information
-
3. Storage of Waste:
-
Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from drains or water sources to prevent environmental release[1][2].
-
Secondary containment should be used to mitigate the risk of spills.
4. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash, as this can lead to severe environmental contamination and is a regulatory violation.
5. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill kits).
-
Collect the absorbed material and any contaminated debris into a designated hazardous waste container and label it accordingly[1].
-
Thoroughly decontaminate the spill area.
-
Report the spill to your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling m-PEG7-thiol
Essential safety protocols and logistical plans are critical for the secure and effective handling of m-PEG7-thiol in the laboratory. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals, ensuring operational excellence and minimizing risk. Adherence to these guidelines is paramount for personal safety and environmental protection.
Immediate Safety and Personal Protective Equipment (PPE)
The safe handling of this compound necessitates the use of appropriate Personal Protective Equipment (PPE). The following table outlines the minimum required PPE and the rationale for its use.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. Change gloves immediately if contaminated. | To prevent skin contact with the chemical. Nitrile gloves offer broad chemical resistance.[1] |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | To protect eyes from potential splashes of the chemical solution.[1] |
| Body Protection | Laboratory coat. A chemical-resistant apron is recommended for larger quantities. | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood. Use a NIOSH/OSHA-approved respirator if aerosols may be generated. | To prevent inhalation of any dust or aerosols. |
Hazard Identification and Classification
According to the Global Harmonized System (GHS), this compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[2]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[2]
Thiols, as a class of compounds, are also known for their strong, unpleasant odor, which can be detected at very low concentrations and may cause headaches and nausea.[3]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental success.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[4][5]
-
Ensure that a safety shower and an eyewash station are readily accessible.[5]
-
Before use, allow the container to reach room temperature to prevent moisture condensation.[1]
2. Weighing and Solution Preparation:
-
When weighing the solid material, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of any dust.
-
For preparing solutions, add the solvent to the pre-weighed this compound. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
3. During Use:
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[2]
-
Keep the container tightly sealed when not in use to prevent exposure to moisture and air.[4]
4. Storage:
-
Store this compound in a cool, well-ventilated area, protected from light.[4][6]
-
Recommended storage temperatures are -20°C for long-term storage (up to 1 month) and -80°C for extended periods (up to 6 months), stored under nitrogen.[6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including unused material, contaminated consumables (e.g., pipette tips, gloves), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through an approved waste disposal plant.[2] Do not dispose of it down the drain, as it is very toxic to aquatic life.[2]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste. Dispose of the rinsed containers in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|651042-82-9|MSDS [dcchemicals.com]
- 3. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
